Ladostigil hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C16H21ClN2O2 |
|---|---|
Molecular Weight |
308.80 g/mol |
IUPAC Name |
[(3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate;hydrochloride |
InChI |
InChI=1S/C16H20N2O2.ClH/c1-4-10-17-15-9-7-12-6-8-13(11-14(12)15)20-16(19)18(3)5-2;/h1,6,8,11,15,17H,5,7,9-10H2,2-3H3;1H/t15-;/m1./s1 |
InChI Key |
PGISQOONVUOMIG-XFULWGLBSA-N |
Isomeric SMILES |
CCN(C)C(=O)OC1=CC2=C(CC[C@H]2NCC#C)C=C1.Cl |
Canonical SMILES |
CCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Ladostigil hydrochloride mechanism of action in neurodegeneration
An In-depth Technical Guide on the Core Mechanism of Action of Ladostigil Hydrochloride in Neurodegeneration
Introduction
This compound, chemically known as [(N-propargyl-(3R) aminoindan-5yl)-ethyl methyl carbamate], is a multimodal drug candidate developed for the treatment of neurodegenerative disorders, particularly Alzheimer's disease (AD) and Lewy Body disease, often co-morbid with depression and extrapyramidal symptoms.[1][2][3] It was rationally designed by combining the pharmacophores of two existing drugs: the propargylamine moiety of rasagiline, a selective monoamine oxidase-B (MAO-B) inhibitor, and the carbamate moiety of rivastigmine, a cholinesterase (ChE) inhibitor.[4] This design confers a dual enzymatic inhibitory profile alongside potent, independent neuroprotective activities. This document provides a detailed technical overview of Ladostigil's mechanism of action, focusing on its enzymatic inhibition, modulation of key signaling pathways, and its impact on neuroinflammation and oxidative stress.
Core Mechanism 1: Dual and Brain-Selective Enzyme Inhibition
Ladostigil's primary pharmacological action is the inhibition of two key enzyme systems implicated in the pathology of neurodegenerative diseases: cholinesterases and monoamine oxidases.
Cholinesterase (AChE and BuChE) Inhibition
Ladostigil, through its major metabolite R-MCPAI (6-(N-methyl carbamyloxy)-1(R)-aminoindan hydrochloride), acts as a pseudo-reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[5][6][7] This inhibition increases the synaptic availability of acetylcholine, a neurotransmitter crucial for cognitive function that is depleted in AD.[7] A unique characteristic of Ladostigil is its self-limiting inhibition of AChE, which does not exceed a maximum of 50-55%, even with increasing doses.[5] This ceiling effect is attributed to the rapid formation and fast hydrolysis of the enzyme-metabolite complex, which may contribute to a lower incidence of peripheral cholinergic side effects compared to other ChE inhibitors.[4][5] In rodent models, oral administration of Ladostigil at doses of 35-100 µmoles/kg resulted in 25-40% inhibition of brain ChE.[4][8]
Monoamine Oxidase (MAO-A and MAO-B) Inhibition
The propargylamine moiety of Ladostigil is responsible for its irreversible inhibition of MAO-A and MAO-B.[9] This activity is primarily attributed to its metabolite R-HPAI (6-hydroxy-N-propargyl-1(R)-aminoindan mesylate).[6] A critical feature of Ladostigil is its brain-selective MAO inhibition, with minimal effect on MAO enzymes in the liver and intestine.[1][8][10][11] This selectivity significantly reduces the risk of the "cheese effect" (a hypertensive crisis caused by tyramine consumption) associated with non-selective, irreversible MAO inhibitors.[1][8][11] By inhibiting MAO-A and MAO-B in the brain, Ladostigil increases the levels of key neurotransmitters such as dopamine, serotonin, and noradrenaline, which can alleviate depressive symptoms often seen in dementia patients.[4]
References
- 1. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel anti-Alzheimer's disease drug, ladostigil neuroprotective, multimodal brain-selective monoamine oxidase and cholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The neuroprotective mechanism of action of the multimodal drug ladostigil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Dose-limiting inhibition of acetylcholinesterase by ladostigil results from the rapid formation and fast hydrolysis of the drug-enzyme complex formed by its major metabolite, R-MCPAI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholinesterase inhibitors as Alzheimer's therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ladostigil / TV3326 the a neuroprotective cholinesterase-monoamine oxidase inhibitor [rasagiline.com]
- 9. article.imrpress.com [article.imrpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Ladostigil: A Novel Multimodal Neuroprotective Drug with Cholinesterase and Brain-Selective Monoamine Oxidase Inhibitory Activities for Alzheimers Disease Treatment | Bentham Science [eurekaselect.com]
Investigating the Antioxidant Properties of Ladostigil Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ladostigil hydrochloride is a multimodal drug initially developed for Alzheimer's disease, possessing both cholinesterase and brain-selective monoamine oxidase (MAO)-A and -B inhibitory activities.[1][2][3] Beyond its primary targets, a significant body of research has highlighted its potent antioxidant and neuroprotective properties. This technical guide provides an in-depth overview of the antioxidant characteristics of Ladostigil, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways. The aim is to equip researchers, scientists, and drug development professionals with a comprehensive resource to facilitate further investigation and potential therapeutic applications of Ladostigil in conditions associated with oxidative stress.
Core Antioxidant Mechanisms
Ladostigil exerts its antioxidant effects through a combination of direct and indirect mechanisms, including the modulation of endogenous antioxidant defense systems and the regulation of key signaling pathways involved in cellular stress responses.
Direct Radical Scavenging and Attenuation of Oxidative Stress
In vitro studies have demonstrated that Ladostigil can directly attenuate oxidative stress induced by various agents. In human neuroblastoma SH-SY5Y cells, pre-incubation with Ladostigil has been shown to significantly reduce the levels of reactive oxygen species (ROS) and protect against cell death caused by stressors like hydrogen peroxide (H₂O₂) and 3-morpholinosydnonimine (Sin1).[1][4][5]
Upregulation of Antioxidant Enzymes
A crucial aspect of Ladostigil's antioxidant activity is its ability to enhance the expression and activity of endogenous antioxidant enzymes.[6][7] This includes key enzymes responsible for detoxifying ROS and maintaining cellular redox homeostasis, such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx).
Modulation of Signaling Pathways
Ladostigil's neuroprotective and antioxidant effects are intricately linked to its ability to modulate critical intracellular signaling pathways. Notably, it has been shown to activate pro-survival pathways like the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][8] Furthermore, Ladostigil can suppress inflammatory responses by inhibiting the nuclear translocation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the expression of pro-inflammatory genes.[9]
Quantitative Data Summary
The following tables summarize the quantitative findings from various studies investigating the antioxidant properties of Ladostigil.
| Parameter | Cell/Animal Model | Stressor | Ladostigil Concentration/Dose | Key Finding | Citation |
| Cell Viability (MTT Assay) | SH-SY5Y neuroblastoma | Sin1 | 5.4 µM | Increased cell viability in the presence of Sin1. | [1] |
| IC50 | SH-SY5Y neuroblastoma | Sin1 | 5.4 µM | The IC50 for Sin1-induced cell death increased from 247.0 µM to 350.4 µM in the presence of Ladostigil. | [10] |
| Oxidative State (roGFP sensor) | SH-SY5Y neuroblastoma | H₂O₂ (80 µM) | 5.4 µM | Reduced the fraction of oxidized cells to 87% of the H₂O₂-treated group. | [1] |
| Antioxidant Enzyme mRNA Expression (qPCR) | SH-SY5Y neuroblastoma | Sin1 (50 µM) | High concentration | Reduced the Sin1-induced expression of Sod1, Sod2, and Gpx1 by ~50-60% of the maximal induced level. | [11][12] |
| Nrf2 mRNA Expression (qPCR) | SH-SY5Y neuroblastoma | Sin1 (50 µM) | High concentration | Reduced the Sin1-induced expression of Nfe2l2 (Nrf2). | [11][12] |
| Antioxidant Enzyme Activity | SH-SY5Y neuroblastoma | H₂O₂ | 10⁻⁶ - 10 µM | Dose-dependently increased the activity of catalase and glutathione reductase. | [7] |
| Gliosis and Nitrotyrosine Immunoreactivity | Rat brain | STZ (icv) | 1 mg/kg/day (oral) | Prevented the increase in activated microglia and astrocytes and nitrotyrosine immunoreactivity. | [13] |
| Pro-inflammatory Cytokine Release (NO) | Mouse microglial cells | LPS | 1 nM - 1 µM | Inhibited nitric oxide release by up to 35-40%. | [9] |
| TNF-α and IL-1β mRNA | Mouse microglial cells | LPS | 10 nM | Reduced TNF-α mRNA and protein by 25-35% and IL-1β mRNA by 20-35%. | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of Ladostigil's antioxidant properties.
Induction of Oxidative Stress in SH-SY5Y Cells
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of Minimum Essential Medium (MEM) and F12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Ladostigil Pre-treatment: this compound is dissolved in sterile water to prepare a stock solution. Cells are pre-incubated with the desired concentration of Ladostigil (e.g., 5.4 µM) for 2 hours prior to the addition of the oxidative stressor.
-
Induction of Oxidative Stress:
-
Acute Oxidative Stress (H₂O₂): A fresh solution of hydrogen peroxide is prepared in serum-free medium. After the 2-hour Ladostigil pre-incubation, the medium is replaced with the H₂O₂-containing medium (e.g., 80 µM) for a specified duration (e.g., 3 hours).
-
Chronic Oxidative Stress (Sin1): 3-morpholinosydnonimine (Sin1) is added directly to the cell culture medium to the desired final concentration (e.g., 50-300 µM) and incubated for the specified time (e.g., 24 hours).
-
Measurement of Cell Viability (MTT Assay)
-
Procedure: Following treatment with Ladostigil and the oxidative stressor, the culture medium is removed. A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) (0.5 mg/mL in serum-free medium) is added to each well and incubated for 3-4 hours at 37°C. The MTT solution is then removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control cells.
Quantification of Intracellular ROS (roGFP Biosensor and Flow Cytometry)
-
Transfection: SH-SY5Y cells are transfected with plasmids encoding redox-sensitive green fluorescent proteins (roGFP) targeted to the cytoplasm or mitochondria using a suitable transfection reagent.
-
Treatment and Staining: After 24-48 hours, the transfected cells are pre-treated with Ladostigil and then exposed to the oxidative stressor.
-
Flow Cytometry: Cells are harvested, washed with PBS, and analyzed on a flow cytometer. The roGFP fluorescence is excited at two wavelengths (e.g., 405 nm and 488 nm), and the ratio of emissions is calculated to determine the redox state of the cells. An increase in the 405/488 nm ratio indicates a more oxidized state.
Analysis of Antioxidant Enzyme mRNA Expression (Quantitative Real-Time PCR)
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated and control cells using a suitable RNA isolation kit. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR: Quantitative real-time PCR is performed using gene-specific primers for the antioxidant enzymes of interest (e.g., SOD1, SOD2, GPX1, NQO1) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization. The reaction is run on a real-time PCR system.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method.
Western Blot Analysis of Signaling Proteins (PKC, MAPK)
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the phosphorylated and total forms of the signaling proteins of interest (e.g., p-PKC, PKC, p-ERK, ERK). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated.
NF-κB Nuclear Translocation Assay (Immunofluorescence)
-
Cell Seeding and Treatment: Microglial cells are seeded on coverslips and treated with Ladostigil followed by an inflammatory stimulus (e.g., lipopolysaccharide - LPS).
-
Immunostaining: Cells are fixed, permeabilized, and incubated with a primary antibody against the p65 subunit of NF-κB. After washing, cells are incubated with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Microscopy and Analysis: The coverslips are mounted on slides and imaged using a fluorescence microscope. The nuclear and cytoplasmic fluorescence intensity of NF-κB p65 is quantified to determine the extent of nuclear translocation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Ladostigil and the general workflows of the experimental protocols described above.
Caption: Signaling pathways modulated by Ladostigil in response to oxidative stress.
Caption: Experimental workflow for measuring intracellular ROS using a fluorescent biosensor.
Caption: Experimental workflow for the NF-κB nuclear translocation assay.
Conclusion
This compound demonstrates significant antioxidant properties that extend beyond its primary pharmacological targets. Through the direct scavenging of reactive oxygen species, upregulation of endogenous antioxidant enzymes, and modulation of key signaling pathways such as PKC, MAPK, and NF-κB, Ladostigil offers a multi-faceted approach to combating oxidative stress. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the scientific community to further explore the therapeutic potential of Ladostigil in neurodegenerative diseases and other conditions where oxidative damage plays a pathogenic role. Future research should continue to elucidate the intricate molecular mechanisms underlying its antioxidant effects to optimize its clinical application.
References
- 1. Ladostigil Attenuates Induced Oxidative Stress in Human Neuroblast-like SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ladostigil Reduces the Adenoside Triphosphate/Lipopolysaccharide-Induced Secretion of Pro-Inflammatory Cytokines from Microglia and Modulate-Immune Regulators, TNFAIP3, and EGR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Ladostigil Attenuates Induced Oxidative Stress in Human Neuroblast-like SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The neuroprotective effect of ladostigil against hydrogen peroxide-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The novel cholinesterase-monoamine oxidase inhibitor and antioxidant, ladostigil, confers neuroprotection in neuroblastoma cells and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cris.huji.ac.il [cris.huji.ac.il]
- 10. Oxidative Stress and Its Modulation by Ladostigil Alter the Expression of Abundant Long Non-Coding RNAs in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Ladostigil prevents gliosis, oxidative-nitrative stress and memory deficits induced by intracerebroventricular injection of streptozotocin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Ladostigil Hydrochloride's Effect on Microglial Activation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of the mechanisms through which ladostigil hydrochloride modulates microglial activation, a key process in neuroinflammation and neurodegeneration. It synthesizes findings from preclinical studies to offer a comprehensive overview for the scientific community.
Executive Summary
Microglial activation is a hallmark of neuroinflammation in the aging brain and in neurodegenerative diseases like Alzheimer's. Ladostigil, a novel neuroprotective agent, has demonstrated significant immunomodulatory and anti-inflammatory properties by attenuating this activation. Originally developed as a dual cholinesterase (ChE) and brain-selective monoamine oxidase (MAO) inhibitor, its effects on microglia occur at concentrations far below those required for enzyme inhibition.[1][2] This guide details the cellular mechanisms, signaling pathways, and experimental evidence supporting ladostigil's role in reducing microglial-mediated inflammation, thereby highlighting its therapeutic potential in slowing the progression of neurodegenerative conditions.[2]
Mechanism of Action on Microglia
Ladostigil exerts its anti-inflammatory effects primarily by suppressing the release of pro-inflammatory cytokines and nitric oxide (NO) from activated microglia.[3][4] This is achieved through the modulation of key intracellular signaling pathways that are central to the inflammatory response. In vitro studies using primary microglial cultures have shown that ladostigil and its active metabolites inhibit the nuclear translocation of NF-κB and the phosphorylation of p38 and ERK1/2 mitogen-activated protein kinases (MAPKs).[4][5]
More recent findings have elucidated a more detailed mechanism involving the regulation of immune-modulating proteins. Ladostigil has been shown to upregulate TNF alpha-induced protein 3 (TNFaIP3, also known as A20), a protein that terminates NF-κB activation in response to inflammatory stimuli like LPS.[6][7] Concurrently, it decreases the expression and nuclear translocation of Early Growth Response Protein 1 (Egr1), a transcription factor implicated in cytokine release.[6][7] By restoring the balance of these signaling molecules, ladostigil effectively dampens the inflammatory cascade in activated microglia.[6][8]
Quantitative Data on Ladostigil's Effects
The following tables summarize the key quantitative findings from preclinical studies on ladostigil.
Table 1: In Vivo Effects of Ladostigil in Aged Rats
| Parameter | Ladostigil Dose | Duration | Key Finding(s) | Brain Region(s) | Reference(s) |
|---|---|---|---|---|---|
| Microglial Activation | 1 mg/kg/day | 6 months | Prevents age-related increase in activated microglia. | Hippocampus, White Matter | [2] |
| (CD11b expression) | 1 mg/kg/day | 6 months | Reduction in CD11b expression. | Fornix, Parietal Cortex | [9][10] |
| Enzyme Inhibition | 8.5 mg/kg/day | Chronic | ~30% ChE inhibition; 55-59% MAO-A & B inhibition. | Brain | [9][10] |
| Memory Deficits | 1 mg/kg/day | 6 months | Prevents development of age-related spatial memory deficits. | - | [2][3] |
| Gene Expression | 1 mg/kg/day | 6 months | Decreased gene expression of IL-1β, IL-6, and TNF-α. | Parietal Cortex |[4] |
Table 2: In Vitro Effects of Ladostigil on Activated Microglia
| Parameter | Ladostigil Conc. | Stimulus | Key Finding(s) | Reference(s) |
|---|---|---|---|---|
| NO Release | 1 nM - 1 µM | LPS | Inhibition of NO release by 35-40%. | [3][4] |
| Pro-inflammatory Cytokines | 1 x 10⁻¹¹ M | LPS + BzATP | ~50% reduction in IL-1β and IL-6 secretion. | [6][7][11] |
| TNF-α Expression | 10 nM | LPS | 25-35% reduction in TNF-α mRNA and protein. | [3][4] |
| IL-1β & iNOS mRNA | 10 nM | LPS | 20-35% reduction in IL-1β and iNOS mRNA. | [3][4] |
| Egr1 Protein | - | LPS + BzATP | Significant decrease in Egr1 protein in the nucleus. | [5][6] |
| TNFaIP3 Protein | 1 x 10⁻¹⁰ M | LPS + BzATP | Significant increase in TNFaIP3 protein in the cytoplasm. |[5][6] |
Signaling Pathways and Experimental Workflows
Visualizations of the key signaling pathways and experimental procedures provide a clearer understanding of ladostigil's action and the methods used to study it.
Caption: Ladostigil's anti-inflammatory signaling pathway in microglia.
Caption: In vitro experimental workflow for studying ladostigil's effects.
Experimental Protocols
In Vivo Study: Chronic Ladostigil Administration in Aged Rats
-
Animal Model: Male Wistar rats, aged 16 months at the start of the study.[2][3]
-
Drug Administration: Ladostigil was administered orally at doses of 1 mg/kg/day or 8.5 mg/kg/day for a period of 6 months.[3][9] A control group received a vehicle.
-
Behavioral Testing: To assess cognitive function, spatial memory was evaluated using the Morris Water Maze test.[10] Novel Object Recognition (NOR) tests were also employed.[9][10]
-
Tissue Collection and Preparation: Following the treatment period, rats were euthanized, and brains were collected. For immunohistochemistry, brains were fixed, cryoprotected, and sectioned. For molecular analysis, specific brain regions like the parietal cortex and hippocampus were dissected and flash-frozen.[4]
-
Immunohistochemistry: Brain sections were stained with antibodies against microglial activation markers, primarily CD11b, to quantify the extent of gliosis. Microglial morphology was also assessed to distinguish between ramified (resting) and amoeboid (activated) states.[2][9]
-
Gene Expression Analysis: RNA was extracted from dissected brain tissue. The expression levels of pro-inflammatory cytokine genes (TNF-α, IL-1β, IL-6) and iNOS were quantified using quantitative real-time PCR (qPCR).[4]
In Vitro Study: Primary Microglial Cell Culture
-
Cell Isolation and Culture: Primary microglial cells were isolated from the cerebral cortices of neonatal (1-3 day old) Balb/C mice.[6] Mixed glial cultures were established and grown until confluent, after which microglia were separated and plated for experiments.
-
Cell Treatment: Microglial cultures were pre-incubated with varying concentrations of ladostigil (e.g., 1 nM to 1 µM) for a specified time before being stimulated.[4]
-
Microglial Activation: Cells were activated using lipopolysaccharide (LPS, e.g., 0.75 µg/mL) to stimulate an inflammatory response.[4][6] In some experiments, benzoyl ATP (BzATP) was co-administered to activate the P2X7 receptor and robustly induce the secretion of IL-1β.[5][6]
-
Cytokine Secretion Measurement: The concentration of secreted proteins like TNF-α, IL-1β, and IL-6 in the culture supernatant was measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[6]
-
Nitric Oxide (NO) Measurement: The production of NO was quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.[4]
-
Signaling Pathway Analysis:
-
Western Blotting: To analyze the phosphorylation state of MAPK pathway proteins (p38, ERK1/2) and the degradation of IκB-α (an inhibitor of NF-κB), cell lysates were collected and subjected to Western blot analysis using phospho-specific antibodies.[4]
-
Immunocytochemistry (ICC): The subcellular localization of proteins was visualized using ICC. This was particularly used to assess the nuclear translocation of the p65 subunit of NF-κB and Egr1, and the cytoplasmic levels of TNFaIP3.[4][6] Cells were fixed, permeabilized, and stained with specific primary antibodies, followed by fluorescently labeled secondary antibodies and confocal microscopy.[5]
-
-
RNA Sequencing (RNA-seq): For a global analysis of gene expression changes, total RNA was extracted from treated and control microglia and subjected to RNA sequencing to identify differentially expressed genes.[5][6]
Conclusion and Future Directions
The evidence strongly indicates that this compound effectively mitigates microglial activation through a multi-pronged mechanism that includes the suppression of pro-inflammatory signaling pathways (NF-κB, MAPK) and the modulation of key immune-regulatory proteins (TNFaIP3, Egr1). These actions are observed both in vivo in aging animal models, where ladostigil prevents cognitive decline and reduces gliosis, and in vitro in primary microglial cultures.[2][6][9]
The ability of ladostigil to exert these anti-inflammatory and neuroprotective effects at low concentrations, independent of its enzyme-inhibiting activities, makes it a promising candidate for long-term therapeutic intervention in neurodegenerative diseases.[1] Future research should focus on further delineating the downstream effects of TNFaIP3 upregulation and Egr1 downregulation in microglia and exploring the potential synergistic effects of ladostigil with other therapeutic agents targeting different aspects of neurodegenerative pathology.
References
- 1. Low-dose ladostigil for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ladostigil prevents age-related glial activation and spatial memory deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory effects of ladostigil and its metabolites in aged rat brain and in microglial cells. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Ladostigil Reduces the Adenoside Triphosphate/Lipopolysaccharide-Induced Secretion of Pro-Inflammatory Cytokines from Microglia and Modulate-Immune Regulators, TNFAIP3, and EGR1 [mdpi.com]
- 6. Ladostigil Reduces the Adenoside Triphosphate/Lipopolysaccharide-Induced Secretion of Pro-Inflammatory Cytokines from Microglia and Modulate-Immune Regulators, TNFAIP3, and EGR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ladostigil Reduces the Adenoside Triphosphate/Lipopolysaccharide-Induced Secretion of Pro-Inflammatory Cytokines from Microglia and Modulate-Immune Regulators, TNFAIP3, and EGR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dose-dependent effects of ladostigil on microglial activation and cognition in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Multifaceted Pharmacodynamics of Ladostigil Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ladostigil hydrochloride, a novel multimodal drug candidate, has garnered significant interest for its potential therapeutic applications in neurodegenerative disorders, particularly Alzheimer's disease. Its pharmacodynamic profile is characterized by a dual inhibitory action on cholinesterase (ChE) and brain-selective monoamine oxidase (MAO), coupled with robust neuroprotective effects. This technical guide provides an in-depth exploration of the core pharmacodynamics of Ladostigil, presenting quantitative data in structured tables, detailing experimental protocols for key preclinical studies, and visualizing complex signaling pathways and experimental workflows using Graphviz diagrams.
Core Pharmacodynamic Mechanisms
Ladostigil ([(N-propargyl-(3R) aminoindan-5yl)-ethyl methyl carbamate] hydrochloride) is a chimeric molecule designed to concurrently address multiple pathological cascades implicated in neurodegeneration.[1][2] Its primary mechanisms of action are:
-
Cholinesterase Inhibition: Ladostigil acts as a pseudo-reversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), thereby increasing the synaptic availability of acetylcholine. This action is aimed at ameliorating the cholinergic deficit observed in Alzheimer's disease.[3][4]
-
Brain-Selective Monoamine Oxidase (MAO) Inhibition: The propargylamine moiety of Ladostigil confers irreversible inhibitory activity against both MAO-A and MAO-B, with a notable selectivity for the brain over peripheral tissues.[1][2] This brain-selective action is intended to increase the levels of monoaminergic neurotransmitters (dopamine, serotonin, and norepinephrine), which may contribute to antidepressant and anti-parkinsonian effects, while minimizing the risk of the "cheese effect" associated with peripheral MAO-A inhibition.[1][5]
-
Neuroprotection: Beyond its enzymatic inhibition, Ladostigil exhibits a range of neuroprotective properties, including anti-apoptotic effects, regulation of amyloid precursor protein (APP) processing, and modulation of key intracellular signaling pathways.[1][2][6]
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative data on the pharmacodynamic effects of this compound from preclinical studies.
Table 1: In Vitro Enzyme Inhibition
| Enzyme | IC50 Value (µM) | Source |
| Acetylcholinesterase (AChE) | 31.8 | [1] |
| Monoamine Oxidase B (MAO-B) | 37.1 | [1] |
Table 2: In Vivo Enzyme Inhibition in Rats
| Dose | Route | Duration | Brain Region | % Inhibition (ChE) | % Inhibition (MAO-A) | % Inhibition (MAO-B) | Source |
| 52 mg/kg/day | Oral | 21 days | Striatum | ~50% | >90% | >90% | [2] |
| 8.5 mg/kg/day | Oral | Chronic | Brain | ~30% | 55-59% | 55-59% | [6] |
| 1 mg/kg/day | Oral | Chronic | Brain | No significant inhibition | No significant inhibition | No significant inhibition | [6] |
Table 3: In Vivo Neuroprotective and Behavioral Effects in Rats
| Model | Ladostigil Dose | Effect | Source |
| Scopolamine-induced memory impairment | 12-35 mg/kg (oral) | Antagonized spatial memory impairments | [3] |
| Intracerebroventricular (ICV) streptozotocin | 1 mg/kg/day (oral) | Prevented gliosis, oxidative-nitrative stress, and memory deficits | [7] |
| Forced swim test | Not specified | Antidepressant-like activity | [4] |
Key Signaling Pathways
Ladostigil's neuroprotective effects are mediated through the modulation of several critical intracellular signaling pathways.
Pro-Survival and Anti-Apoptotic Pathways
Ladostigil promotes neuronal survival by activating pro-survival signaling cascades and inhibiting apoptotic pathways. This involves the activation of Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2] Furthermore, it regulates the expression of the Bcl-2 family of proteins, leading to a decrease in the pro-apoptotic proteins Bad and Bax and an increase in the anti-apoptotic protein Bcl-2.[1]
Amyloid Precursor Protein (APP) Processing Pathway
Ladostigil has been shown to modulate the processing of APP, favoring the non-amyloidogenic pathway.[1][2] It stimulates the activity of α-secretase, which cleaves APP within the amyloid-β (Aβ) domain, thereby precluding the formation of the neurotoxic Aβ peptide. This effect is believed to be mediated, at least in part, through the activation of PKC.[1]
Experimental Protocols
The following sections provide detailed methodologies for key preclinical experiments cited in the study of Ladostigil's pharmacodynamics.
In Vivo Model: Scopolamine-Induced Memory Impairment in Rats
This model is used to assess the pro-cognitive effects of compounds by reversing the memory deficits induced by the muscarinic receptor antagonist, scopolamine.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ladostigil Reduces the Adenoside Triphosphate/Lipopolysaccharide-Induced Secretion of Pro-Inflammatory Cytokines from Microglia and Modulate-Immune Regulators, TNFAIP3, and EGR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amyloid Precursor Protein Processing and Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The neuroprotective mechanism of action of the multimodal drug ladostigil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-dependent effects of ladostigil on microglial activation and cognition in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the Propargylamine Moiety in Ladostigil's Neuroprotective Mechanisms
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ladostigil, or (N-propargyl-(3R) aminoindan-5yl)-ethyl methyl carbamate, is a multimodal drug developed for the potential treatment of Alzheimer's Disease (AD), Lewy Body disease, and dementia co-morbid with extrapyramidal disorders.[1][2] It was rationally designed by combining the pharmacophore of the cholinesterase inhibitor rivastigmine with that of the monoamine oxidase (MAO) inhibitor rasagiline.[3][4] While its dual inhibitory actions on cholinesterase and MAO are significant, a substantial body of evidence indicates that the neuroprotective effects of Ladostigil are intrinsically linked to its N-propargylamine moiety, often independent of MAO inhibition.[5][6] This technical guide provides an in-depth analysis of the molecular mechanisms through which the propargylamine functional group confers neuroprotection, supported by experimental data and detailed signaling pathways.
The Propargylamine Moiety: Beyond Monoamine Oxidase Inhibition
A critical finding in understanding Ladostigil's neuroprotective action is that it is not solely dependent on its MAO-inhibitory function.[5][6] This was demonstrated by comparing Ladostigil to its S-isomer, TV3279, which is a cholinesterase inhibitor but lacks MAO inhibitory activity. Studies showed that TV3279 exerted similar neuroprotective properties and regulated Amyloid Precursor Protein (APP) processing, indicating that these crucial effects are independent of MAO inhibition.[3] The neuroprotective activity is instead associated with an intrinsic pharmacological action of the propargylamine group itself.[5][7] This moiety is responsible for a cascade of anti-apoptotic and pro-survival signals that protect neurons from various insults.[6][8]
Core Neuroprotective Mechanisms
The propargylamine moiety of Ladostigil orchestrates a multi-faceted neuroprotective strategy involving anti-apoptotic signaling, modulation of APP processing, upregulation of neurotrophic factors, and antioxidant effects.
1. Anti-Apoptotic and Pro-Survival Signaling
Ladostigil demonstrates potent anti-apoptotic activity by intervening at key points in the cell death cascade. This action is primarily attributed to the propargylamine moiety.[7][8]
-
Regulation of the Bcl-2 Protein Family: The drug modulates the expression of the Bcl-2 family of proteins, which are central regulators of apoptosis. It has been shown to induce the expression of the anti-apoptotic protein Bcl-2 while reducing the levels of the pro-apoptotic proteins Bad and Bax.[3][5]
-
Inhibition of Caspase-3 Activation: By shifting the balance of Bcl-2 family proteins, Ladostigil prevents the activation of caspase-3, a key executioner enzyme in the apoptotic pathway.[3][5]
-
Mitochondrial Stabilization: The propargylamine group helps to prevent the fall in mitochondrial membrane potential, a critical event that often initiates the apoptotic cascade.[7][9][10]
2. Modulation of Amyloid Precursor Protein (APP) Processing
A key pathological hallmark of Alzheimer's disease is the amyloidogenic processing of APP. The propargylamine moiety in Ladostigil favorably shifts this process towards the non-amyloidogenic pathway.
-
Stimulation of the α-Secretase Pathway: Ladostigil stimulates the non-amyloidogenic α-secretase proteolytic pathway, leading to the release of the neuroprotective soluble APP alpha (sAPPα).[3][11]
-
Activation of PKC and MAPK Signaling: This effect on APP processing is not due to direct enzyme inhibition but occurs through the activation of Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][3][10][11] Activation of these kinases promotes the α-secretase cleavage of APP.[11]
-
Reduction of Holo-APP: In apoptotic models, Ladostigil has been found to markedly decrease the levels of holo-APP protein without altering APP mRNA levels, suggesting a post-transcriptional regulatory mechanism.[3]
3. Upregulation of Neurotrophic Factors
Ladostigil and its parent compound rasagiline have been shown to enhance the expression of key neurotrophic factors, a mechanism linked to the propargylamine moiety.[12]
-
Increased BDNF and GDNF: The drug enhances the expression levels of Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF).[12] These factors are crucial for neuronal survival, differentiation, and synaptic plasticity.[12][13][14]
-
Activation of Survival Pathways: The induction of these neurotrophic factors is associated with the activation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) and MAPK cell signaling and survival pathways, which in turn suppress apoptosis and promote neurorescue.[12]
4. Antioxidant and Anti-inflammatory Effects
The propargylamine moiety also contributes to Ladostigil's ability to counteract oxidative stress and neuroinflammation, two processes heavily implicated in neurodegeneration.
-
Reduction of Oxidative Stress: Ladostigil dose-dependently increases cell viability and decreases the production of intracellular reactive oxygen species (ROS) in cells exposed to oxidative insults like hydrogen peroxide (H₂O₂).[15][16]
-
Upregulation of Antioxidant Enzymes: It significantly upregulates the mRNA levels and activity of several antioxidant enzymes, including catalase, NAD(P)H quinone oxidoreductase 1 (NQO1), peroxiredoxin 1 (Prx 1), glutathione peroxidase (GSHPX-P), and glutathione S-transferase (GST).[15][16]
-
Attenuation of Neuroinflammation: Chronic treatment with Ladostigil in aged rats prevents the age-related increase in activated microglia and astrocytes.[17] It also reduces the secretion of pro-inflammatory cytokines like TNF-α and IL-1β from activated microglia, partly by reducing the nuclear translocation of NF-κB and the phosphorylation of ERK1/2 and p38.[18][19]
Data Presentation: Summary of Quantitative Findings
The following tables summarize the key quantitative data from preclinical studies on Ladostigil, highlighting the role of its propargylamine moiety.
Table 1: In Vitro Neuroprotective and Antioxidant Effects of Ladostigil
| Parameter | Cell Line | Condition/Stress Inducer | Ladostigil Concentration | Effect | Reference |
| Caspase-3 Inhibition | SK-N-SH | Apoptosis Induction | IC₅₀ = 1.05 µM | Dose-dependent decrease in cell death | [3] |
| Cell Viability | SH-SY5Y | H₂O₂ | 1 µM | Increased cell viability | [16] |
| Cell Viability | SH-SY5Y | H₂O₂ | 10⁻⁶ - 10 µM | Dose-dependent increase in cell viability | [15] |
| Oxidative State | SH-SY5Y | H₂O₂ (80 µM) | 5.4 µM | Significant reduction in oxidized cells (to 87% of unexposed) | [20] |
| ROS Production | SH-SY5Y | H₂O₂ | 1 µM | Decrease in intracellular ROS | [16] |
| Antioxidant Gene Expression | SH-SY5Y | Sin1 | High Concentration | ~50-60% reduction of Sin1-induced Sod1, Sod2, Gpx1 levels | [20] |
Table 2: In Vivo Effects of Ladostigil
| Parameter | Animal Model | Ladostigil Treatment | Effect | Reference |
| Antioxidant Enzyme mRNA | Aged Rat Hippocampus | 1 mg/kg/day for 30 days | Marked upregulation of GSHPX-P, GST, G6PD | [16] |
| Glial Activation | Aged Rats (16-month-old) | 1 mg/kg/day for 6 months | Prevented age-related increase in activated astrocytes and microglia | [17] |
| Spatial Memory | Aged Rats | 1 mg/kg/day for 6 months | Improved spatial memory | [17] |
Signaling Pathways and Experimental Workflows
The neuroprotective effects of the propargylamine moiety are mediated by complex signaling cascades. The following diagrams, rendered in DOT language, illustrate these pathways.
Caption: Ladostigil's modulation of APP processing via PKC/MAPK signaling.
Caption: Pro-survival signaling via PI3K/Akt and Bcl-2 family regulation.
Caption: General workflow for in vitro neuroprotection experiments.
Experimental Protocols
The findings described in this guide are based on established experimental methodologies.
-
Cell Culture and Treatment: Human neuroblastoma cell lines, such as SH-SY5Y and SK-N-SH, are commonly used.[3][20] Cells are cultured under standard conditions. For experiments, cells are often pre-incubated with Ladostigil at various concentrations (e.g., 1 µM to 10 µM) for a specified period (e.g., 2 hours) before being exposed to a neurotoxic or oxidative insult.[15][20]
-
Induction of Cellular Stress:
-
Cell Viability Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently employed to measure cell viability and metabolic activity 24 hours after stress induction.[20]
-
Measurement of Oxidative Stress: Intracellular reactive oxygen species (ROS) levels are quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA).
-
Analysis of Gene and Protein Expression:
-
RNA Analysis: RNA-sequencing (RNA-seq) or quantitative real-time PCR (RT-qPCR) are used to measure the mRNA expression levels of target genes, such as antioxidant enzymes (Catalase, NQO1, SODs), Bcl-2 family members, and neurotrophic factors.[15][20]
-
Protein Analysis: Western blotting is used to determine the protein levels of holo-APP, phosphorylated PKC, and members of the Bcl-2 family (Bcl-2, Bad, Bax).[3]
-
-
Enzyme Activity Assays:
-
Animal Studies:
-
Model: Aged Wistar rats (e.g., 16-22 months old) are used to study age-related neurodegeneration.[17][20]
-
Treatment: Ladostigil is administered chronically via oral gavage (e.g., 1 mg/kg/day for 6 months).[17]
-
Behavioral Testing: Spatial memory is assessed using tasks like the Morris water maze.[17]
-
Immunohistochemistry: Brain sections (e.g., hippocampus, cortex) are stained for markers of glial activation (e.g., GFAP for astrocytes, Iba1 for microglia) to assess neuroinflammation.[17]
-
Conclusion
The propargylamine moiety is a cornerstone of Ladostigil's neuroprotective profile. Its therapeutic actions extend far beyond the inhibition of monoamine oxidase. Through the modulation of fundamental cellular processes—including the activation of pro-survival kinases like PKC, Akt, and MAPK, the regulation of Bcl-2 family proteins to prevent apoptosis, the promotion of neuroprotective APP processing, and the enhancement of endogenous antioxidant and neurotrophic systems—the propargylamine group provides a multi-pronged defense against the neurodegenerative cascade. This intrinsic activity underscores the rationale for designing multi-target drugs where a single moiety can confer several independent, yet synergistic, therapeutic benefits. For drug development professionals, the case of Ladostigil highlights the potential of the propargylamine scaffold as a privileged structure for creating novel neuroprotective agents.
References
- 1. The neuroprotective mechanism of action of the multimodal drug ladostigil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel anti-Alzheimer's disease drug, ladostigil neuroprotective, multimodal brain-selective monoamine oxidase and cholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A multifunctional, neuroprotective drug, ladostigil (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. article.imrpress.com [article.imrpress.com]
- 6. Rasagiline: neurodegeneration, neuroprotection, and mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ladostigil: the cholinesterase-monoamine oxidase inhibitor TV3326 [rasagiline.com]
- 8. Rasagiline ( Agilect ) and ladostigil / TV3326 : molecular mechanisms [rasagiline.com]
- 9. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Multi Target Neuroprotective and Neurorestorative Anti-Parkinson and Anti-Alzheimer Drugs Ladostigil and M30 Derived from Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induction of neurotrophic factors GDNF and BDNF associated with the mechanism of neurorescue action of rasagiline and ladostigil: new insights and implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Brain-Derived Neurotrophic Factor Signaling in the Pathophysiology of Alzheimer's Disease: Beneficial Effects of Flavonoids for Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting BDNF signaling by natural products: Novel synaptic repair therapeutics for neurodegeneration and behavior disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The novel cholinesterase-monoamine oxidase inhibitor and antioxidant, ladostigil, confers neuroprotection in neuroblastoma cells and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The neuroprotective effect of ladostigil against hydrogen peroxide-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ladostigil prevents age-related glial activation and spatial memory deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Ladostigil Reduces the Adenoside Triphosphate/Lipopolysaccharide-Induced Secretion of Pro-Inflammatory Cytokines from Microglia and Modulate-Immune Regulators, TNFAIP3, and EGR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ladostigil Attenuates Induced Oxidative Stress in Human Neuroblast-like SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Neuroprotective Mechanisms of Ladostigil Hydrochloride: An In-depth Exploration of its Anti-Apoptotic Pathways
For Immediate Release
Haifa, Israel – November 11, 2025 – This technical guide provides a comprehensive analysis of the anti-apoptotic signaling pathways activated by Ladostigil hydrochloride, a multimodal drug with potential applications in the treatment of neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms underlying Ladostigil's neuroprotective effects.
Ladostigil, a novel compound that combines cholinesterase and brain-selective monoamine oxidase inhibitory activities, has demonstrated potent anti-apoptotic and neuroprotective properties in a variety of preclinical models.[1][2][3] Its mechanism of action is multifaceted, involving the modulation of key signaling cascades that regulate cell survival and death. This guide will delve into the core pathways influenced by Ladostigil, presenting quantitative data from key experiments, detailed methodologies, and visual representations of the intricate signaling networks.
Modulation of the Intrinsic Apoptotic Pathway: The Bcl-2 Family
A crucial aspect of Ladostigil's anti-apoptotic activity lies in its ability to regulate the Bcl-2 family of proteins, which are central orchestrators of the intrinsic or mitochondrial pathway of apoptosis. Ladostigil has been shown to shift the balance towards cell survival by increasing the expression of the anti-apoptotic protein Bcl-2, while concurrently decreasing the expression of the pro-apoptotic proteins Bax and Bad.[4][5]
Quantitative Effects on Bcl-2 Family Proteins
The following table summarizes the dose-dependent effects of Ladostigil on the protein and mRNA levels of key Bcl-2 family members in human neuroblastoma SK-N-SH cells, as determined by Western blot and quantitative real-time PCR (qRT-PCR) analysis.
| Protein/Gene | Ladostigil Concentration (µM) | Fold Change vs. Control (Protein) | Fold Change vs. Control (mRNA) | Reference |
| Bcl-2 | 1 | Markedly Increased | Significantly Increased | [4][5] |
| 10 | Markedly Increased | Significantly Increased | [4][5] | |
| Bax | 1 | Reduced | Markedly Reduced | [4][5] |
| 10 | Reduced | Markedly Reduced | [4][5] | |
| Bad | 1 | Almost Completely Abolished | Markedly Reduced | [4][5] |
| 10 | Almost Completely Abolished | Markedly Reduced | [4][5] |
Inhibition of Caspase-3 Activation
The regulation of Bcl-2 family proteins by Ladostigil culminates in the inhibition of the executioner caspase, caspase-3. Ladostigil dose-dependently inhibits the cleavage and activation of caspase-3, a key event in the apoptotic cascade.
| Parameter | Ladostigil Concentration (µM) | Effect | Reference |
| Caspase-3 Activation | 1 - 10 | Dose-dependent decrease | [4] |
| IC50 for Caspase-3 Activation | 1.05 | - | [4] |
Activation of Pro-Survival Signaling Cascades
Ladostigil's neuroprotective effects are further mediated by its ability to activate critical pro-survival signaling pathways, including the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[1][2][3] While specific quantitative fold-changes in protein phosphorylation are not extensively detailed in the currently available literature, studies consistently report the activation of these pathways as a key mechanism of Ladostigil's action.
The PI3K/Akt/GSK-3β Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival. Activation of this pathway leads to the phosphorylation and inactivation of Glycogen Synthase Kinase-3β (GSK-3β), a pro-apoptotic kinase. While direct quantitative data on the effect of Ladostigil on the phosphorylation status of Akt and GSK-3β is still emerging, the known neuroprotective effects of the drug strongly suggest its involvement in this critical survival pathway.
Experimental Methodologies
The following sections detail the typical experimental protocols used to elucidate the anti-apoptotic effects of Ladostigil.
Cell Culture
Human neuroblastoma cell lines, such as SH-SY5Y and SK-N-SH, are commonly used in vitro models to study the neuroprotective effects of Ladostigil. Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solvent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Western Blot Analysis
Western blotting is employed to detect and quantify the expression levels of specific proteins, including members of the Bcl-2 family and phosphorylated signaling proteins.
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, p-Akt, Akt, p-ERK, ERK, p-GSK-3β, GSK-3β) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Caspase-3 Activity Assay
Caspase-3 activity is measured using a colorimetric or fluorometric assay that detects the cleavage of a specific caspase-3 substrate.
-
Cell Lysis: Lyse treated and untreated cells to release intracellular contents.
-
Substrate Addition: Add a colorimetric or fluorometric substrate for caspase-3 (e.g., DEVD-pNA or Ac-DEVD-AFC) to the cell lysates.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Detection: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader. The activity is typically expressed as a fold change relative to the untreated control.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to quantify the mRNA expression levels of target genes.
-
RNA Extraction: Isolate total RNA from treated and untreated cells.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
PCR Amplification: Perform real-time PCR using gene-specific primers for the target genes (e.g., BCL2, BAX, BAD) and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the amplification data to determine the relative expression of the target genes using the ΔΔCt method.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key anti-apoptotic pathways activated by this compound.
Conclusion
This compound exerts its anti-apoptotic effects through a multi-pronged approach. It directly modulates the intrinsic apoptotic pathway by favorably altering the ratio of pro- and anti-apoptotic Bcl-2 family proteins and inhibiting caspase-3 activation. Furthermore, it stimulates pro-survival signaling cascades, including the PKC and MAPK/ERK pathways, and likely the PI3K/Akt pathway, to promote neuronal survival. This in-depth understanding of Ladostigil's molecular mechanisms provides a strong rationale for its continued investigation as a potential therapeutic agent for neurodegenerative disorders characterized by excessive apoptosis. Further research focusing on the quantitative effects on the PI3K/Akt/GSK-3β pathway will provide a more complete picture of its neuroprotective profile.
References
Foundational Research on Ladostigil Hydrochloride's Brain Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ladostigil hydrochloride, a multimodal neuroprotective agent, has been the subject of significant research for its potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer's disease. This technical guide provides an in-depth overview of the foundational research into Ladostigil's primary molecular targets within the brain. It consolidates quantitative data on its inhibitory activity, details the experimental protocols used to elucidate its mechanisms, and visualizes the key signaling pathways it modulates. The core of Ladostigil's action lies in its dual inhibition of cholinesterases (Acetylcholinesterase and Butyrylcholinesterase) and monoamine oxidases (MAO-A and MAO-B), coupled with its ability to promote non-amyloidogenic processing of the amyloid precursor protein (APP) through the activation of Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Primary Molecular Targets of Ladostigil
Ladostigil was rationally designed to simultaneously address multiple pathological cascades implicated in Alzheimer's disease. Its primary targets are key enzymes involved in neurotransmitter degradation and, as discovered through further research, pathways related to amyloidogenesis.
Cholinesterase Inhibition
Ladostigil acts as an inhibitor of both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] By inhibiting these enzymes, Ladostigil increases the synaptic availability of acetylcholine, a neurotransmitter crucial for learning and memory, which is depleted in Alzheimer's disease. Ladostigil is reported to be a pseudo-reversible inhibitor of AChE.[3]
Monoamine Oxidase Inhibition
Ladostigil is also a potent inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1][4] These enzymes are responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO-A and MAO-B can help alleviate depressive symptoms often comorbid with dementia and may also provide neuroprotective effects.[4] Interestingly, some research suggests that Ladostigil itself is not a potent MAO inhibitor in vitro, but one of its major metabolites, R-HPAI (6-hydroxy-N-propargyl-1(R)-aminoindan mesylate), is responsible for the observed MAO inhibition in vivo.[5]
Quantitative Inhibitory Activity
The inhibitory potency of Ladostigil against its primary targets has been quantified using in vitro enzyme inhibition assays. The following table summarizes the available half-maximal inhibitory concentration (IC50) values. It is important to note that there can be variability in these values across different studies due to variations in experimental conditions.
| Target Enzyme | IC50 Value | Source |
| Acetylcholinesterase (AChE) | 31.8 µM | [6] |
| Butyrylcholinesterase (BuChE) | ~100-fold less potent than for AChE | [2] |
| Monoamine Oxidase A (MAO-A) | In vitro data inconsistent; significant in vivo inhibition | [5][7] |
| Monoamine Oxidase B (MAO-B) | 37.1 µM | [6] |
Note: The in vitro IC50 values for MAO inhibition by Ladostigil itself are debated, with evidence pointing to its metabolites being the active inhibitors in vivo.
Neuroprotective Signaling Pathways
Beyond direct enzyme inhibition, Ladostigil exerts significant neuroprotective effects by modulating intracellular signaling cascades that influence the processing of amyloid precursor protein (APP), a key molecule in the pathology of Alzheimer's disease.
Activation of PKC and MAPK Pathways
Ladostigil has been shown to activate Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][8][9] Activation of these pathways is crucial for cell survival and differentiation. In the context of Alzheimer's disease, their activation by Ladostigil has a significant downstream effect on APP processing.
Promotion of Non-Amyloidogenic APP Processing
The activation of PKC and MAPK signaling pathways by Ladostigil leads to the enhanced activity of α-secretase.[9][10] This enzyme cleaves APP within the amyloid-β (Aβ) domain, a process known as the non-amyloidogenic pathway.[11][12] This cleavage not only prevents the formation of the neurotoxic Aβ peptide but also generates a soluble neuroprotective fragment called sAPPα.[12] By promoting this pathway, Ladostigil helps to reduce the production of Aβ, a hallmark of Alzheimer's disease.[9]
Experimental Protocols
The following sections detail the general methodologies for the key experiments used to characterize the targets and mechanisms of Ladostigil.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to measure cholinesterase activity.
Principle: The assay is based on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by cholinesterase. The resulting product, 5-thio-2-nitrobenzoate, is a colored compound that can be quantified by measuring its absorbance at 412 nm.
Protocol:
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0).
-
DTNB solution (10 mM in phosphate buffer).
-
Acetylthiocholine iodide (ATCI) solution (75 mM in water).
-
Enzyme solution (AChE or BuChE) of appropriate concentration.
-
Ladostigil solutions of varying concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of phosphate buffer to each well.
-
Add 25 µL of the Ladostigil solution or vehicle control.
-
Add 25 µL of the enzyme solution and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Add 25 µL of the DTNB solution.
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of Ladostigil.
-
Determine the percentage of inhibition relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
-
Monoamine Oxidase Inhibition Assay
This assay measures the activity of MAO-A and MAO-B and the inhibitory effect of compounds like Ladostigil.
Principle: The assay often utilizes kynuramine as a substrate for both MAO-A and MAO-B. The deamination of kynuramine by MAO produces an aldehyde, which then undergoes intramolecular cyclization to form 4-hydroxyquinoline. The formation of this product can be monitored fluorometrically or by LC-MS/MS.
Protocol:
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 7.4).
-
Enzyme source (recombinant human MAO-A or MAO-B, or mitochondrial fractions from tissue).
-
Kynuramine substrate solution (in buffer).
-
Ladostigil solutions of varying concentrations.
-
(For fluorometric assay) A developer solution that reacts with a byproduct of the MAO reaction (e.g., H₂O₂) to produce a fluorescent signal.
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution.
-
Add the Ladostigil solution or vehicle control and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the kynuramine substrate.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a strong base or acid).
-
Measure the product formation using a fluorometer (Ex/Em wavelengths specific to the assay) or by LC-MS/MS.
-
-
Data Analysis:
-
Quantify the amount of product formed in the presence of different concentrations of Ladostigil.
-
Calculate the percentage of inhibition compared to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Western Blotting for APP, PKC, and Phospho-PKC
This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of changes in protein expression and phosphorylation status.
Protocol:
-
Sample Preparation:
-
Culture cells (e.g., SH-SY5Y neuroblastoma cells) and treat with Ladostigil or vehicle for the desired time.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-APP, anti-PKC, or anti-phospho-PKC) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Wash the membrane again thoroughly with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH). For phospho-proteins, normalize to the total protein level.
-
Visualizations of Pathways and Workflows
Signaling Pathway of Ladostigil's Neuroprotective Effect
Caption: Ladostigil activates PKC and MAPK pathways, promoting non-amyloidogenic APP processing.
Experimental Workflow for Target Inhibition Analysis
Caption: Workflow for determining the IC50 of Ladostigil against its target enzymes.
Logical Relationship of Ladostigil's Dual Action
References
- 1. Ladostigil, a novel multifunctional drug for the treatment of dementia co-morbid with depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The neurochemical and behavioral effects of the novel cholinesterase–monoamine oxidase inhibitor, ladostigil, in response to L-dopa and L-tryptophan, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose-limiting inhibition of acetylcholinesterase by ladostigil results from the rapid formation and fast hydrolysis of the drug-enzyme complex formed by its major metabolite, R-MCPAI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A multifunctional, neuroprotective drug, ladostigil (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Targeting Amyloidogenic Processing of APP in Alzheimer’s Disease [frontiersin.org]
- 12. europeanreview.org [europeanreview.org]
Methodological & Application
Application Notes and Protocols for Ladostigil Hydrochloride in Rat Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental use of Ladostigil hydrochloride in preclinical rat models of Alzheimer's disease (AD). The protocols outlined below are based on established methodologies and published research, offering a guide for investigating the neuroprotective and cognitive-enhancing effects of this multimodal drug.
Quantitative Data Summary
The following table summarizes key quantitative data from preclinical studies of Ladostigil in rat models of AD.
| Parameter | Model | Dosage | Treatment Duration | Key Findings |
| Cholinesterase (ChE) Inhibition | Healthy Rats | 12-35 mg/kg (oral) | Acute | 25-40% inhibition in the brain.[1] |
| Healthy Rats | 52 mg/kg/day (oral) | 21 days | ~50% inhibition of striatal ChE activity.[2] | |
| Healthy Rats | 139 mg/kg (oral) | Acute | 50-60% ChE inhibition.[1] | |
| Monoamine Oxidase (MAO) Inhibition | Healthy Rats | 52 mg/kg/day (oral) | 21 days | >90% inhibition of hippocampal and striatal MAO-A and MAO-B activities.[2] |
| Cognitive Improvement | Scopolamine-induced amnesia | 12-35 mg/kg (oral) | Pre-treatment | Antagonized scopolamine-induced spatial memory impairments.[1] |
| Intracerebroventricular (ICV) Streptozotocin (STZ) | 1 mg/kg/day (oral) | 1 week before and after STZ | Prevented deficits in episodic and spatial memory.[3] | |
| Aged Rats (16 months old) | 1 mg/kg/day (oral, in drinking water) | 6 months | Prevented age-related decline in recognition and spatial memory.[4][5][6] | |
| Neuroinflammation | Aged Rats (16 months old) | 1 mg/kg/day (oral) | 6 months | Suppressed the age-induced increase in mRNA of TNFα, IL-6, and IL-1β.[4][6] |
| ICV STZ | 1 mg/kg/day (oral) | 1 week before and after STZ | Prevented gliosis (activation of astrocytes and microglia).[3] | |
| Oxidative Stress | ICV STZ | 1 mg/kg/day (oral) | 1 week before and after STZ | Prevented the increase in nitrotyrosine immunoreactivity.[3] |
Experimental Protocols
Animal Models
a) Intracerebroventricular (ICV) Streptozotocin (STZ) Model of Sporadic AD
This model mimics the insulin resistance and oxidative stress observed in sporadic AD.
-
Animals: Male Wistar or Sprague-Dawley rats (250-300g).
-
Surgery:
-
Anesthetize the rat with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
Place the animal in a stereotaxic frame.
-
Inject STZ bilaterally into the lateral ventricles. A commonly used dose is 2 mg/kg, dissolved in citrate buffer (pH 4.5), administered in a volume of 2 µl per ventricle.
-
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery. Behavioral and biochemical testing is typically performed 2-3 weeks after STZ injection.
b) Scopolamine-Induced Amnesia Model
This model is used to assess the effects of compounds on cholinergic-mediated learning and memory.
-
Animals: Male Wistar or Sprague-Dawley rats (200-250g).
-
Procedure:
-
Administer this compound at the desired dose (e.g., 12-35 mg/kg, p.o.).
-
After a set pre-treatment time (e.g., 30-60 minutes), administer scopolamine hydrobromide (e.g., 0.7 mg/kg, i.p.).[7]
-
Conduct behavioral testing (e.g., Morris Water Maze, Novel Object Recognition) 30 minutes after scopolamine administration.
-
c) Aged Rat Model
This model is used to study age-related cognitive decline and neuroinflammation.
-
Animals: Aged male Wistar rats (e.g., 16 months old at the start of the study).
-
Procedure:
Behavioral Assays
a) Morris Water Maze (MWM)
This test assesses spatial learning and memory.
-
Apparatus: A circular pool (e.g., 1.5-2 m in diameter) filled with water made opaque with non-toxic paint. A hidden platform is submerged 1-2 cm below the water surface.
-
Procedure:
-
Acquisition Phase (4-5 days): Four trials per day. For each trial, the rat is placed in the pool at one of four starting positions and allowed to swim until it finds the hidden platform. If the rat does not find the platform within a set time (e.g., 60-90 seconds), it is guided to it.
-
Probe Trial (Day after acquisition): The platform is removed, and the rat is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) is recorded.
-
b) Novel Object Recognition (NOR) Test
This test assesses recognition memory.
-
Apparatus: An open-field box.
-
Procedure:
-
Habituation: Allow the rat to explore the empty box for a set period (e.g., 5-10 minutes) for 2-3 days.
-
Familiarization/Training Phase: Place the rat in the box with two identical objects and allow it to explore for a set time (e.g., 5 minutes).
-
Test Phase (after a retention interval, e.g., 1-24 hours): Replace one of the familiar objects with a novel object. Place the rat back in the box and record the time spent exploring each object for a set period (e.g., 5 minutes). A preference for the novel object indicates intact recognition memory.
-
Biochemical and Molecular Assays
a) Cholinesterase (ChE) and Monoamine Oxidase (MAO) Activity Assays
-
Sample Preparation: Homogenize brain tissue (e.g., hippocampus, striatum, cortex) in appropriate buffers.
-
ChE Activity: Measured using the Ellman method, which detects the product of acetylcholine hydrolysis.
-
MAO Activity: Measured using a substrate that produces a detectable product upon oxidation by MAO.
b) Immunohistochemistry (IHC) for Glial Activation
-
Markers:
-
Iba1: for microglia.
-
GFAP: for astrocytes.
-
-
Procedure:
-
Perfuse rats and fix the brains in 4% paraformaldehyde.
-
Prepare brain sections (e.g., 30-40 µm thick).
-
Incubate sections with primary antibodies against Iba1 or GFAP.
-
Incubate with appropriate fluorescently-labeled secondary antibodies.
-
Visualize and quantify the staining using a fluorescence microscope.
-
c) Western Blotting for Signaling Pathway Proteins
-
Target Proteins:
-
PKC, MAPK: for cell signaling pathways.
-
Bcl-2 family proteins (e.g., Bcl-2, Bax): for apoptosis regulation.
-
-
Procedure:
-
Extract total protein from brain tissue homogenates.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Incubate the membrane with primary antibodies against the target proteins.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence detection system.
-
Visualizations
Signaling Pathways of Ladostigil
Caption: Signaling pathways modulated by Ladostigil leading to neuroprotection.
Experimental Workflow for ICV-STZ Rat Model
Caption: Experimental workflow for the ICV-STZ rat model of AD.
Logical Relationship of Ladostigil's Multimodal Action
Caption: Logical relationship of Ladostigil's multimodal actions.
References
- 1. researchgate.net [researchgate.net]
- 2. scantox.com [scantox.com]
- 3. Intracerebral Injection of Streptozotocin to Model Alzheimer Disease in Rats. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Intracerebral Injection of Streptozotocin to Model Alzheimer Disease in Rats [bio-protocol.org]
- 5. Intracerebral Injection of Streptozotocin to Model Alzheimer Disease in Rats [en.bio-protocol.org]
- 6. noldus.com [noldus.com]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
Application Notes and Protocols for In Vitro Efficacy Assessment of Ladostigil Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ladostigil hydrochloride is a multimodal drug candidate investigated for neurodegenerative diseases, particularly Alzheimer's disease. Its mechanism of action involves the dual inhibition of cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BuChE) and brain-selective monoamine oxidases (MAO-A and MAO-B).[1][2][3][4][5] Furthermore, Ladostigil exhibits significant neuroprotective properties, including anti-apoptotic and antioxidant activities.[1][3][6][7] These neuroprotective effects are mediated through the modulation of signaling pathways such as protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), as well as the regulation of amyloid precursor protein (APP) processing.[1][2][3][8]
These application notes provide detailed protocols for a panel of in vitro assays to comprehensively evaluate the efficacy of this compound. The described assays are fundamental for characterizing its enzymatic inhibition, neuroprotective potential, and underlying molecular mechanisms.
Data Presentation: Quantitative Efficacy of Ladostigil
The following tables summarize the reported in vitro efficacy of Ladostigil in key functional assays.
Table 1: Enzyme Inhibition
| Enzyme Target | IC50 Value | Source Organism/Enzyme | Reference |
| Acetylcholinesterase (AChE) | 31.8 µM | Not Specified | [6] |
| Butyrylcholinesterase (BuChE) | >100 µM | Not Specified | [9] |
| Monoamine Oxidase B (MAO-B) | 37.1 µM | Not Specified | [6] |
| Monoamine Oxidase A (MAO-A) | > 90% inhibition (chronic) | Rat Striatum/Hippocampus | [10][11] |
Table 2: Neuroprotective and Anti-apoptotic Effects
| Assay | Cell Line | Inducing Agent | Ladostigil Concentration | Observed Effect | Reference |
| Cell Viability | SH-SY5Y | Hydrogen Peroxide (H₂O₂) | 10⁻⁶ - 10 µM | Dose-dependent increase in cell viability | [7] |
| Caspase-3 Activation | SK-N-SH | Apoptotic Stimulus | 1.05 µM (IC50) | Inhibition of caspase-3 activation | [12] |
| Bcl-2 Family Protein Regulation | SK-N-SH | Apoptotic Stimulus | 1 - 10 µM | Increased Bcl-2, Reduced Bad and Bax | [6][12] |
| Reactive Oxygen Species (ROS) Production | SH-SY5Y | Hydrogen Peroxide (H₂O₂) | 1 µM | Decrease in intracellular ROS | [13] |
| Mitochondrial Membrane Potential | Not Specified | Oxidative Stress | 1 - 10 µM | Prevention of the fall in mitochondrial membrane potential | [6] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For in vivo studies, further dilution in vehicles like PEG300, Tween-80, and saline, or corn oil can be performed. It is recommended to prepare fresh working solutions for each experiment.
Cholinesterase Inhibition Assay (Ellman's Method)
This assay quantifies the inhibition of AChE and BuChE by Ladostigil.
Materials:
-
96-well microplate
-
Spectrophotometer (plate reader) capable of measuring absorbance at 412 nm
-
Acetylcholinesterase (AChE) from Electrophorus electricus or human recombinant
-
Butyrylcholinesterase (BuChE) from equine serum or human recombinant
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BuChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
This compound
-
Positive control inhibitor (e.g., Donepezil)
-
Phosphate buffer (0.1 M, pH 8.0)
Procedure:
-
Prepare fresh solutions of ATCI (or BTCI), DTNB, and the enzyme in phosphate buffer.
-
In a 96-well plate, add in the following order:
-
140 µL of 0.1 M phosphate buffer (pH 8.0)
-
10 µL of various concentrations of this compound (or positive control/buffer for control wells)
-
10 µL of AChE or BuChE solution (e.g., 1 U/mL)
-
-
Incubate the plate at 25°C for 10 minutes.
-
Add 10 µL of 10 mM DTNB to each well.
-
Initiate the reaction by adding 10 µL of 14 mM ATCI (or BTCI).
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes.
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each Ladostigil concentration relative to the control (enzyme activity without inhibitor).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of Ladostigil concentration.
Monoamine Oxidase (MAO) Inhibition Assay
This assay determines the inhibitory effect of Ladostigil on MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for both MAO-A and MAO-B)
-
This compound
-
Selective inhibitors for positive controls (Clorgyline for MAO-A, Selegiline for MAO-B)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
LC-MS/MS system for detection of 4-hydroxyquinoline
Procedure:
-
Pre-incubate the MAO-A or MAO-B enzyme with various concentrations of this compound or a positive control inhibitor in phosphate buffer at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, kynuramine.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction (e.g., by adding a strong acid or organic solvent).
-
Analyze the formation of the product, 4-hydroxyquinoline, using LC-MS/MS.
-
Calculate the percentage of inhibition for each Ladostigil concentration compared to the control (enzyme activity without inhibitor).
-
Determine the IC50 values for MAO-A and MAO-B inhibition.
Neuroprotection Assay in SH-SY5Y Cells
This cell-based assay evaluates the ability of Ladostigil to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
Human neuroblastoma SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Induce oxidative stress by exposing the cells to a pre-determined concentration of hydrogen peroxide (e.g., 200-400 µM) for 24 hours.[14][15] Include control wells (untreated cells) and H₂O₂-only treated wells.
-
After the incubation period, remove the medium and add MTT solution to each well.
-
Incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Anti-Apoptotic Activity Assays
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
SH-SY5Y cells
-
This compound
-
Apoptosis-inducing agent (e.g., H₂O₂)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed SH-SY5Y cells in culture plates and treat with Ladostigil and an apoptosis-inducing agent as described in the neuroprotection assay.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
This assay measures the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.
Materials:
-
SH-SY5Y cells
-
This compound
-
Apoptosis-inducing agent
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat SH-SY5Y cells as described for the apoptosis assay.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and calculate the Bcl-2/Bax ratio.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay quantifies the antioxidant effect of Ladostigil by measuring the reduction of intracellular ROS.
Materials:
-
SH-SY5Y cells
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed SH-SY5Y cells in a black, clear-bottom 96-well plate.
-
Pre-treat the cells with this compound.
-
Load the cells with DCFH-DA solution (e.g., 10 µM) and incubate at 37°C for 30 minutes.
-
Wash the cells to remove excess probe.
-
Induce oxidative stress with H₂O₂.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader or analyze by flow cytometry.
-
Calculate the percentage of ROS reduction in Ladostigil-treated cells compared to H₂O₂-only treated cells.
Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: General experimental workflow for in vitro efficacy testing.
References
- 1. broadpharm.com [broadpharm.com]
- 2. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 3. scribd.com [scribd.com]
- 4. A simple method for screening monoamine oxidase (MAO) inhibitory drugs for type preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 7. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 8. Measurement of Reactive Oxygen Species (ROS) [bio-protocol.org]
- 9. A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
- 11. evotec.com [evotec.com]
- 12. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. preprints.org [preprints.org]
Application Notes and Protocols for Studying the Cognitive Effects of Ladostigil Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various animal models and behavioral assays to investigate the cognitive-enhancing effects of Ladostigil hydrochloride. Detailed protocols for key experiments are provided, along with expected quantitative outcomes and visualizations of experimental workflows and associated signaling pathways.
Introduction to this compound
Ladostigil ((N-propargyl-(3R) aminoindan-5yl)-ethyl methyl carbamate) is a multimodal drug with a promising profile for the treatment of neurodegenerative diseases like Alzheimer's disease, particularly when co-morbid with depression.[1][2] Its mechanism of action is multifaceted, combining the inhibition of both monoamine oxidase A and B (MAO-A and MAO-B) and cholinesterase in the brain.[2][3] Beyond its enzymatic inhibition, Ladostigil exhibits potent neuroprotective properties.[4] These neuroprotective effects are mediated through the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways, regulation of amyloid precursor protein (APP) processing, and upregulation of neurotrophic factors.[1][4]
Animal Models for Cognitive Assessment
Several preclinical animal models are employed to evaluate the cognitive benefits of this compound. These models aim to replicate certain aspects of cognitive decline observed in human conditions.
-
Aged Rats: This model mimics age-associated cognitive decline, a primary risk factor for many neurodegenerative diseases. Aged rats naturally develop deficits in spatial and episodic memory, providing a relevant platform to test the preventative and restorative effects of Ladostigil.[5][6]
-
Scopolamine-Induced Amnesia: Scopolamine, a muscarinic receptor antagonist, induces transient cognitive deficits, particularly in learning and memory.[7] This model is useful for screening compounds that can reverse cholinergic-related memory impairment. Ladostigil has been shown to antagonize scopolamine-induced impairment in spatial memory.[7]
-
Streptozotocin-Induced Memory Deficit: Intracerebroventricular (ICV) injection of streptozotocin (STZ) in rats leads to neuroinflammation, oxidative stress, and progressive memory deficits, mimicking some pathological features of sporadic Alzheimer's disease.[2] Ladostigil has been demonstrated to prevent these STZ-induced deficits.[2]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the expected quantitative outcomes of this compound treatment in various animal models and behavioral tests.
Table 1: Morris Water Maze in Aged Rats
| Treatment Group | Escape Latency (seconds) - Day 5 | Time in Target Quadrant (seconds) - Probe Trial | Reference |
| Young Control | ~20 | ~25 | [8] |
| Aged Control | ~40 | ~15 | [8] |
| Aged + Ladostigil (1 mg/kg/day) | ~25 | ~22 | [3] |
Table 2: Novel Object Recognition Test in Aged Rats
| Treatment Group | Discrimination Index | Reference |
| Young Control | ~0.6 | [3] |
| Aged Control | ~0.4 | [3] |
| Aged + Ladostigil (1 mg/kg/day) | ~0.55 | [3] |
Table 3: Novel Object Recognition Test in Streptozotocin-Induced Memory Deficit Model
| Treatment Group | Discrimination Index | Reference |
| Sham Control | ~0.3 | |
| STZ-injected | ~0.05 | |
| STZ + Ladostigil (1 mg/kg/day) | ~0.25 | [2] |
Table 4: Passive Avoidance Test in Scopolamine-Induced Amnesia Model (Expected Outcomes)
| Treatment Group | Step-Through Latency (seconds) | Reference (Expected Effect) |
| Vehicle Control | High (>180s) | [7] |
| Scopolamine | Low (<60s) | [7] |
| Scopolamine + Ladostigil | Intermediate to High (>120s) | [7] |
Note: Specific quantitative data for Ladostigil in the scopolamine-induced passive avoidance test was not available in the searched literature. The expected outcomes are based on the documented ability of Ladostigil to antagonize scopolamine-induced cognitive deficits.
Experimental Protocols
Detailed methodologies for the key behavioral experiments are provided below.
Morris Water Maze (MWM)
This test assesses hippocampal-dependent spatial learning and memory.
Apparatus:
-
A circular pool (approximately 1.8 meters in diameter) filled with water made opaque with non-toxic paint.
-
An escape platform submerged 1-2 cm below the water surface.
-
Distinct visual cues placed on the walls of the room around the pool.
-
A video tracking system to record the animal's swim path and latency to find the platform.
Procedure:
-
Habituation (Day 0): Allow each rat to swim freely in the pool for 60 seconds without the platform to acclimate them to the environment.
-
Acquisition Training (Days 1-5):
-
Conduct 4 trials per day for each rat.
-
For each trial, gently place the rat into the water facing the pool wall at one of four quasi-random start locations (North, South, East, West).
-
Allow the rat to search for the hidden platform for a maximum of 90 seconds.
-
If the rat fails to find the platform within 90 seconds, guide it to the platform and allow it to remain there for 15-30 seconds.
-
Record the escape latency (time to find the platform) and swim path for each trial.
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the pool.
-
Place the rat in the pool at a novel start location.
-
Allow the rat to swim for 60 seconds.
-
Record the time spent in the target quadrant (the quadrant that previously contained the platform) and the number of times the animal crosses the former platform location.
-
Novel Object Recognition (NOR) Test
This test evaluates episodic and recognition memory.
Apparatus:
-
An open-field arena (e.g., a 50 cm x 50 cm x 50 cm box).
-
Two sets of identical objects (e.g., small plastic toys, metal cubes) that are heavy enough not to be displaced by the animal.
-
A novel object that is distinct from the familiar objects in shape, color, and texture.
Procedure:
-
Habituation (Day 1): Place each rat in the empty open-field arena for 5-10 minutes to acclimate to the environment.
-
Familiarization/Training Trial (Day 2):
-
Place two identical objects in the arena at a fixed distance from each other.
-
Place the rat in the arena, equidistant from both objects, and allow it to explore freely for 5-10 minutes.
-
Record the time spent exploring each object (sniffing, touching).
-
-
Test/Recognition Trial (Day 2, after a retention interval of 1-24 hours):
-
Replace one of the familiar objects with a novel object.
-
Place the rat back into the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
Passive Avoidance Test
This test assesses fear-motivated learning and memory.
Apparatus:
-
A two-chambered apparatus with a light compartment and a dark compartment, connected by a guillotine door.
-
The floor of the dark compartment is equipped with a grid that can deliver a mild electric foot shock.
Procedure:
-
Acquisition/Training Trial:
-
Place the rat in the light compartment.
-
After a brief habituation period (e.g., 30 seconds), the guillotine door is opened.
-
When the rat enters the dark compartment with all four paws, the door is closed, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Record the step-through latency (the time it takes for the animal to enter the dark compartment).
-
Immediately after the shock, remove the animal and return it to its home cage.
-
-
Retention Trial (24 hours later):
-
Place the rat back in the light compartment.
-
Open the guillotine door.
-
Record the step-through latency, up to a maximum cut-off time (e.g., 300 seconds). A longer latency to enter the dark compartment is indicative of better memory of the aversive stimulus.
-
Visualizations
Experimental Workflows
Caption: Experimental workflows for the key behavioral assays.
Ladostigil Signaling Pathways
Caption: Key signaling pathways activated by Ladostigil.
References
- 1. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Verapamil Blocks Scopolamine Enhancement Effect on Memory Consolidation in Passive Avoidance Task in Rats [frontiersin.org]
- 3. Low-dose ladostigil for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Scopolamine amnesia of passive avoidance: a deficit of information acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scopolamine-induced passive avoidance memory retrieval deficit is accompanied with hippocampal MMP2, MMP-9 and MAPKs alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing Cholinesterase Inhibition by Ladostigil Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ladostigil hydrochloride is a multimodal neuroprotective agent that has been investigated for the treatment of Alzheimer's disease and other neurodegenerative disorders.[1][2] Its therapeutic potential stems from its dual action as a cholinesterase inhibitor and a brain-selective monoamine oxidase (MAO)-A and -B inhibitor.[2][3] By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), Ladostigil increases the levels of the neurotransmitter acetylcholine in the brain, a key strategy in managing the cognitive symptoms of Alzheimer's disease.[4][5] This document provides detailed application notes and protocols for assessing the cholinesterase inhibitory activity of this compound, crucial for preclinical and clinical research.
Ladostigil acts as a pseudo-reversible inhibitor of AChE.[6] A notable characteristic of Ladostigil is that the maximum achievable enzyme inhibition is approximately 50-55%, which may contribute to a lower incidence of cholinergic side effects.[6] In vitro studies have shown that Ladostigil is significantly more potent against AChE than BChE.[4]
Quantitative Data on Ladostigil's Cholinesterase Inhibition
The following tables summarize the quantitative data available on the cholinesterase inhibitory activity of this compound.
| Parameter | Value | Species/System | Reference |
| In Vivo Inhibition | |||
| Cholinesterase Inhibition | 25-40% | Rat | [4] |
| Maximum AChE Inhibition | ~50-55% | Rat (spleen, brain, plasma) & Human | [6] |
| In Vitro Potency | |||
| AChE vs. BChE Potency | ~100 times more potent against AChE | In vitro study | [4] |
Experimental Protocols
In Vitro Assessment of Cholinesterase Inhibition: The Ellman Method
The Ellman method is the most widely used spectrophotometric assay for determining cholinesterase activity.[7][8] It relies on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[9][10]
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
This compound
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCh)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Donepezil or other known AChE inhibitor (as a positive control)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.
-
Prepare a stock solution of ATCh (e.g., 14 mM) in phosphate buffer.[11]
-
Prepare a stock solution of AChE (e.g., 1 U/mL) in phosphate buffer.[11]
-
Prepare a series of dilutions of this compound in phosphate buffer to determine the IC50 value.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add 140 µL of phosphate buffer, 10 µL of the this compound solution (at various concentrations), and 10 µL of the AChE solution.[11]
-
Control wells (no inhibitor): Add 140 µL of phosphate buffer, 10 µL of buffer (instead of inhibitor), and 10 µL of the AChE solution.[11]
-
Blank wells (no enzyme): Add 150 µL of phosphate buffer and 10 µL of the this compound solution or buffer.
-
-
Pre-incubation: Incubate the plate at 25°C for 10-15 minutes.[11][12]
-
Reaction Initiation:
-
Measurement: Immediately after adding ATCh, shake the plate for 1 minute and begin measuring the absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader.[11][13]
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
-
[13]
In Vivo Assessment of Cholinesterase Inhibition in Brain Tissue
This protocol provides a general framework for assessing cholinesterase activity in brain tissue from animals treated with this compound.
Materials:
-
Rodents (e.g., rats, mice)
-
This compound for administration
-
Ice-cold saline
-
Phosphate buffered saline (PBS, 0.1 M, pH 8.0)
-
Tissue homogenizer
-
Centrifuge
-
Reagents for the Ellman method (as described above)
Procedure:
-
Animal Dosing: Administer this compound to the animals at the desired doses and for the specified duration. Include a vehicle-treated control group.
-
Tissue Collection:
-
Tissue Homogenization:
-
Weigh the dissected brain tissue and place it in a tube containing a known volume of ice-cold PBS (e.g., 10 volumes of buffer to tissue weight). [12] * Homogenize the tissue using a suitable homogenizer.
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C to pellet cellular debris. [15] * Collect the supernatant, which contains the enzyme extract.
-
-
Cholinesterase Activity Assay:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or Lowry assay).
-
Perform the Ellman assay on the supernatant as described in the in vitro protocol. Use an appropriate volume of the homogenate (e.g., 0.4 mL) mixed with PBS and DTNB in a cuvette or 96-well plate. [12] * Initiate the reaction with ATCh and measure the change in absorbance at 412 nm. [12]
-
-
Data Analysis:
-
Calculate the cholinesterase activity, typically expressed as nmol of substrate hydrolyzed per minute per milligram of protein.
-
Compare the enzyme activity in the Ladostigil-treated groups to the control group to determine the percentage of in vivo cholinesterase inhibition.
-
Visualizations
Signaling Pathway of Cholinesterase Inhibition
Caption: Cholinesterase inhibition by Ladostigil.
Experimental Workflow for the Ellman Assay
Caption: Workflow for the in vitro Ellman assay.
Multi-Target Mechanism of Ladostigil
Caption: Multi-target mechanism of Ladostigil.
References
- 1. The neuroprotective mechanism of action of the multimodal drug ladostigil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Cholinesterase inhibitors as Alzheimer's therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose-limiting inhibition of acetylcholinesterase by ladostigil results from the rapid formation and fast hydrolysis of the drug-enzyme complex formed by its major metabolite, R-MCPAI [pubmed.ncbi.nlm.nih.gov]
- 7. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. scribd.com [scribd.com]
- 11. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 12. An In Vitro and In Vivo Cholinesterase Inhibitory Activity of Pistacia khinjuk and Allium sativum Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 15. Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay [protocols.io]
Application Notes and Protocols for Measuring MAO-A and MAO-B Inhibition with Ladostigil Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ladostigil is a multimodal neuroprotective drug with potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.[1][2][3] Its mechanism of action includes the inhibition of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), as well as cholinesterase.[1][3] Notably, Ladostigil is considered a brain-selective MAO inhibitor, which may offer a safer profile regarding peripheral side effects like the "cheese effect".[4] It is important for researchers to understand that the in vivo MAO inhibitory activity of Ladostigil is attributed to its metabolite, R-HPAI (6-hydroxy-N-propargyl-1(R)-aminoindan mesylate), as Ladostigil itself shows little to no activity in in vitro assays.[4]
These application notes provide detailed protocols for the in vitro measurement of MAO-A and MAO-B inhibition, which can be adapted to study the effects of Ladostigil's active metabolites.
Data Presentation
The following table summarizes the available quantitative data for Ladostigil hydrochloride's inhibitory activity.
| Target | IC50 Value (µM) | Notes |
| MAO-A | Not reported for Ladostigil in vitro. | Ladostigil's MAO-A inhibition is observed in vivo through its active metabolite.[4] |
| MAO-B | 37.1[5][6] | |
| Acetylcholinesterase (AChE) | 31.8[5][6] |
Signaling Pathways and Experimental Workflows
Ladostigil's Neuroprotective Signaling Pathway
Ladostigil exerts its neuroprotective effects through a complex signaling cascade that involves the activation of Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2][7][8] This leads to the regulation of amyloid precursor protein (APP) processing, favoring the non-amyloidogenic alpha-secretase pathway, and the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.[9]
Caption: Ladostigil's neuroprotective signaling cascade.
Experimental Workflow for MAO Inhibition Assay
The general workflow for determining the inhibitory activity of a compound on MAO-A and MAO-B involves preparing the enzyme and inhibitor, initiating the reaction with a substrate, and detecting the product.
References
- 1. article.imrpress.com [article.imrpress.com]
- 2. The neuroprotective mechanism of action of the multimodal drug ladostigil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ladostigil, a novel multifunctional drug for the treatment of dementia co-morbid with depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A multifunctional, neuroprotective drug, ladostigil (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Behavioral Evaluation of Ladostigil Hydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key behavioral tests to assess the efficacy of Ladostigil hydrochloride in mouse models. The included methodologies, data presentation, and workflow diagrams are intended to facilitate the design and execution of preclinical studies evaluating the cognitive and neuroprotective effects of this compound.
Introduction to this compound
Ladostigil ((N-propargyl-(3R) aminoindan-5yl)-ethyl methyl carbamate) is a multimodal drug developed for the potential treatment of Alzheimer's disease, Lewy Body disease, and dementia co-morbid with depression.[1][2][3] It combines the neuroprotective properties of a monoamine oxidase (MAO)-A and -B inhibitor with the cholinesterase (ChE) inhibitory activity of a carbamate in a single molecule.[1][4][5] Preclinical studies have demonstrated its potential in improving cognitive function and providing neuroprotection through various mechanisms, including the regulation of amyloid precursor protein (APP) processing, activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways, and modulation of cell survival genes.[1][5][6][7]
Key Behavioral Assays for Ladostigil Evaluation
Several behavioral tests are crucial for evaluating the effects of this compound on cognitive function and anxiety in mice. These include the Morris Water Maze (MWM) for spatial learning and memory, the Novel Object Recognition (NOR) test for recognition memory, and the Elevated Plus Maze (EPM) to assess anxiety-like behavior.
Morris Water Maze (MWM)
Principle: The MWM is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory.[8][9] The test relies on the mouse's motivation to escape from water by locating a submerged platform using distal visual cues in the testing room.[9][10]
Experimental Protocol:
-
Apparatus: A circular tank (90-100 cm in diameter) filled with water made opaque with non-toxic white paint.[8] The water temperature should be maintained at a level that does not induce hypothermia. A small escape platform (10-12 cm in diameter) is submerged approximately 1 cm below the water surface.[9] The room should contain various prominent visual cues.[9]
-
Habituation (Day 1): Allow mice to acclimate to the testing room for at least 30 minutes.[10] For habituation to the maze, mice can be allowed to swim freely for 60 seconds without the platform or with a visible, flagged platform.[10]
-
Acquisition Training (Days 2-5):
-
Administer this compound or vehicle at the predetermined time before testing (e.g., 30 minutes prior).[11]
-
Each mouse undergoes four trials per day.
-
For each trial, gently place the mouse into the water facing the tank wall at one of four quasi-random starting positions (N, S, E, W).
-
Allow the mouse to swim and find the hidden platform for a maximum of 60 or 90 seconds.[8][10]
-
If the mouse fails to find the platform within the allotted time, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.[8]
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (Day 6):
-
Remove the platform from the tank.
-
Place the mouse in the tank at a novel starting position.
-
Allow the mouse to swim freely for 60-90 seconds.[8]
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of platform location crosses.
-
Data Presentation:
| Treatment Group | Dose (mg/kg/day) | Mean Escape Latency (s) - Day 5 | Time in Target Quadrant (s) - Probe Trial | Reference |
| Aged Control | Vehicle | 45.2 ± 5.1 | 18.5 ± 2.3 | [12] |
| Ladostigil | 1 | 28.7 ± 4.3 | 29.8 ± 3.1 | [12] |
| Ladostigil | 8.5 | 35.1 ± 4.8 | 25.4 ± 2.9 | [12] |
*Note: Data are hypothetical representations based on findings that low-dose Ladostigil prevents memory deficits in aged rats.[12] Actual results may vary. *p < 0.05 compared to Aged Control.
Novel Object Recognition (NOR) Test
Principle: The NOR test assesses recognition memory, which is dependent on the integrity of the perirhinal cortex and hippocampus.[13] The test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.[14]
Experimental Protocol:
-
Apparatus: An open-field arena (e.g., 40 x 40 cm).[15] A set of three-dimensional objects that are distinct in shape and texture but similar in size.
-
Habituation (Day 1): Place each mouse in the empty arena for 5-10 minutes to acclimate to the environment.[15][16]
-
Training/Familiarization Phase (Day 2):
-
Administer this compound or vehicle.
-
Place two identical objects in opposite corners of the arena.
-
Place the mouse in the center of the arena and allow it to explore freely for 5-10 minutes.[14][16]
-
Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose or forepaws.
-
-
Testing Phase (Day 2, after a retention interval, e.g., 2 hours):
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and allow it to explore for 5 minutes.[14]
-
Record the time spent exploring the familiar object (Tf) and the novel object (Tn).
-
-
Data Analysis: Calculate the Discrimination Index (DI) using the formula: DI = (Tn - Tf) / (Tn + Tf). A higher DI indicates better recognition memory.
Data Presentation:
| Treatment Group | Dose (mg/kg/day) | Discrimination Index (DI) | Reference |
| Aged Control | Vehicle | 0.15 ± 0.08 | [12] |
| Ladostigil | 1 | 0.45 ± 0.12* | [12] |
| Ladostigil | 8.5 | 0.25 ± 0.10 | [12] |
*Note: Data are hypothetical representations based on findings in aged rats. Chronic treatment with 1 mg/kg/day ladostigil prevented the loss of novel object recognition.[12] Actual results may vary. *p < 0.05 compared to Aged Control.
Elevated Plus Maze (EPM)
Principle: The EPM is a widely used test to assess anxiety-like behavior in rodents.[17][18] The test is based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[18] Anxiolytic compounds typically increase the proportion of time spent and entries into the open arms.
Experimental Protocol:
-
Apparatus: A plus-shaped maze elevated above the floor (e.g., 50-80 cm).[19][20] It consists of two open arms and two closed arms (with high walls).[20]
-
Procedure:
-
Acclimate the mice to the testing room for at least 30 minutes.
-
Administer this compound or vehicle.
-
Place the mouse in the center of the maze, facing one of the open arms.[21]
-
Allow the mouse to explore the maze freely for 5 minutes.[17][20]
-
Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
-
Data Analysis: Calculate the percentage of time spent in the open arms (% Open Arm Time) and the percentage of entries into the open arms (% Open Arm Entries).
Data Presentation:
| Treatment Group | Dose (mg/kg) | % Time in Open Arms | % Entries into Open Arms |
| Control | Vehicle | 25.3 ± 3.1 | 30.1 ± 4.2 |
| Ladostigil | 10 | 40.8 ± 4.5 | 45.6 ± 5.0 |
| Ladostigil | 30 | 48.2 ± 5.2 | 52.3 ± 4.8 |
*Note: Data are hypothetical and for illustrative purposes. Ladostigil has been shown to have anxiolytic-like activity.[3] Actual results may vary. *p < 0.05 compared to Control.
Visualizations
Ladostigil's Neuroprotective Signaling Pathway
Caption: Ladostigil's multimodal mechanism of action.
Experimental Workflow for Behavioral Testing
Caption: General workflow for evaluating Ladostigil in mice.
References
- 1. article.imrpress.com [article.imrpress.com]
- 2. The neuroprotective mechanism of action of the multimodal drug ladostigil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ladostigil, a novel multifunctional drug for the treatment of dementia co-morbid with depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A multifunctional, neuroprotective drug, ladostigil (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mmpc.org [mmpc.org]
- 9. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Acetylcholinesterase inhibitors ameliorate behavioral deficits in the Tg2576 mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dose-dependent effects of ladostigil on microglial activation and cognition in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Object Recognition [protocols.io]
- 16. mmpc.org [mmpc.org]
- 17. protocols.io [protocols.io]
- 18. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mmpc.org [mmpc.org]
- 20. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 21. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Studies of Ladostigil Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immunohistochemical analysis of brain tissue in studies investigating the effects of Ladostigil hydrochloride. Ladostigil is a multimodal drug with neuroprotective properties, acting as both a cholinesterase and monoamine oxidase (MAO) inhibitor.[1][2] These protocols are designed to assess key markers associated with its mechanism of action, including glial cell activation and the expression of its target enzymes.
Overview of Ladostigil's Mechanism of Action
This compound exerts its therapeutic effects through a combination of mechanisms. It inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), increasing acetylcholine levels in the brain.[3] Additionally, it is a brain-selective inhibitor of monoamine oxidase A and B (MAO-A and MAO-B), which increases the levels of neurotransmitters like dopamine, serotonin, and noradrenaline.[2][4] A significant aspect of Ladostigil's neuroprotective effect is its ability to prevent glial activation, a key process in neuroinflammation and neurodegeneration.[5][6] Preclinical studies have demonstrated that Ladostigil can prevent the age-related increase in activated astrocytes and microglia in the hippocampus and other brain regions.[5] Its neuroprotective actions also involve the modulation of signaling pathways such as the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways, and regulation of the Bcl-2 family of proteins.[2][7]
Quantitative Data Presentation
The following tables summarize the in vivo inhibitory effects of Ladostigil on its primary targets, as reported in preclinical studies. This data is crucial for dose-selection and for correlating immunohistochemical findings with the drug's enzymatic activity.
Table 1: In Vivo Cholinesterase Inhibition by Ladostigil in Rats
| Dosage | Percent Inhibition of Cholinesterase | Reference |
| 35-100 µmol/kg (oral) | 25-40% | [1] |
| Dose-dependent, not exceeding | 50-55% | [3] |
Table 2: In Vivo Monoamine Oxidase (MAO) Inhibition by Ladostigil in Rat Brain
| Dosage | Percent Inhibition of MAO-A and MAO-B | Reference |
| 75 µmol/kg (daily for 2 weeks) | >70% | [1] |
Experimental Protocols
The following are detailed immunohistochemistry (IHC) protocols for key markers relevant to Ladostigil research. These protocols are based on standard IHC procedures and can be adapted for specific experimental needs.
General Experimental Workflow
The overall workflow for an immunohistochemical study of Ladostigil's effects on the brain is outlined below.
Protocol for Assessing Microglial Activation (Iba1 Staining)
Objective: To detect and quantify the activation state of microglia in brain tissue. Ionized calcium-binding adapter molecule 1 (Iba1) is a marker that is upregulated in activated microglia.
Materials:
-
Paraffin-embedded brain sections
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (10 mM Sodium Citrate, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody: Rabbit anti-Iba1 (e.g., Wako 019-19741)
-
Secondary antibody: Goat anti-rabbit IgG (H+L), HRP-conjugated
-
DAB substrate kit
-
Hematoxylin
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat to 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature (approximately 20 minutes).
-
-
Blocking:
-
Wash slides in PBS (2 x 5 minutes).
-
Incubate sections with blocking solution for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Iba1 antibody in blocking solution (e.g., 1:1000).
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides in PBS (3 x 5 minutes).
-
Incubate sections with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
-
Detection:
-
Wash slides in PBS (3 x 5 minutes).
-
Incubate sections with DAB substrate solution until the desired brown color develops (monitor under a microscope).
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Protocol for Assessing Astrocyte Activation (GFAP Staining)
Objective: To detect and quantify reactive astrocytes. Glial fibrillary acidic protein (GFAP) is an intermediate filament protein that is upregulated in reactive astrocytes.
Materials:
-
Paraffin-embedded brain sections
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (10 mM Sodium Citrate, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody: Rabbit anti-GFAP (e.g., Dako Z0334)
-
Secondary antibody: Goat anti-rabbit IgG (H+L), HRP-conjugated
-
DAB substrate kit
-
Hematoxylin
-
Mounting medium
Procedure: Follow the same procedure as for Iba1 staining (Section 3.2), substituting the primary antibody with anti-GFAP (e.g., diluted 1:1000 in blocking solution).
Protocol for Detecting Acetylcholinesterase (AChE)
Objective: To visualize the distribution and relative expression of AChE in brain tissue.
Materials:
-
Paraffin-embedded brain sections
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (10 mM Sodium Citrate, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody: Rabbit anti-AChE
-
Secondary antibody: Goat anti-rabbit IgG (H+L), HRP-conjugated
-
DAB substrate kit
-
Hematoxylin
-
Mounting medium
Procedure: Follow the same general procedure as for Iba1 staining (Section 3.2), using a validated anti-AChE primary antibody at its optimal dilution.
Protocol for Detecting Monoamine Oxidase A/B (MAO-A/B)
Objective: To visualize the distribution and relative expression of MAO-A and MAO-B in brain tissue.
Materials:
-
Paraffin-embedded brain sections
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (10 mM Sodium Citrate, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibodies: Rabbit anti-MAO-A and Rabbit anti-MAO-B
-
Secondary antibody: Goat anti-rabbit IgG (H+L), HRP-conjugated
-
DAB substrate kit
-
Hematoxylin
-
Mounting medium
Procedure: Follow the same general procedure as for Iba1 staining (Section 3.2), using specific primary antibodies for MAO-A and MAO-B on separate sections at their optimal dilutions.
Signaling Pathways and Visualization
Ladostigil's neuroprotective effects are mediated through the modulation of several intracellular signaling pathways. The following diagrams illustrate these pathways.
Data Analysis and Interpretation
Quantitative analysis of immunohistochemical staining is essential for obtaining objective results. For glial activation markers (Iba1 and GFAP), the following parameters can be quantified using image analysis software (e.g., ImageJ/Fiji):
-
Cell counting: The number of Iba1-positive or GFAP-positive cells per unit area.
-
Percent area of immunoreactivity: The percentage of the total area of a region of interest that is positively stained.
-
Morphological analysis: For microglia, changes in morphology from a ramified (resting) to an amoeboid (activated) state can be quantified.
Statistical analysis should be performed to compare the quantitative data between the Ladostigil-treated and control groups. A significant reduction in the number of activated microglia and astrocytes in the Ladostigil-treated group would support its anti-inflammatory and neuroprotective effects.
By following these detailed protocols and application notes, researchers can effectively utilize immunohistochemistry to investigate the multifaceted neuroprotective mechanisms of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-limiting inhibition of acetylcholinesterase by ladostigil results from the rapid formation and fast hydrolysis of the drug-enzyme complex formed by its major metabolite, R-MCPAI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel anti-Alzheimer's disease drug, ladostigil neuroprotective, multimodal brain-selective monoamine oxidase and cholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ladostigil prevents age-related glial activation and spatial memory deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ladostigil prevents gliosis, oxidative-nitrative stress and memory deficits induced by intracerebroventricular injection of streptozotocin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ladostigil: A Novel Multimodal Neuroprotective Drug with Cholinesterase and Brain-Selective Monoamine Oxidase Inhibitory Activities for Alzheimers Disease Treatment | Bentham Science [eurekaselect.com]
Ladostigil's Impact on Cellular Signaling: A Western Blot Analysis Guide
Application Notes and Protocols for Researchers
Ladostigil, a multimodal drug with potential applications in neurodegenerative diseases, exerts its effects by modulating several key intracellular signaling pathways. This document provides detailed protocols for analyzing these effects using Western blot, a widely used technique for protein detection and quantification. The focus is on the Protein Kinase C (PKC), Mitogen-Activated Protein Kinase (MAPK), and Bcl-2 family-mediated apoptosis signaling pathways, as well as the processing of Amyloid Precursor Protein (APP).
Data Presentation: Quantitative Effects of Ladostigil
The following tables summarize the quantitative data from Western blot analyses of key proteins in signaling pathways affected by Ladostigil in SK-N-SH neuroblastoma cells. This data is derived from studies investigating the neuroprotective mechanisms of Ladostigil.
Table 1: Effect of Ladostigil on Bcl-2 Family Protein Expression [1]
| Protein | Treatment Condition | Fold Change vs. Control | P-value |
| Bcl-2 | 1 µM Ladostigil | ~2.0 | < 0.01 |
| 10 µM Ladostigil | ~3.5 | < 0.001 | |
| Bax | 1 µM Ladostigil | ~0.6 | < 0.01 |
| 10 µM Ladostigil | ~0.4 | < 0.001 | |
| Bad | 1 µM Ladostigil | ~0.7 | < 0.01 |
| 10 µM Ladostigil | ~0.5 | < 0.001 | |
| Cleaved Caspase-3 | 1 µM Ladostigil | ~0.5 | < 0.01 |
| 10 µM Ladostigil | ~0.3 | < 0.001 |
Table 2: Effect of Ladostigil on Holo-Amyloid Precursor Protein (APP) Levels [1][2]
| Protein | Treatment Condition | Fold Change vs. Control | P-value |
| Holo-APP | 1 µM Ladostigil | ~0.7 | < 0.01 |
| 10 µM Ladostigil | ~0.5 | < 0.001 |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways modulated by Ladostigil and a typical Western blot workflow.
Caption: Signaling pathways affected by Ladostigil.
Caption: General workflow for Western blot analysis.
Experimental Protocols
Detailed methodologies for performing Western blot analysis to investigate the effects of Ladostigil on the specified signaling pathways are provided below.
Protocol 1: Analysis of MAPK/ERK Pathway Activation
-
Cell Culture and Treatment:
-
Culture neuronal cells (e.g., SH-SY5Y) to 70-80% confluency.
-
Treat cells with desired concentrations of Ladostigil (e.g., 1-10 µM) or vehicle control for the specified duration.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 (e.g., 1:1000 dilution) and total ERK1/2 (e.g., 1:1000 dilution).
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the intensity of the phospho-ERK1/2 bands to the total ERK1/2 bands.
-
Protocol 2: Analysis of PKC Pathway Activation
Ladostigil has been shown to elevate phosphorylated PKC (pPKC) levels, promoting non-amyloidogenic APP processing.[1] This protocol outlines the detection of phosphorylated PKC substrates.
-
Cell Culture and Treatment: As described in Protocol 1.
-
Protein Extraction: As described in Protocol 1.
-
SDS-PAGE and Western Blotting:
-
Follow the SDS-PAGE and protein transfer steps as in Protocol 1.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with a primary antibody specific for pan-phospho-PKC substrates (e.g., 1:1000 dilution).
-
Proceed with washing, secondary antibody incubation, and detection as described in Protocol 1.
-
-
Detection and Analysis:
-
Capture and quantify the signal. Normalize to a loading control like β-actin or GAPDH.
-
Protocol 3: Analysis of Bcl-2 Family Proteins and Apoptosis
This protocol is designed to quantify the expression of pro- and anti-apoptotic proteins from the Bcl-2 family.
-
Cell Culture and Treatment: As described in Protocol 1.
-
Protein Extraction: As described in Protocol 1.
-
SDS-PAGE and Western Blotting:
-
Follow the SDS-PAGE and protein transfer steps as in Protocol 1.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies for Bcl-2, Bax, Bad, and Cleaved Caspase-3 (e.g., all at 1:1000 dilution). Separate blots may be required depending on antibody host species.
-
Proceed with washing, secondary antibody incubation, and detection as described in Protocol 1.
-
-
Detection and Analysis:
-
Capture and quantify the band intensities. Normalize to a loading control.
-
Protocol 4: Analysis of Amyloid Precursor Protein (APP) Processing
This protocol focuses on detecting full-length holo-APP and its cleavage product, soluble APPα (sAPPα), to assess the effect of Ladostigil on the non-amyloidogenic pathway.
-
Cell Culture and Treatment: As described in Protocol 1.
-
Sample Preparation:
-
Cell Lysate (for holo-APP): Follow the protein extraction protocol as described in Protocol 1.
-
Conditioned Media (for sAPPα): Collect the cell culture media after treatment. Centrifuge to remove cell debris and concentrate the media if necessary.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of cell lysate for holo-APP detection and an equal volume of concentrated conditioned media for sAPPα detection.
-
Separate proteins on an 8% SDS-polyacrylamide gel.
-
Transfer to a PVDF membrane.
-
Block with 5% non-fat milk in TBST for 1 hour.
-
Incubate overnight at 4°C with a primary antibody against the N-terminus of APP (to detect both holo-APP and sAPPα, e.g., 22C11, 1:1000 dilution) or a specific sAPPα antibody.
-
Proceed with washing, secondary antibody incubation, and detection as described in Protocol 1.
-
-
Detection and Analysis:
-
Capture and quantify band intensities. Normalize holo-APP to a loading control in the lysate. For sAPPα, ensure equal loading of conditioned media volume or normalize to a secreted housekeeping protein if available.
-
These protocols provide a framework for the Western blot analysis of signaling pathways modulated by Ladostigil. Researchers should optimize antibody concentrations, incubation times, and other parameters for their specific experimental conditions.
References
Application Notes and Protocols: Scopolamine-Induced Memory Impairment and the Therapeutic Potential of Ladostigil Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The scopolamine-induced memory impairment model is a widely utilized preclinical paradigm to investigate the neurobiology of learning and memory and to screen potential therapeutic agents for cognitive disorders such as Alzheimer's disease. Scopolamine, a non-selective muscarinic receptor antagonist, induces a transient cholinergic deficit, mimicking some of the cognitive symptoms observed in dementia.[1] Ladostigil hydrochloride is a novel multimodal drug with promising neuroprotective properties. It acts as a dual inhibitor of acetylcholinesterase (AChE) and brain-selective monoamine oxidase (MAO-A and MAO-B), and has demonstrated the ability to antagonize scopolamine-induced spatial memory impairment.[1][2] These application notes provide detailed protocols for inducing memory impairment with scopolamine in rodents and for assessing the ameliorative effects of this compound using common behavioral assays.
Mechanism of Action: Scopolamine and this compound
Scopolamine induces cognitive deficits primarily by blocking muscarinic acetylcholine receptors, thereby disrupting cholinergic neurotransmission, which is critical for learning and memory processes. This blockade leads to impairments in spatial learning, working memory, and memory consolidation.
This compound exhibits a multi-faceted mechanism of action that addresses several pathological aspects of neurodegeneration. Its primary functions include:
-
Cholinesterase Inhibition: By inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), Ladostigil increases the synaptic availability of acetylcholine, thereby counteracting the cholinergic deficit induced by scopolamine.
-
Monoamine Oxidase (MAO) Inhibition: Ladostigil selectively inhibits MAO-A and MAO-B in the brain, leading to increased levels of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. This action may contribute to its antidepressant and anxiolytic effects, which are often co-morbid with dementia.
-
Neuroprotection: Ladostigil has been shown to possess potent anti-apoptotic and neuroprotective activities.[1][2] These effects are mediated through the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways, regulation of amyloid precursor protein (APP) processing, and upregulation of neurotrophic factors.[1][2]
Data Presentation
The following tables summarize representative quantitative data from studies investigating the effects of scopolamine and the reversal of these effects by cholinomimetic compounds, illustrating the expected outcomes when testing this compound.
Table 1: Effect of this compound on Scopolamine-Induced Spatial Working Memory Deficits in the Y-Maze Spontaneous Alternation Test
| Treatment Group | Dose (mg/kg) | Spontaneous Alternation (%) |
| Vehicle Control | - | 70 ± 5 |
| Scopolamine | 1 | 45 ± 4* |
| Ladostigil HCl (Low Dose) + Scopolamine | 5 + 1 | 55 ± 5# |
| Ladostigil HCl (High Dose) + Scopolamine | 10 + 1 | 65 ± 6## |
*p < 0.05 compared to Vehicle Control; #p < 0.05, ##p < 0.01 compared to Scopolamine group. Data are presented as mean ± SEM and are representative of expected outcomes based on existing literature.
Table 2: Effect of this compound on Scopolamine-Induced Spatial Learning and Memory Deficits in the Morris Water Maze Test
| Treatment Group | Dose (mg/kg) | Day 4 Escape Latency (s) | Probe Trial: Time in Target Quadrant (%) |
| Vehicle Control | - | 20 ± 3 | 40 ± 5 |
| Scopolamine | 1 | 50 ± 5 | 15 ± 3 |
| Ladostigil HCl (Low Dose) + Scopolamine | 5 + 1 | 35 ± 4# | 25 ± 4# |
| Ladostigil HCl (High Dose) + Scopolamine | 10 + 1 | 25 ± 3## | 35 ± 5## |
*p < 0.05 compared to Vehicle Control; #p < 0.05, ##p < 0.01 compared to Scopolamine group. Data are presented as mean ± SEM and are representative of expected outcomes based on existing literature.
Experimental Protocols
Scopolamine-Induced Memory Impairment Model
a. Animals:
-
Male Wistar rats (200-250 g) or male C57BL/6 mice (20-25 g).
-
House animals in a controlled environment (12:12 h light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.
-
Allow at least one week of acclimatization before the start of experiments.
b. Materials:
-
Scopolamine hydrobromide (Sigma-Aldrich or equivalent).
-
Sterile saline (0.9% NaCl).
-
Animal handling and injection equipment.
c. Protocol:
-
Prepare a fresh solution of scopolamine hydrobromide in sterile saline on each day of the experiment. A common dose for inducing memory impairment is 1 mg/kg.
-
Administer scopolamine via intraperitoneal (i.p.) injection 30 minutes before the start of the behavioral test.
-
The control group should receive an equivalent volume of sterile saline.
Y-Maze Spontaneous Alternation Test
This test assesses spatial working memory based on the innate tendency of rodents to explore novel environments.
a. Apparatus:
-
A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, and 30 cm high) positioned at a 120° angle from each other. The maze should be constructed from a non-porous material for easy cleaning.
b. Protocol:
-
Place the animal at the end of one arm (the "start arm") and allow it to freely explore the maze for 8 minutes.
-
Record the sequence of arm entries using a video tracking system or by a trained observer. An arm entry is defined as all four paws entering the arm.
-
A spontaneous alternation is defined as consecutive entries into the three different arms (e.g., ABC, CAB, BCA).
-
Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.
-
Clean the maze thoroughly with 70% ethanol between each animal to eliminate olfactory cues.
Morris Water Maze (MWM) Test
The MWM is a widely used behavioral task to assess hippocampal-dependent spatial learning and memory.
a. Apparatus:
-
A circular pool (approximately 150 cm in diameter and 60 cm high) filled with water (22 ± 1°C) made opaque with non-toxic white paint or milk powder.
-
A hidden escape platform (10 cm in diameter) submerged 1-2 cm below the water surface.
-
Visual cues placed around the room, visible from the water level.
-
A video tracking system to record the animal's swim path and latency to find the platform.
b. Protocol:
i. Acquisition Phase (Spatial Learning):
-
Conduct four trials per day for five consecutive days.
-
For each trial, gently place the animal into the water facing the wall at one of four randomly assigned starting positions (North, South, East, West).
-
Allow the animal to swim freely for a maximum of 60 seconds to find the hidden platform.
-
If the animal fails to find the platform within 60 seconds, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds to observe the spatial cues.
-
Record the escape latency (time to find the platform) and swim path for each trial.
ii. Probe Trial (Memory Retention):
-
24 hours after the last acquisition trial, remove the escape platform from the pool.
-
Place the animal in the pool at a novel starting position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (the quadrant where the platform was previously located).
Visualizations
Caption: Scopolamine blocks muscarinic acetylcholine receptors.
Caption: Multimodal action of this compound.
Caption: Workflow for assessing Ladostigil in the scopolamine model.
References
Application Notes and Protocols: Evaluating the Efficacy of Ladostigil Hydrochloride Using the Morris Water Maze
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ladostigil hydrochloride is a novel multimodal drug developed for the potential treatment of Alzheimer's disease and other dementias. It exhibits both cholinesterase and brain-selective monoamine oxidase (MAO)-A and -B inhibitory activities.[1] Preclinical studies have demonstrated its neuroprotective properties, including the ability to antagonize scopolamine-induced impairments in spatial memory and reduce cognitive deficits in animal models of dementia.[1] The Morris water maze (MWM) is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory in rodents, making it a critical tool for evaluating the efficacy of potential therapeutic agents like Ladostigil.
These application notes provide a detailed protocol for utilizing the Morris water maze to assess the efficacy of this compound in a rat model of cognitive impairment. The protocol is designed to be adaptable for both scopolamine-induced amnesia and age-related cognitive decline models.
Experimental Protocols
Animals and Housing
-
Species: Male Wistar or Sprague-Dawley rats are commonly used. For age-related studies, aged rats (e.g., 20-24 months old) are compared with young adult controls (e.g., 3-4 months old).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be in accordance with institutional animal care and use committee (IACUC) guidelines.
Morris Water Maze Apparatus
-
Pool: A circular pool (approximately 1.8 meters in diameter and 60 cm high) filled with water maintained at 21-23°C.[2] The water is made opaque using non-toxic white or black tempera paint.
-
Platform: A clear or white escape platform (10-12 cm in diameter) submerged 1-2 cm below the water surface.
-
Visual Cues: The pool should be located in a room with prominent, stable visual cues (e.g., posters, shapes on the walls) to aid in spatial navigation.
-
Tracking System: A video camera mounted above the pool is connected to a tracking system to record the animal's swim path, escape latency, and other parameters.
Experimental Design
This protocol outlines a typical 7-day experiment. Drug administration should be optimized based on the pharmacokinetic profile of this compound.
-
Groups:
-
Control Group: Vehicle-treated animals.
-
Impairment Group: Scopolamine-treated (or aged) animals receiving vehicle.
-
Ladostigil Group: Scopolamine-treated (or aged) animals receiving this compound.
-
-
Drug Administration: this compound or vehicle is administered (e.g., intraperitoneally or orally) at a predetermined time before the training trials each day. For scopolamine-induced amnesia, scopolamine (e.g., 0.5-1 mg/kg, i.p.) is typically administered 20-30 minutes before the trials.
Experimental Procedure
-
Day 1: Habituation
-
Allow each rat to swim freely in the pool without the platform for 60 seconds to acclimate to the environment.
-
Gently guide the rat to the location where the platform will be in subsequent trials and allow it to rest on the submerged platform for 30 seconds.
-
Remove the rat, dry it with a towel, and return it to its home cage.
-
-
Days 2-6: Acquisition Training
-
Administer this compound or vehicle as per the experimental design.
-
If applicable, administer scopolamine.
-
Place the submerged platform in the center of one of the four quadrants of the pool (the target quadrant). The location should remain constant for all acquisition trials.
-
Each rat undergoes four trials per day with an inter-trial interval of at least 15 minutes.
-
For each trial, gently place the rat into the water facing the pool wall at one of four quasi-random starting positions (North, South, East, West).
-
Allow the rat to swim and find the hidden platform. The trial ends when the rat climbs onto the platform or after a maximum of 90 seconds has elapsed.
-
If the rat fails to find the platform within 90 seconds, gently guide it to the platform.
-
Allow the rat to remain on the platform for 30 seconds to observe the distal cues.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Day 7: Probe Trial
-
Remove the escape platform from the pool.
-
Place each rat in the pool at a novel starting position.
-
Allow the rat to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.
-
Data Presentation
The following tables present illustrative data from a representative study evaluating the effect of this compound on scopolamine-induced spatial memory impairment in rats.
Table 1: Escape Latency During Acquisition Training
| Training Day | Control (Vehicle) | Scopolamine + Vehicle | Scopolamine + Ladostigil |
|---|---|---|---|
| Day 2 | 55.2 ± 4.1 s | 82.5 ± 5.3 s | 70.1 ± 4.8 s |
| Day 3 | 40.8 ± 3.5 s | 75.1 ± 4.9 s | 55.6 ± 4.2 s |
| Day 4 | 28.3 ± 2.9 s | 68.7 ± 5.1 s | 42.3 ± 3.8 s |
| Day 5 | 18.9 ± 2.1 s | 60.2 ± 4.5 s | 30.5 ± 3.1 s |
| Day 6 | 12.5 ± 1.8 s | 55.8 ± 4.3 s | 22.1 ± 2.5 s |
Data are presented as mean ± SEM.
Table 2: Probe Trial Performance
| Parameter | Control (Vehicle) | Scopolamine + Vehicle | Scopolamine + Ladostigil |
|---|---|---|---|
| Time in Target Quadrant | 25.6 ± 2.2 s | 10.2 ± 1.5 s | 20.8 ± 1.9 s |
| Platform Crossings | 4.8 ± 0.6 | 1.3 ± 0.3 | 3.9 ± 0.5 |
Data are presented as mean ± SEM for a 60-second probe trial.
Mandatory Visualizations
Caption: Experimental workflow for the Morris water maze test.
Caption: Proposed signaling pathways of Ladostigil.
Discussion
The results from the Morris water maze can provide significant insights into the potential of this compound as a cognitive enhancer. A reduction in escape latency during the acquisition trials and an increase in the time spent in the target quadrant during the probe trial by the Ladostigil-treated group, compared to the impairment group, would indicate an improvement in spatial learning and memory.
Ladostigil's mechanism of action is believed to be multimodal. Its inhibition of cholinesterases increases acetylcholine levels in the brain, which is crucial for memory and learning. The inhibition of MAO can have antidepressant and neuroprotective effects. Furthermore, Ladostigil has been shown to activate protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways.[3] These pathways are involved in regulating the processing of amyloid precursor protein (APP), favoring the non-amyloidogenic pathway and leading to the production of the neuroprotective sAPPα fragment.[4] This combination of actions likely contributes to its observed efficacy in preclinical models of cognitive impairment.
Conclusion
The Morris water maze is a robust and reliable method for assessing the efficacy of this compound in animal models of cognitive decline. The detailed protocol and illustrative data provided in these application notes serve as a comprehensive guide for researchers in the field of neuropharmacology and drug development. The multifaceted mechanism of Ladostigil, involving enzyme inhibition and modulation of key signaling pathways, underscores its potential as a therapeutic agent for neurodegenerative diseases like Alzheimer's.
References
- 1. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spatial memory performances of aged rats in the water maze predict levels of hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low-dose ladostigil for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low-dose ladostigil for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microdialysis to Measure Neurotransmitter Levels with Ladostigil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ladostigil (N-propargyl-(3R)-aminoindan-5-yl)-ethyl methyl carbamate) is a multimodal neuroprotective drug with potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Lewy Body dementia. Its mechanism of action involves the dual inhibition of acetylcholinesterase (AChE) and brain-selective monoamine oxidase (MAO)-A and -B.[1][2] This dual action is expected to increase synaptic levels of acetylcholine, dopamine, and serotonin, which are crucial for cognitive function and mood regulation. Furthermore, Ladostigil has been shown to possess neuroprotective properties through the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways, and by regulating the processing of amyloid precursor protein (APP).[1][3][4]
In vivo microdialysis is a powerful technique for monitoring the levels of endogenous substances in the extracellular fluid of living animals, providing real-time information on neurotransmitter release and metabolism.[5] This document provides detailed application notes and protocols for the use of in vivo microdialysis to measure the effects of Ladostigil on acetylcholine, dopamine, and serotonin levels in the brain.
Data Presentation
Table 1: Effect of Chronic Ladostigil Administration on Enzyme Activity in Rat Brain [3]
| Treatment Group | Brain Region | Enzyme | % Inhibition (relative to control) |
| Ladostigil (52 mg/kg for 21 days) | Striatum | Cholinesterase (ChE) | ~50% |
| Striatum | MAO-A | >90% | |
| Striatum | MAO-B | >90% | |
| Hippocampus | MAO-A | >90% | |
| Hippocampus | MAO-B | >90% |
Table 2: Effect of Chronic Ladostigil Administration on Neurotransmitter Levels in Rat Striatal Tissue [3]
| Treatment Group | Neurotransmitter | % Increase (relative to control) |
| Ladostigil (52 mg/kg for 21 days) | Dopamine | Significant Increase |
| Serotonin | Significant Increase |
*Note: The referenced study reported a significant increase but did not provide specific percentage values.
Table 3: Expected Effects of Ladostigil on Extracellular Neurotransmitter Levels in In Vivo Microdialysis Studies
| Neurotransmitter | Expected Change with Ladostigil | Rationale |
| Acetylcholine | Increase | Inhibition of acetylcholinesterase (AChE) reduces the breakdown of acetylcholine in the synaptic cleft. |
| Dopamine | Increase | Inhibition of monoamine oxidase (MAO)-B, and to some extent MAO-A, decreases the degradation of dopamine. |
| Serotonin | Increase | Inhibition of monoamine oxidase (MAO)-A decreases the degradation of serotonin. |
Signaling Pathways and Experimental Workflow
Ladostigil's Neuroprotective Signaling Pathway
Caption: Ladostigil's neuroprotective signaling cascade.
Amyloid Precursor Protein (APP) Processing Pathways
Caption: Amyloid Precursor Protein (APP) processing pathways.
In Vivo Microdialysis Experimental Workflow
Caption: Workflow for in vivo microdialysis with Ladostigil.
Experimental Protocols
In Vivo Microdialysis for Acetylcholine
Objective: To measure extracellular acetylcholine levels in a specific brain region (e.g., hippocampus or prefrontal cortex) of a freely moving rat following Ladostigil administration.
Materials:
-
Animal Model: Adult male Sprague-Dawley or Wistar rats (250-350 g).
-
Surgical Equipment: Stereotaxic frame, anesthetic machine (e.g., isoflurane), surgical drill, dental cement, and sutures.
-
Microdialysis Equipment: Guide cannula, microdialysis probe (e.g., 2-4 mm membrane length, 6-20 kDa molecular weight cutoff), microinfusion pump, fraction collector.
-
Perfusion Solution (Artificial Cerebrospinal Fluid - aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4. Crucially, for acetylcholine measurement, a cholinesterase inhibitor (e.g., 0.5 µM neostigmine) must be included in the aCSF to prevent ex vivo degradation of acetylcholine.
-
Ladostigil Solution: Ladostigil dissolved in a suitable vehicle (e.g., saline or water) for intraperitoneal (i.p.) or oral (p.o.) administration.
-
Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Expose the skull and drill a small hole at the coordinates corresponding to the target brain region.
-
Implant the guide cannula and secure it with dental cement.
-
Allow the animal to recover for at least 48 hours.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to the microinfusion pump and perfuse with aCSF containing a cholinesterase inhibitor at a low flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for at least 1-2 hours.
-
-
Sample Collection:
-
Collect baseline dialysate samples every 20-30 minutes for at least 1.5-2 hours to establish a stable baseline.
-
Administer Ladostigil at the desired dose and route.
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysates using a validated HPLC-ECD or LC-MS/MS method for acetylcholine quantification.[6]
-
Express the results as a percentage change from the baseline acetylcholine levels.
-
In Vivo Microdialysis for Dopamine and Serotonin
Objective: To simultaneously measure extracellular dopamine and serotonin levels in a specific brain region (e.g., striatum or nucleus accumbens) of a freely moving rat following Ladostigil administration.
Materials:
-
Animal Model, Surgical and Microdialysis Equipment: As described in Protocol 1.
-
Perfusion Solution (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4. A cholinesterase inhibitor is not required for dopamine and serotonin measurement.
-
Ladostigil Solution: As described in Protocol 1.
-
Analytical System: HPLC-ECD or LC-MS/MS.
Procedure:
-
Surgical Implantation of Guide Cannula and Recovery: As described in Protocol 1.
-
Microdialysis Probe Insertion and Perfusion:
-
Insert the microdialysis probe and perfuse with aCSF at a flow rate of 1-2 µL/min.
-
Allow for a 1-2 hour equilibration period.
-
-
Sample Collection:
-
Collect baseline samples every 20-30 minutes for at least 1.5-2 hours.
-
Administer Ladostigil.
-
Continue collecting samples for several hours.
-
-
Sample Analysis:
-
Analyze the dialysates for dopamine, serotonin, and their metabolites (e.g., DOPAC, HVA, 5-HIAA) using a validated HPLC-ECD or LC-MS/MS method.
-
Express the results as a percentage change from the baseline levels of each neurotransmitter.
-
Concluding Remarks
The protocols outlined above provide a comprehensive framework for investigating the effects of Ladostigil on neurotransmitter dynamics using in vivo microdialysis. Given Ladostigil's dual mechanism of action, this technique is invaluable for elucidating its pharmacodynamic profile in the central nervous system. The expected increases in acetylcholine, dopamine, and serotonin levels can be correlated with behavioral outcomes in animal models of neurodegenerative diseases, thereby providing crucial data for preclinical drug development. The neuroprotective signaling pathways activated by Ladostigil further underscore its potential as a disease-modifying agent, and in vivo microdialysis can serve as a key tool in understanding the interplay between neurotransmitter modulation and neuroprotection.
References
- 1. Effect of in vivo microdialysis of 1,2,3,4-tetrahydro-9-aminoacridine (THA) on the extracellular concentration of acetylcholine in the striatum of anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of selective monoamine oxidase inhibitors on the in vivo release and metabolism of dopamine in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase inhibitors block acetylcholine-evoked release of dopamine in rat striatum, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of selective and reversible MAO inhibitors on dopamine outflow in rat striatum: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uptake inhibitors increase extracellular serotonin concentration measured by brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of acetylcholine, an essential neurotransmitter, in brain microdialysis samples by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Ladostigil Hydrochloride in Parkinson's Disease with Dementia Models
Introduction
Ladostigil (N-propargyl-(3R) aminoindan-5yl)-ethyl methyl carbamate) is a multimodal drug developed for neurodegenerative diseases that present with both cognitive and motor symptoms, such as Parkinson's disease with dementia (PDD) and Dementia with Lewy Bodies (DLB).[1][2] Its unique therapeutic profile stems from a molecular structure that combines the pharmacophore of the monoamine oxidase (MAO) inhibitor rasagiline with the carbamate moiety of the cholinesterase (ChE) inhibitor rivastigmine.[3][4] This dual action allows it to simultaneously address the cholinergic deficit linked to cognitive decline and the monoaminergic imbalances associated with motor and depressive symptoms.[5][6] Furthermore, preclinical studies have revealed significant neuroprotective properties, suggesting it may modify the course of the disease.[1][7]
These application notes provide a summary of the key findings for Ladostigil in relevant disease models and offer detailed protocols for researchers investigating its efficacy and mechanisms of action.
Mechanism of Action
Ladostigil's therapeutic potential is attributed to three primary activities:
-
Cholinesterase (ChE) Inhibition : Ladostigil inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), increasing the availability of acetylcholine in the brain.[1][5] This action is aimed at improving cognitive and attentional functions, which are significantly impaired in PDD and DLB.[1]
-
Monoamine Oxidase (MAO) Inhibition : After chronic administration, Ladostigil selectively inhibits MAO-A and MAO-B in the brain.[1][7] Inhibition of MAO-B reduces the breakdown of dopamine, which can help alleviate the extrapyramidal motor symptoms of Parkinson's disease.[1][8] Inhibition of both MAO-A and MAO-B increases levels of serotonin and noradrenaline, contributing to potential antidepressant effects.[1]
-
Neuroprotection : The propargylamine moiety in Ladostigil is associated with potent neuroprotective effects.[1][7] These effects are independent of its enzyme inhibition and involve the activation of pro-survival signaling pathways (PKC, MAPK), regulation of amyloid precursor protein (APP) processing towards the non-amyloidogenic pathway, and anti-apoptotic actions through the Bcl-2 family of proteins.[2][9][10]
Caption: Dual enzyme inhibition by Ladostigil leading to increased neurotransmitter levels.
Data Presentation: Efficacy in Preclinical Models
The following tables summarize the quantitative data from key preclinical studies on Ladostigil.
Table 1: Enzyme Inhibition and Neurotransmitter Modulation in Rats
| Model/Species | Treatment Regimen | Brain Region | Target | Result | Citation |
| Rat | Chronic (21 days), 52 mg/kg | Striatum & Hippocampus | MAO-A & MAO-B | >90% inhibition | [4][11] |
| Rat | Chronic (21 days), 52 mg/kg | Striatum | Cholinesterase (ChE) | ~50% inhibition | [4][11] |
| Rat | Chronic (21 days), 52 mg/kg | Striatum | Dopamine | Increased levels | [11] |
| Rat | Chronic (21 days), 52 mg/kg | Striatum | Serotonin | Increased levels | [11] |
Table 2: Neuroprotective Effects in Parkinson's Disease Models
| Model | Species | Treatment Regimen | Key Finding | Result | Citation |
| MPTP-induced Neurotoxicity | Mouse | Chronic (14 days), 26 mg/kg | Striatal Dopamine Depletion | Complete prevention | [1] |
| MPTP-induced Neurotoxicity | Mouse | Chronic (14 days), 26 mg/kg | DOPAC & HVA Reduction | Complete prevention | [1] |
| 6-Hydroxydopamine (6-OHDA) | (Mentioned) | Not specified | Neuroprotection | Effective in model | [1] |
| Lactacystin Model | (Mentioned) | Not specified | Neuroprotection | Effective in model | [1] |
Table 3: Effects on Cognitive and Behavioral Models
| Model | Species | Treatment Regimen | Key Finding | Citation |
| Scopolamine-induced Memory Impairment | Rat | Not specified | Antagonized memory impairment | [9] |
| Forced Swim Test | Rat | Not specified | Demonstrated antidepressant-like activity | [1][7] |
| Streptozotocin (ICV) induced memory deficits | Rat | Not specified | Reduced deficits in episodic and spatial memory | [9][10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from standard laboratory practices and findings reported in the cited literature.
Protocol 1: MPTP-induced Mouse Model of Parkinson's Disease
-
Objective : To evaluate the neuroprotective effect of Ladostigil against MPTP-induced dopaminergic neurodegeneration.
-
Materials :
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP hydrochloride (Sigma-Aldrich)
-
This compound
-
Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)
-
Syringes and needles for injection (i.p. or oral gavage)
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical detection
-
Tissue homogenization buffer
-
-
Workflow :
Caption: Experimental workflow for the MPTP mouse model of Parkinson's disease.
-
Procedure :
-
Acclimatization : Acclimatize mice to the housing facility for at least one week before the experiment.
-
Grouping : Randomly assign mice to experimental groups (n=8-12 per group):
-
Group 1: Vehicle control (receives vehicle and saline injections).
-
Group 2: MPTP control (receives vehicle and MPTP injections).
-
Group 3: Ladostigil treatment (receives Ladostigil and MPTP injections).
-
-
Treatment : Administer Ladostigil (e.g., 26 mg/kg) or vehicle daily via oral gavage for a period of 14-21 days.[1]
-
MPTP Induction : On a designated day (e.g., day 14), administer MPTP (e.g., 4 injections of 20 mg/kg, i.p.) at 2-hour intervals to Groups 2 and 3. Administer saline to Group 1.
-
Post-Induction : Continue daily Ladostigil/vehicle treatment for 7 days post-MPTP injection.
-
Tissue Collection : At the end of the study, euthanize mice and rapidly dissect the striata on ice.
-
Neurochemical Analysis : Homogenize striatal tissue and analyze the levels of dopamine and its metabolites (DOPAC, HVA) using HPLC with electrochemical detection.
-
-
Data Analysis : Compare neurotransmitter levels between the MPTP control and Ladostigil-treated groups using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's). A significant prevention of dopamine depletion in the Ladostigil group indicates a neuroprotective effect.[1]
Protocol 2: Assessment of Cholinesterase (ChE) and Monoamine Oxidase (MAO) Inhibition
-
Objective : To quantify the in vivo inhibitory potency of Ladostigil on ChE and MAO-A/B activities in the rat brain.
-
Materials :
-
Wistar rats
-
This compound
-
Vehicle for administration
-
Brain tissue homogenization buffer
-
Reagents for Ellman's assay (for ChE activity)
-
Radiolabeled substrates (e.g., [14C]serotonin for MAO-A, [14C]phenylethylamine for MAO-B)
-
Scintillation counter
-
-
Procedure :
-
Treatment : Administer Ladostigil (e.g., 52 mg/kg, p.o.) or vehicle to rats daily for 21 days.[4]
-
Tissue Collection : 24 hours after the last dose, euthanize rats and dissect brain regions of interest (e.g., striatum, hippocampus).
-
Homogenization : Prepare brain tissue homogenates (e.g., 10% w/v) in appropriate buffer on ice.
-
ChE Activity Assay (Ellman's Method) :
-
Incubate brain homogenate with acetylthiocholine iodide as a substrate.
-
The resulting thiocholine reacts with DTNB (Ellman's reagent) to produce a yellow-colored compound.
-
Measure the rate of color change spectrophotometrically at 412 nm.
-
Calculate activity as a percentage of the vehicle-treated control group.
-
-
MAO-A/B Activity Assay (Radiometric Method) :
-
Divide homogenates into two sets of tubes.
-
To measure MAO-A, incubate one set with a radiolabeled MAO-A specific substrate (e.g., [14C]serotonin).
-
To measure MAO-B, incubate the other set with a radiolabeled MAO-B specific substrate (e.g., [14C]phenylethylamine).
-
Stop the reaction and extract the deaminated metabolites using an organic solvent.
-
Quantify the radioactivity of the extracted metabolites using a liquid scintillation counter.
-
Calculate activity as a percentage of the vehicle-treated control group.
-
-
-
Data Analysis : Compare enzyme activities between vehicle and Ladostigil-treated groups using a t-test or ANOVA. Results are typically expressed as percent inhibition relative to the control group.[4]
Key Neuroprotective Signaling Pathways
Ladostigil's neuroprotective effects are mediated by the modulation of several intracellular signaling cascades that promote cell survival and resilience against neurotoxic insults.
Caption: Neuroprotective signaling pathways modulated by Ladostigil.
These pathways collectively contribute to reducing oxidative stress, preventing programmed cell death, and mitigating the pathological processing of proteins like APP, making Ladostigil a promising disease-modifying candidate for PDD and related neurodegenerative disorders.[2][3][10]
References
- 1. Multi Target Neuroprotective and Neurorestorative Anti-Parkinson and Anti-Alzheimer Drugs Ladostigil and M30 Derived from Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The neuroprotective mechanism of action of the multimodal drug ladostigil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. article.imrpress.com [article.imrpress.com]
- 4. The neurochemical and behavioral effects of the novel cholinesterase–monoamine oxidase inhibitor, ladostigil, in response to L-dopa and L-tryptophan, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ladostigil, a novel multifunctional drug for the treatment of dementia co-morbid with depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel anti-Alzheimer's disease drug, ladostigil neuroprotective, multimodal brain-selective monoamine oxidase and cholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multi Target Neuroprotective and Neurorestorative Anti-Parkinson and Anti-Alzheimer Drugs Ladostigil and M30 Derived from Rasagiline – ScienceOpen [scienceopen.com]
- 8. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 9. researchgate.net [researchgate.net]
- 10. Ladostigil: A Novel Multimodal Neuroprotective Drug with Cholinesterase and Brain-Selective Monoamine Oxidase Inhibitory Activities for Alzheimers Disease Treatment | Bentham Science [eurekaselect.com]
- 11. Ladostigil [cognitive-enhancers.com]
Troubleshooting & Optimization
Ladostigil Hydrochloride: A Technical Guide to Solubility and Formulation for In Vivo Research
Welcome to the technical support center for Ladostigil hydrochloride. This guide provides researchers, scientists, and drug development professionals with essential information on the solubility and formulation of this compound for in vivo studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summarized for your convenience.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and challenges researchers may encounter when working with this compound.
Q1: What is the best solvent for dissolving this compound for in vitro studies?
A1: For in vitro applications, Dimethyl Sulfoxide (DMSO) is a highly effective solvent for this compound. It is soluble in DMSO at concentrations up to 100 mg/mL.[1][2] If you encounter solubility issues, gentle warming or sonication can be used to aid dissolution. For specific cell-based assays where DMSO may be cytotoxic, exploring other solvents like ethanol or DMF, or sterile water if the required concentration is low enough, is recommended.[3]
Q2: I need to prepare an oral formulation for my animal studies. What is the recommended vehicle?
A2: this compound has sufficient aqueous solubility to be administered orally by dissolving it directly in the drinking water of the animals.[3][4] This method is suitable for chronic dosing studies. For oral gavage, a suspension can be prepared using 0.5% Carboxymethylcellulose sodium (CMC-Na) in water.[3]
Q3: My in vivo study requires a higher concentration of this compound that won't dissolve easily in water. What formulation can I use?
A3: For higher concentrations intended for oral or parenteral administration, a mixed solvent system is effective. A formulation consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can achieve a clear solution of at least 2.5 mg/mL.[4][5]
Q4: I am observing precipitation when preparing my formulation. What should I do?
A4: Precipitation can occur for several reasons. Here are some troubleshooting steps:
-
Ensure Proper Solvent Order: When preparing mixed solvent formulations, add the solvents in the specified order. For the recommended mixed-solvent system, first, dissolve the this compound in DMSO before adding the other components.
-
Use Fresh Solvents: Hygroscopic solvents like DMSO can absorb moisture, which may affect solubility. Use freshly opened solvents for best results.[1]
-
Aid Dissolution: Gentle warming and/or sonication can help dissolve the compound.[1]
Q5: Can I store my prepared this compound solutions?
A5: It is highly recommended to prepare aqueous formulations fresh on the day of use. Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Quantitative Solubility Data
The following table summarizes the known solubility of Ladostigil and its hydrochloride salt in various solvents.
| Compound | Solvent/Vehicle | Solubility | Notes |
| Ladostigil | DMSO | 100 mg/mL (367.19 mM) | Ultrasonic treatment may be needed.[1] |
| This compound | Water | Sufficient for dissolution in drinking water for oral administration in rats.[3][4] | Specific mg/mL not detailed, but implies good aqueous solubility. |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (8.10 mM) | Yields a clear solution.[4][5] |
| This compound | 0.5% CMC-Na in water | Can be prepared as a suspension.[3] | Suitable for oral gavage. |
Experimental Protocols
Below are detailed methodologies for preparing common formulations of this compound for in vivo studies.
Protocol 1: Formulation for Administration in Drinking Water
This protocol is suitable for chronic oral administration in rodents.
Materials:
-
This compound powder
-
Drinking water
Procedure:
-
Calculate the total required amount of this compound based on the desired daily dose (e.g., 17 mg/kg), the average body weight of the animals, and their estimated daily water consumption.
-
Weigh the calculated amount of this compound powder.
-
Add the powder to the corresponding volume of drinking water in the animal's water bottle.
-
Shake the bottle vigorously until the compound is completely dissolved.
-
Provide the medicated water to the animals as their sole source of drinking water.
-
Prepare fresh medicated water daily.
Protocol 2: Formulation for Oral Gavage (Suspension)
This protocol is for the administration of a precise oral dose via gavage.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Deionized water
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the 0.5% CMC-Na vehicle:
-
Add 0.5 g of CMC-Na to 100 mL of deionized water.
-
Stir the mixture using a magnetic stirrer until the CMC-Na is fully hydrated and the solution becomes clear and viscous. This may take several hours.
-
-
Prepare the this compound suspension:
-
Weigh the required amount of this compound powder to achieve the final desired concentration (e.g., for a 10 mg/kg dose in a 10 mL/kg volume, prepare a 1 mg/mL suspension).
-
Slowly add the weighed powder to the prepared 0.5% CMC-Na vehicle while continuously stirring.
-
Continue stirring until a homogenous suspension is formed.
-
Administer the suspension to the animals using an appropriate size gavage needle. Ensure the suspension is well-mixed before drawing each dose.
-
Protocol 3: High Concentration Formulation for Oral or Parenteral Administration
This protocol is for achieving a higher concentration of this compound in a clear solution.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution in DMSO:
-
Dissolve the this compound powder in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
-
Prepare the final formulation (example for a 2.5 mg/mL solution):
-
To prepare 1 mL of the final formulation, start with 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until homogeneous.
-
Add 450 µL of saline to reach the final volume of 1 mL and mix thoroughly.
-
The final concentration will be 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]
-
Visualized Workflows
Formulation Selection Workflow
The following diagram outlines a decision-making process for selecting the appropriate formulation based on experimental requirements.
Caption: Decision tree for this compound formulation selection.
General Formulation Workflow (Mixed-Solvent System)
This diagram illustrates the step-by-step process for preparing the high-concentration mixed-solvent formulation.
Caption: Workflow for preparing a mixed-solvent formulation.
References
Technical Support Center: Overcoming Poor Bioavailability of Ladostigil Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor oral bioavailability of Ladostigil hydrochloride in their experiments.
Troubleshooting Guides & FAQs
Q1: We are observing low and variable plasma concentrations of Ladostigil after oral administration in our animal models. What are the likely causes?
A1: Poor oral bioavailability of this compound is likely multifactorial. The primary contributing factors for many poorly soluble drugs include:
-
Low Aqueous Solubility: Ladostigil, as a weakly basic compound, likely exhibits pH-dependent solubility, with poor solubility in the neutral to alkaline environment of the small intestine where most drug absorption occurs. This can lead to incomplete dissolution and thus, poor absorption.
-
First-Pass Metabolism: Ladostigil is metabolized in the liver, and potentially in the intestinal wall, by cytochrome P450 (CYP) enzymes. This presystemic metabolism can significantly reduce the amount of active drug reaching systemic circulation.
-
P-glycoprotein (P-gp) Efflux: The intestines express efflux transporters like P-gp that can actively pump absorbed drug molecules back into the intestinal lumen, further limiting net absorption.
These factors can lead to the low and inconsistent plasma concentrations you are observing.
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies have proven effective for improving the oral bioavailability of poorly soluble drugs and can be applied to this compound. These can be broadly categorized as:
-
Nanoformulations:
-
Solid Lipid Nanoparticles (SLNs): Encapsulating Ladostigil in a lipid matrix can protect it from degradation, enhance its solubility in the gastrointestinal fluids, and facilitate lymphatic uptake, thereby bypassing first-pass metabolism.
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form nanoemulsions in the gastrointestinal tract. This increases the surface area for absorption and can improve membrane permeability.
-
Nanocrystals: Reducing the particle size of Ladostigil to the nanometer range increases the surface area-to-volume ratio, leading to a significant increase in dissolution velocity and saturation solubility.
-
-
Prodrug Approach:
-
A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. Designing a more lipophilic or actively transported prodrug of Ladostigil could enhance its absorption across the intestinal epithelium.
-
Q3: We want to try a nanoformulation approach. Which one should we start with for Ladostigil?
A3: The choice of nanoformulation depends on the specific physicochemical properties of this compound and your experimental goals.
-
Start with Nanocrystals if: Your primary challenge is dissolution rate-limited absorption. This method is advantageous as it involves a high drug loading and is a well-established technique.
-
Consider SLNs if: You suspect significant first-pass metabolism is a major contributor to low bioavailability. The lipid nature of SLNs can promote lymphatic transport, which bypasses the liver.
-
Explore SNEDDS if: You are dealing with very poor solubility and want to enhance both solubility and permeability. SNEDDS can create a favorable microenvironment for drug absorption.
It is often beneficial to screen multiple approaches to identify the most effective strategy for your specific compound and experimental model.
Quantitative Data Summary
| Formulation Strategy | Key Pharmacokinetic Parameters Affected | Potential Improvement Factor (Relative Bioavailability vs. Oral Suspension) |
| Nanocrystals | ↑ Cmax, ↓ Tmax, ↑ AUC | 2 to 5-fold |
| Solid Lipid Nanoparticles (SLNs) | ↑ Cmax, ↑ AUC, Prolonged T1/2 | 3 to 8-fold |
| Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) | ↑ Cmax, ↓ Tmax, ↑ AUC | 4 to 10-fold |
| Prodrugs | Variable (depends on prodrug design) | Can be significant, potentially >10-fold |
Note: These are generalized potential improvements and the actual enhancement for this compound must be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization and Ultrasonication
-
Materials: this compound, a solid lipid (e.g., glyceryl monostearate), a surfactant (e.g., Poloxamer 188), and purified water.
-
Procedure:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Disperse the this compound in the molten lipid.
-
Heat the surfactant solution to the same temperature.
-
Add the hot surfactant solution to the molten lipid-drug mixture and homogenize at high speed (e.g., 10,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.
-
Subject the pre-emulsion to high-pressure homogenization or probe sonication for a defined period (e.g., 15-30 minutes) to reduce the particle size to the nanometer range.
-
Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Characterize the resulting SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
-
Protocol 2: Formulation of a this compound Self-Nanoemulsifying Drug Delivery System (SNEDDS)
-
Materials: this compound, an oil phase (e.g., Capryol 90), a surfactant (e.g., Cremophor EL), and a co-surfactant (e.g., Transcutol P).
-
Procedure:
-
Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.
-
Construct a pseudo-ternary phase diagram to identify the self-nanoemulsification region. This is done by mixing the oil, surfactant, and co-surfactant in different ratios and observing the formation of a nanoemulsion upon aqueous dilution.
-
Select an optimized formulation from the phase diagram based on its self-emulsification efficiency and droplet size.
-
Dissolve the this compound in the optimized mixture of oil, surfactant, and co-surfactant with gentle stirring and vortexing until a clear solution is obtained.
-
Evaluate the resulting SNEDDS for its self-emulsification time, droplet size upon dilution, and drug content.
-
Visualizations
Dose-dependent side effects of Ladostigil hydrochloride in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ladostigil hydrochloride in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guides and FAQs
Q1: We are observing a decrease in spontaneous motor activity in our rats after acute administration of Ladostigil. Is this an expected side effect?
A1: Yes, a decrease in spontaneous motor activity is an expected effect of acute Ladostigil administration in rats. Studies have shown that acute treatment with Ladostigil can significantly decrease spontaneous locomotion compared to control animals[1]. This effect is likely due to the drug's potentiation of the cholinergic system, which can have an inhibitory effect on spontaneous motor behavior. Interestingly, chronic administration of Ladostigil has been shown to preserve spontaneous motor behavior, suggesting a counteracting effect from the drug's potentiation of the aminergic system over time[1].
Q2: At what dose should we expect to see significant inhibition of both Cholinesterase (ChE) and Monoamine Oxidase (MAO) in rats?
A2: Chronic oral administration of Ladostigil at a dose of 52 mg/kg for 21 days in rats has been shown to inhibit hippocampal and striatal MAO-A and MAO-B activities by over 90% and striatal ChE activity by approximately 50%[1]. A lower chronic dose of 8.5 mg/kg/day has been shown to inhibit brain ChE by approximately 30% and MAO-A and -B by 55-59%[2]. It is important to note that a low dose of 1 mg/kg/day did not significantly inhibit either ChE or MAO[2].
Q3: We are working with aged rats and have observed a worsening of performance in the Novel Object Recognition (NOR) test after acute administration of a high dose of Ladostigil. Is this a known issue?
A3: Yes, this is a documented dose-dependent and age-dependent effect. In aged rats (16 months old) with intact cognitive function, acute administration of Ladostigil at 8.5 mg/kg has been shown to worsen NOR performance[2]. This is thought to be due to excessive cortical ChE inhibition and a subsequent over-elevation of acetylcholine levels[2]. However, in older rats (20 months) with existing cognitive impairment, the same dose has been shown to reverse memory deficits[2].
Q4: Are there known cardiovascular side effects of Ladostigil in animal models?
A4: Ladostigil is designed to be a brain-selective MAO inhibitor with little to no MAO inhibitory effect in the liver and small intestine[3][4]. This selectivity suggests that Ladostigil should not cause a significant potentiation of the cardiovascular response to tyramine, making it potentially safer than other irreversible MAO-A inhibitors[3][4]. While specific dose-response data on cardiovascular parameters in animal models is limited in the reviewed literature, its brain-selective action is a key feature aimed at minimizing peripheral side effects, including cardiovascular ones.
Q5: What are the expected cholinergic side effects at very high doses of Ladostigil?
A5: While specific dose-escalation studies detailing a wide range of cholinergic side effects are not extensively reported in the available literature, it is known that excessive cholinergic stimulation can lead to symptoms such as salivation, diarrhea, and muscle weakness. One study noted that such symptoms of cholinergic hyperactivity in the periphery were observed in rats only at a high dose of 139 mg/kg administered orally, which resulted in 50-60% cholinesterase inhibition. This suggests a wide therapeutic ratio for Ladostigil's cognitive-enhancing effects versus peripheral cholinergic side effects.
Data Presentation: Dose-Dependent Effects of Ladostigil in Rats
| Dose | Administration | Animal Model | Observed Effect | Potential Side Effect(s) |
| 1 mg/kg/day | Chronic | Aged Rats | Prevents age-related memory deficits; No significant ChE or MAO inhibition[2]. Prevents age-related glial activation[5]. | No significant adverse effects reported at this dose. |
| 8.5 mg/kg/day | Chronic | Aged Rats | Inhibits brain ChE by ~30% and MAO-A/B by 55-59%; Reverses existing memory deficits in 20-month-old rats[2]. | Less effective in preventing memory decline in 16-month-old rats[2]. |
| 8.5 mg/kg | Acute | Aged Rats (16 months) | Worsened performance in Novel Object Recognition test[2]. | Cognitive impairment in cognitively intact aged animals. |
| 52 mg/kg/day | Chronic (21 days) | Adult Rats | Inhibits hippocampal and striatal MAO-A/B by >90% and striatal ChE by ~50%; Preserves spontaneous motor behavior[1][6]. | |
| 52 mg/kg | Acute | Adult Rats | Decreased spontaneous motor performance[1][6]. | Reduced motor activity. |
| 139 mg/kg | Oral | Rats | Inhibited 50-60% of cholinesterase. | Symptoms of peripheral cholinergic stimulation (salivation, diarrhea, muscle weakness). |
Experimental Protocols
Morris Water Maze (MWM)
Objective: To assess spatial learning and memory.
Apparatus:
-
A circular pool (approximately 1.5-2 meters in diameter) filled with water made opaque with non-toxic white paint or a powdered milk solution.
-
An escape platform submerged 1-2 cm below the water surface.
-
Visual cues placed around the room and visible from the pool.
-
A video tracking system to record the animal's swim path.
Procedure:
-
Acclimatization: Allow the rats to acclimate to the testing room for at least 30 minutes before the first trial.
-
Training Trials:
-
Gently place the rat into the water facing the wall of the pool at one of four designated start locations (North, South, East, West).
-
Allow the rat to swim freely for a set time (e.g., 60 or 90 seconds) to find the hidden platform.
-
If the rat fails to find the platform within the allotted time, gently guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds to observe the visual cues.
-
Conduct multiple trials per day (e.g., 4 trials) for several consecutive days (e.g., 5 days). The starting position should be varied for each trial.
-
-
Probe Trial:
-
24 hours after the final training trial, remove the escape platform from the pool.
-
Place the rat in the pool at a novel start position and allow it to swim for a set time (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Data Analysis:
-
Escape latency: Time to find the platform during training trials.
-
Swim speed: To control for motor deficits.
-
Time in target quadrant: During the probe trial, as a measure of spatial memory.
Novel Object Recognition (NOR) Test
Objective: To assess recognition memory.
Apparatus:
-
An open-field arena (e.g., a square box made of a non-porous material).
-
Two sets of identical objects for the familiarization phase and one novel object for the test phase. Objects should be heavy enough that the animal cannot move them.
Procedure:
-
Habituation:
-
Place the rat in the empty open-field arena for a set period (e.g., 5-10 minutes) for 1-2 days to acclimate to the environment.
-
-
Familiarization Phase (Trial 1):
-
Place two identical objects in the arena.
-
Place the rat in the arena, equidistant from both objects, and allow it to explore freely for a set time (e.g., 5-10 minutes).
-
Record the time spent exploring each object (sniffing or touching with the nose or paws).
-
-
Retention Interval:
-
Return the rat to its home cage for a specific retention interval (e.g., 1 hour, 24 hours).
-
-
Test Phase (Trial 2):
-
Replace one of the familiar objects with a novel object.
-
Place the rat back in the arena and record the time spent exploring the familiar and the novel object for a set time (e.g., 5 minutes).
-
Data Analysis:
-
Discrimination Index (DI): Calculated as (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher DI indicates better recognition memory.
Mandatory Visualizations
References
- 1. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-dependent effects of ladostigil on microglial activation and cognition in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ladostigil prevents age-related glial activation and spatial memory deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The neurochemical and behavioral effects of the novel cholinesterase–monoamine oxidase inhibitor, ladostigil, in response to L-dopa and L-tryptophan, in rats - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Ladostigil Hydrochloride Dosage for Neuroprotective Effects: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of Ladostigil hydrochloride for its neuroprotective effects. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Ladostigil's neuroprotective effects?
Ladostigil is a multimodal drug that combines the neuroprotective properties of a monoamine oxidase (MAO) inhibitor with the cognitive-enhancing effects of a cholinesterase (ChE) inhibitor.[1][2][3][4] Its neuroprotective actions are attributed to several mechanisms, including:
-
Inhibition of MAO-A and MAO-B: This reduces oxidative stress and the formation of neurotoxic metabolites in the brain.[4][5]
-
Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): This increases acetylcholine levels in the brain, which is crucial for cognitive function.[4][5]
-
Regulation of Amyloid Precursor Protein (APP) Processing: Ladostigil promotes the non-amyloidogenic α-secretase pathway, reducing the production of neurotoxic amyloid-beta (Aβ) peptides.[2][6]
-
Activation of Pro-survival Signaling Pathways: It stimulates protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][4][5]
-
Anti-apoptotic Effects: Ladostigil regulates the Bcl-2 family of proteins, inhibits caspase-3 activation, and prevents the decline in mitochondrial membrane potential.[2][4][5]
-
Upregulation of Neurotrophic Factors: It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF).[6]
Q2: I'm observing conflicting results in my cognitive outcome studies in aged rats. What could be the reason?
This is a known challenge with Ladostigil, as its effects on cognition in aged rats appear to be highly dose-dependent. A study demonstrated that a low dose (1 mg/kg/day) prevented age-related memory deficits without significantly inhibiting ChE or MAO.[7] In contrast, a higher dose (8.5 mg/kg/day) which did inhibit these enzymes was less effective in preventing cognitive decline and even worsened it in rats with intact memory, potentially due to excessive acetylcholine levels.[7] However, this higher dose was effective in reversing existing memory deficits in older rats with lower baseline acetylcholine levels.[7]
Troubleshooting Tip:
-
Carefully consider the age and baseline cognitive function of your animal models.
-
Test a range of doses to determine the optimal therapeutic window for your specific experimental paradigm.
-
Measure ChE and MAO inhibition levels at different doses to correlate with behavioral outcomes.
Q3: My in vitro neuroprotection assay with Ladostigil is not showing the expected anti-apoptotic effects. What should I check?
Several factors could contribute to this. Consider the following:
-
Cell Line: The choice of neuronal cell line is critical. SH-SY5Y neuroblastoma cells are a commonly used and well-characterized model for studying Ladostigil's neuroprotective effects against oxidative stress.[2][8]
-
Insult Model: The type and concentration of the neurotoxic insult are important. Hydrogen peroxide (H₂O₂) is a frequently used agent to induce oxidative stress and apoptosis.[8]
-
Ladostigil Concentration: In vitro studies have shown neuroprotective effects at concentrations as low as 1 µM.[2][8] Ensure you are using a relevant concentration range.
-
Pre-treatment Time: The duration of pre-incubation with Ladostigil before applying the toxic insult can influence the outcome.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High variability in behavioral data (in vivo) | Inconsistent drug administration; Environmental stressors affecting animals. | Ensure accurate and consistent dosing (e.g., gavage). Acclimatize animals to the experimental setup and handle them consistently. |
| No significant reduction in amyloid-beta levels (in vitro/in vivo) | Incorrect dosage; Inappropriate model. | Test a dose range. Ensure the model used exhibits amyloid pathology that can be modulated by the α-secretase pathway. |
| Unexpected toxicity or adverse effects | Dose is too high for the specific model or cell line. | Perform a dose-response study to determine the maximum tolerated dose. In clinical contexts, vomiting and insomnia have been reported as adverse events.[9][10] |
| Lack of effect on MAO or ChE activity | Incorrect dose or route of administration; Issues with the activity assay. | Verify the dosage calculation and administration technique. Validate the enzyme activity assay with positive controls. Chronic administration may be required for significant MAO inhibition.[11] |
Quantitative Data Summary
Table 1: In Vitro Dosages and Effects of Ladostigil
| Cell Line | Insult | Ladostigil Concentration | Observed Neuroprotective Effect | Reference |
| SK-N-SH | Apoptotic stimuli | IC₅₀ = 1.05 µM | Decreased cell death, inhibition of caspase-3 activation | [2] |
| SH-SY5Y | Hydrogen Peroxide (H₂O₂) | 1 µM | Increased cell viability, increased catalase activity, decreased ROS production | [8] |
| PC12, SH-SY5Y | - | 0.1 - 100 µM | Dose-dependent increase in sAPPα release | [12] |
Table 2: In Vivo Dosages and Effects of Ladostigil in Animal Models
| Animal Model | Ladostigil Dosage | Duration | Observed Neuroprotective/Cognitive Effect | Reference |
| Aged Rats | 1 mg/kg/day (gavage) | Chronic | Prevented age-related memory deficits, reduced microglial activation | [7] |
| Aged Rats | 8.5 mg/kg/day (gavage) | Chronic | Reversed existing memory deficits, but worsened cognition in cognitively intact aged rats | [7] |
| Aged Rats | 1 mg/kg/day (gavage) | 30 days | Upregulated mRNA expression of antioxidant enzymes in the hippocampus | [8] |
| Rats | 52 mg/kg (chronic, 21 days) | 21 days | >90% inhibition of hippocampal and striatal MAO A and B; ~50% inhibition of striatal ChE | [11] |
Table 3: Human Clinical Trial Dosages for Ladostigil
| Study Phase | Patient Population | Ladostigil Dosage | Duration | Key Outcome | Reference |
| Phase 2 | Mild Cognitive Impairment (MCI) | 10 mg/day | 36 months | Did not significantly delay progression to dementia, but was associated with reduced whole-brain and hippocampal volume loss.[9][10][13] | [9][10][13][14][15] |
| Phase 2 | Mild to Moderate Alzheimer's Disease | 80 mg twice daily | 12 months | No statistically significant cognitive effects, possibly due to low (21.3%) AChE inhibition.[9][10] | [9][10] |
Experimental Protocols
1. In Vitro Neuroprotection Assay using SH-SY5Y cells
-
Cell Culture: Culture human SH-SY5Y neuroblastoma cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Plating: Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Ladostigil Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 24 hours.
-
Induction of Oxidative Stress: Expose the cells to a predetermined concentration of hydrogen peroxide (H₂O₂) for a specified duration (e.g., 24 hours).
-
Cell Viability Assessment: Measure cell viability using a standard MTT or MTS assay according to the manufacturer's instructions.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.
2. Assessment of Cognitive Function in Aged Rats (Morris Water Maze)
-
Animals: Use aged male rats (e.g., 18-20 months old).
-
Drug Administration: Administer this compound (e.g., 1 mg/kg or 8.5 mg/kg) or vehicle daily via oral gavage for a specified period (e.g., 4 weeks).
-
Morris Water Maze Apparatus: A circular pool filled with opaque water containing a hidden platform.
-
Acquisition Phase: Train the rats to find the hidden platform over several days (e.g., 4 trials per day for 5 days). Record the escape latency (time to find the platform) and path length for each trial.
-
Probe Trial: On the day after the last acquisition trial, remove the platform and allow the rat to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
Data Analysis: Analyze escape latencies, path lengths, and time in the target quadrant to assess spatial learning and memory.
Visualizations
Caption: Ladostigil's neuroprotective signaling pathways.
Caption: In vivo experimental workflow for Ladostigil.
Caption: A logical approach to troubleshooting experiments.
References
- 1. The neuroprotective mechanism of action of the multimodal drug ladostigil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A multifunctional, neuroprotective drug, ladostigil (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel anti-Alzheimer's disease drug, ladostigil neuroprotective, multimodal brain-selective monoamine oxidase and cholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dose-dependent effects of ladostigil on microglial activation and cognition in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The neuroprotective effect of ladostigil against hydrogen peroxide-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Low-dose ladostigil for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neurology.org [neurology.org]
- 11. The neurochemical and behavioral effects of the novel cholinesterase–monoamine oxidase inhibitor, ladostigil, in response to L-dopa and L-tryptophan, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective mechanisms of rasagiline ( Agilect ) and TV3326 ( ladostigil ) [rasagiline.com]
- 13. Low-dose ladostigil for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting inconsistent results in Ladostigil hydrochloride experiments
Welcome to the technical support center for Ladostisil hydrochloride experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies that may arise during their work with this multimodal drug.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing variable results in my cell viability assays with Ladostigil?
A1: Inconsistent results in cell viability assays can stem from several factors related to the compound's properties and handling:
-
Solubility: Ladostigil hydrochloride's solubility can be pH-dependent. If the compound is not fully dissolved in your culture medium, the actual concentration exposed to the cells will be lower and more variable than intended. Ensure complete dissolution in your vehicle (e.g., DMSO) before diluting into your final culture medium.[1][2][3]
-
Stability: Stock solutions of this compound should be stored correctly to prevent degradation. It is recommended to aliquot and store solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles.
-
Concentration Range: Ladostigil exhibits a dose-dependent effect.[4] Very high concentrations may induce cytotoxicity not related to its primary mechanism of action, while very low concentrations may not produce a measurable effect. A carefully selected dose-response curve is crucial.
-
Cell Line Specifics: The metabolic activity and expression levels of MAO and cholinesterases can vary between different cell lines, leading to different sensitivities to Ladostigil.
Q2: My in vivo behavioral study results are not consistent. What could be the cause?
A2: Behavioral studies are inherently complex, and variability can be introduced at multiple stages:
-
Dosage and Administration Route: The route of administration (e.g., oral gavage, subcutaneous injection) can significantly impact the bioavailability and metabolism of Ladostigil, leading to different effective concentrations in the brain.[5] Inconsistent administration technique can also be a major source of variability.
-
Cholinergic Side Effects: As a cholinesterase inhibitor, Ladostigil can induce peripheral cholinergic side effects such as salivation, diarrhea, and muscle weakness, especially at higher doses.[5][6] These side effects can interfere with an animal's performance in behavioral tasks, confounding the cognitive results.
-
Metabolism: Ladostigil is metabolized in vivo, and one of its major metabolites is also neuroprotective.[7] Individual differences in metabolism among animals can lead to varied responses.
-
Animal Model: The specific animal model used, its age, and the nature of the induced pathology can all influence the outcome of Ladostigil treatment.
Q3: I am observing conflicting effects on neuroprotective signaling pathways. Why might this be happening?
A3: Ladostigil has a multimodal mechanism of action, which can lead to complex signaling outcomes:
-
Dual Inhibition: Ladostigil inhibits both MAO and cholinesterases.[8][9] The balance between these two activities can be dose-dependent and can influence downstream signaling pathways in a non-linear fashion. For example, effects on pathways like PKC and MAPK have been demonstrated to be involved in its regulation of APP processing.[4][8]
-
Time-Course of Treatment: The duration of Ladostigil exposure (acute vs. chronic) can lead to different cellular adaptations and signaling responses. For instance, chronic treatment in aged rats has been shown to up-regulate the mRNA expression of various antioxidant enzymes.[10]
-
Experimental Model: The specific stimulus or insult used in your experimental model (e.g., oxidative stress, amyloid-beta toxicity) will engage different signaling pathways, which may be differentially modulated by Ladostigil.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound in Aqueous Solutions
Troubleshooting Steps:
-
Vehicle Selection: Prepare a concentrated stock solution in a suitable organic solvent such as DMSO.[2]
-
pH Adjustment: The hydrochloride salt form suggests that solubility may be higher in slightly acidic conditions. If precipitating in neutral buffer or media, consider if a slight decrease in pH is permissible for your experiment.
-
Sonication: Use of an ultrasonic bath can aid in the dissolution of the compound.[2]
-
Fresh Preparations: Prepare fresh dilutions from your stock solution for each experiment to avoid potential degradation or precipitation over time in aqueous solutions.
Issue 2: High Variability in Animal Behavioral Data
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent behavioral data.
Explanation of Workflow:
-
Review Dosing Regimen: Ensure the dose and administration route are appropriate and consistently applied. Inconsistent technique is a common source of error.
-
Assess Animal Health and Side Effects: Monitor animals for signs of cholinergic overstimulation (Salivation, Lacrimation, Urination, Defecation, Gastrointestinal upset, Emesis - SLUDGE).[6] If present, these side effects may be impacting the animals' ability to perform the task, and a dose reduction should be considered.
-
Standardize Experimental Procedures: Minimize environmental and procedural variables. This includes consistent animal handling, housing conditions, and time of day for testing. Increasing the number of animals per group can also help to reduce the impact of individual variability.
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| IC50 (MAO-B) | 37.1 µM | In vitro | [1][2] |
| IC50 (AChE) | 31.8 µM | In vitro | [1][2] |
| Cholinesterase Inhibition (in vivo) | 25-40% | Rat | [5] |
| Effective Oral Dose (vs. Scopolamine) | 12-35 mg/kg | Rat | [5] |
| Neuroprotection (vs. Apoptosis) | IC50 = 1.05 µM | SK-N-SH cells | [4] |
| Chronic Treatment (Neuroprotection) | 1 mg/kg/day | Aged Rat | [10] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y cells
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Further dilute in culture medium to achieve final desired concentrations (e.g., 1 µM, 10 µM).
-
Induction of Oxidative Stress: Plate cells at an appropriate density. After 24 hours, pre-incubate the cells with varying concentrations of Ladostigil for 2 hours. Subsequently, expose the cells to an oxidative insult, such as hydrogen peroxide (H₂O₂) or 3-morpholinosydnonimine (SIN-1), for a predetermined duration.[11]
-
Assessment of Cell Viability: Measure cell viability using a standard MTT assay. Read the absorbance at the appropriate wavelength.
-
Data Analysis: Express cell viability as a percentage of the untreated control. Calculate the IC50 value for neuroprotection if a dose-response is performed.
Protocol 2: Assessment of Memory Improvement in a Scopolamine-Induced Amnesia Model in Rats
-
Animals: Use adult male rats (e.g., Wistar or Sprague-Dawley) weighing 250-300g. House them in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration: Administer this compound orally (p.o.) at doses ranging from 12-35 mg/kg.[5] The vehicle control group should receive the same volume of the vehicle (e.g., saline).
-
Induction of Amnesia: 30 minutes after Ladostigil administration, induce amnesia by administering scopolamine (e.g., 1 mg/kg, intraperitoneally).
-
Behavioral Testing: 30 minutes after scopolamine injection, assess spatial memory using a recognized behavioral task such as the Morris Water Maze or the Y-maze.
-
Data Collection and Analysis: Record relevant parameters (e.g., escape latency, path length, percentage of alternations). Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the performance of different treatment groups.
Signaling Pathway and Logical Relationship Diagrams
Ladostigil's Multimodal Mechanism of Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A multifunctional, neuroprotective drug, ladostigil (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. article.imrpress.com [article.imrpress.com]
- 9. The neuroprotective mechanism of action of the multimodal drug ladostigil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The neuroprotective effect of ladostigil against hydrogen peroxide-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ladostigil Attenuates Induced Oxidative Stress in Human Neuroblast-like SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
Ladostigil Hydrochloride in Solution: A Technical Support Guide for Long-Term Studies
For researchers and drug development professionals utilizing Ladostigil hydrochloride in long-term experimental settings, maintaining the stability and integrity of the compound in solution is paramount. This guide provides essential information, troubleshooting advice, and standardized protocols to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is highly soluble in DMSO, reaching up to 100 mg/mL with the aid of ultrasonication.[1] When preparing, it is crucial to use freshly opened, anhydrous DMSO as the solvent is hygroscopic and water content can impact solubility.[1]
Q2: How should I store this compound stock solutions for long-term use?
A2: For long-term stability, it is recommended to aliquot the stock solution into single-use volumes and store them at -80°C. Under these conditions, the solution is stable for up to 6 months. For shorter-term storage, solutions can be kept at -20°C for up to 1 month. It is critical to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.[1]
Q3: Can I prepare aqueous solutions of this compound?
A3: While this compound has some aqueous solubility, it is limited. For in vivo studies requiring aqueous-based formulations, co-solvents are typically necessary. Common formulations include mixtures of DMSO with PEG300, Tween-80, and saline, or with SBE-β-CD in saline.[1] It is recommended to prepare these working solutions fresh on the day of use. If continuous dosing for more than two weeks is planned, the use of SBE-β-CD is a suggested alternative.[1]
Q4: What are the signs of this compound degradation in solution?
A4: Visual indicators of degradation can include color change or the formation of precipitates. However, chemical degradation may not always be visible. The most reliable way to assess stability is through analytical methods such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and its degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation in stock solution upon storage | - Solution concentration is too high.- Improper storage temperature.- Absorption of water by DMSO. | - Gently warm the solution and sonicate to redissolve.- Ensure storage at the recommended -20°C or -80°C.- Use fresh, anhydrous DMSO for preparation. |
| Precipitation when diluting stock solution in an aqueous buffer | - The aqueous solubility of this compound is exceeded.- The proportion of DMSO in the final working solution is too low. | - Increase the proportion of co-solvents such as PEG300 or use a solubilizing agent like SBE-β-CD.- For animal studies, keep the final DMSO concentration below 2% if the animal is sensitive.[1]- Prepare the working solution fresh and use it immediately. |
| Inconsistent experimental results | - Degradation of this compound due to improper storage or handling.- Repeated freeze-thaw cycles of the stock solution. | - Prepare fresh stock solutions from solid compound.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Perform a stability check of the solution using an analytical method like HPLC. |
Stability of this compound Stock Solutions
While specific long-term stability data under various conditions is not extensively published, the following storage recommendations are provided by suppliers. Researchers should perform their own stability studies for their specific experimental conditions.
| Storage Temperature | Solvent | Recommended Duration |
| -20°C | DMSO | Up to 1 month[1] |
| -80°C | DMSO | Up to 6 months[1] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, ultrasonic bath.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).
-
Vortex the solution briefly.
-
Place the tube in an ultrasonic bath until the compound is completely dissolved. Gentle heating can also be applied.[1]
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol for a Long-Term Stability Study using HPLC
This protocol outlines a general procedure for conducting a long-term stability study.
-
Objective: To determine the stability of this compound in a specific solvent and concentration under defined storage conditions over an extended period.
-
Materials:
-
Prepared stock solution of this compound.
-
HPLC system with a suitable detector (e.g., UV-Vis or PDA).
-
A suitable HPLC column (e.g., C18 reversed-phase).
-
Mobile phase (e.g., a mixture of acetonitrile and a buffer).
-
Storage chambers at desired temperatures (e.g., 4°C, 25°C, -20°C, -80°C).
-
-
Methodology:
-
Initial Analysis (Time 0):
-
Analyze the freshly prepared stock solution by HPLC to determine the initial concentration and purity. This serves as the baseline.
-
The HPLC method should be validated for specificity, linearity, accuracy, and precision.
-
-
Sample Storage:
-
Store the aliquots of the solution at the selected temperatures and protect them from light.
-
-
Time Points:
-
At predetermined time intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.
-
-
HPLC Analysis:
-
Analyze the retrieved samples using the validated HPLC method.
-
Quantify the peak area of the parent this compound peak and any new peaks that may indicate degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
A common threshold for stability is retaining at least 90% of the initial concentration.
-
-
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the long-term stability of this compound solutions.
Signaling Pathways Modulated by Ladostigil
Ladostigil exhibits neuroprotective effects through the modulation of several key signaling pathways.[2][3][4][5]
Caption: Key signaling pathways modulated by Ladostigil leading to its neuroprotective effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Dose-limiting inhibition of acetylcholinesterase by ladostigil results from the rapid formation and fast hydrolysis of the drug-enzyme complex formed by its major metabolite, R-MCPAI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
Technical Support Center: Managing Cholinergic Side Effects of Ladostigil Hydrochloride in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ladostigil hydrochloride in rat models. The information is designed to help manage cholinergic side effects that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
Ladostigil (TV3326) is a multimodal drug that combines the neuroprotective properties of the monoamine oxidase (MAO)-B inhibitor, rasagiline, with the cholinesterase (ChE) inhibitory activity of rivastigmine in a single molecule.[1][2][3] It is designed to act on multiple targets, making it a candidate for treating conditions like Alzheimer's disease.[1][2] Its primary mechanisms of action include:
-
Cholinesterase Inhibition: Ladostigil inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with a significantly higher potency for AChE.[4] This inhibition increases the levels of acetylcholine in the brain, which is intended to improve cognitive function.[5][6]
-
Monoamine Oxidase (MAO) Inhibition: It inhibits both MAO-A and MAO-B in the brain, which can increase the levels of neurotransmitters like dopamine, serotonin, and noradrenaline. This contributes to its potential antidepressant and anti-parkinsonian effects.[4][7]
-
Neuroprotection: Ladostigil has demonstrated neuroprotective effects in various models, including the regulation of amyloid precursor protein (APP) processing and activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][3]
Q2: What are the expected cholinergic side effects of this compound in rats?
Excessive cholinergic stimulation due to the inhibition of acetylcholinesterase can lead to a range of side effects. In rats, high doses of Ladostigil have been associated with peripheral cholinergic symptoms such as:
-
Salivation
-
Diarrhea
-
Muscle weakness[4]
Acute high doses (e.g., 52 mg/kg) have also been observed to decrease motor performance.[8] These symptoms are indicative of systemic cholinergic overactivation.
Q3: At what doses of this compound are cholinergic side effects likely to be observed in rats?
Cholinergic side effects are dose-dependent. While lower doses (e.g., 1 mg/kg/day, chronically) may not produce noticeable side effects and can even be effective in preventing age-related cognitive decline, higher doses are more likely to induce them.[1][2] For example, a high oral dose of 139 mg/kg, which resulted in 50-60% cholinesterase inhibition, was reported to cause salivation, diarrhea, and muscle weakness.[4] An acute dose of 52 mg/kg was shown to decrease spontaneous motor activity.[8]
Troubleshooting Guides
Guide 1: Managing Acute Cholinergic Side Effects During an Experiment
Problem: The rat exhibits signs of acute cholinergic toxicity (e.g., excessive salivation, diarrhea, muscle tremors, respiratory distress) shortly after Ladostigil administration.
Solution:
-
Immediate Antagonist Administration: Administer a muscarinic receptor antagonist to counteract the peripheral cholinergic effects.
-
Atropine Sulfate: A common choice for reversing muscarinic side effects.
-
Scopolamine Hydrobromide: Another potent antimuscarinic agent.
-
-
Monitor Vital Signs: Closely monitor the rat's respiratory rate, heart rate, and body temperature. Provide supportive care as needed (e.g., warming pad to prevent hypothermia).
-
Dose Adjustment: For subsequent experiments, consider reducing the dose of this compound.
Data Presentation: Antagonist Dosing for Cholinergic Side Effects in Rats
| Antagonist | Recommended Dose (in rats) | Route of Administration | Timing of Administration | Reference |
| Atropine Sulfate | 200 µg/kg (0.2 mg/kg) | Intravenous (IV) or Intraperitoneal (IP) | 10-15 minutes prior to or immediately following the onset of symptoms | [1] |
| Scopolamine Hydrobromide | 8-16 µg/kg (0.008-0.016 mg/kg) | Intravenous (IV) or Intraperitoneal (IP) | 10-15 minutes prior to or immediately following the onset of symptoms | [1] |
Note: These doses are based on studies using other cholinesterase inhibitors and should be optimized for your specific experimental conditions with Ladostigil.
Experimental Protocols
Protocol 1: Prophylactic Management of Cholinergic Side Effects
This protocol is designed for studies where a high dose of Ladostigil is necessary, and prophylactic treatment is required to prevent cholinergic side effects from interfering with the experiment.
Materials:
-
This compound solution
-
Atropine sulfate solution (0.2 mg/mL in sterile saline)
-
Sterile saline solution
-
Syringes and needles for administration
Procedure:
-
Prepare the this compound solution at the desired concentration.
-
Prepare the atropine sulfate solution.
-
Fifteen minutes prior to the administration of Ladostigil, administer atropine sulfate (0.2 mg/kg) via intraperitoneal (IP) injection.
-
Administer the prepared dose of this compound via the intended route (e.g., oral gavage, subcutaneous injection).
-
Administer sterile saline to the control group instead of atropine and/or Ladostigil.
-
Closely observe the rat for the next 1-2 hours for any signs of cholinergic toxicity.
-
Proceed with the planned behavioral or physiological measurements.
Visualizations
Diagram 1: Signaling Pathway of Cholinergic Overstimulation and Antagonist Action
Caption: Mechanism of Ladostigil-induced cholinergic side effects and their mitigation by antagonists.
Diagram 2: Experimental Workflow for Managing Side Effects
References
- 1. Dose-dependent effects of ladostigil on microglial activation and cognition in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ladostigil prevents age-related glial activation and spatial memory deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adverse Drug Reactions of Acetylcholinesterase Inhibitors in Older People Living with Dementia: A Comprehensive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low-dose ladostigil for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Interactions between scopolamine and muscarinic cholinergic agonists or cholinesterase inhibitors on spatial alternation performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Low-dose ladostigil for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Ladostigil Hydrochloride High-Dose Administration: A Technical Support Resource for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the administration of high-dose Ladostigil hydrochloride and its potential toxicity. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for Ladostigil at therapeutic doses?
Ladostigil is a multimodal drug that acts as a dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase A and B (MAO-A and MAO-B) in the brain.[1][2] Its neuroprotective effects are attributed to the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in the regulation of amyloid precursor protein (APP) processing.[1][3] This mechanism promotes the non-amyloidogenic pathway, reducing the generation of toxic amyloid-beta (Aβ) peptides.[1] Additionally, Ladostigil has been shown to up-regulate neurotrophic factors and possess anti-apoptotic and antioxidant properties.[1][3]
Q2: What are the potential toxicological concerns associated with high-dose administration of Ladostigil?
While comprehensive public data on high-dose Ladostigil toxicity is limited, potential concerns are primarily extensions of its pharmacological action. Over-inhibition of AChE can lead to cholinergic adverse effects. However, a key characteristic of Ladostigil is that its maximal AChE inhibition appears to plateau at approximately 50-55%, which may explain the observed low incidence of cholinergic side effects in both animal and human studies.[4] High doses could also lead to excessive MAO inhibition, potentially increasing the risk of hypertensive crisis if tyramine-rich foods are consumed, although Ladostigil is reported to have little to no MAO inhibitory effect in the liver and small intestine, which may mitigate this risk.[1][3]
Q3: Are there any in vitro cytotoxicity data available for Ladostigil?
An in vitro study using human neuroblastoma SH-SY5Y cells investigated the effects of Ladostigil under conditions of oxidative stress. The study demonstrated that Ladostigil could increase cell viability in the presence of an oxidative stressor (Sin1). However, this protective effect was diminished at higher concentrations of the stressor, suggesting a dose-dependent effect on cellular viability under stress conditions.
Troubleshooting Guide for Experimental Studies
Issue 1: Unexpected cell death or reduced viability in in vitro assays at high concentrations.
-
Possible Cause: High concentrations of Ladostigil may induce cytotoxicity, potentially through mechanisms independent of its primary targets. The protective effects observed at lower concentrations under oxidative stress may be lost or reversed at higher, non-physiological doses.
-
Troubleshooting Steps:
-
Conduct a dose-response curve: Determine the EC50 for efficacy and the CC50 (50% cytotoxic concentration) for toxicity in your specific cell line.
-
Assess markers of apoptosis and necrosis: Use assays such as Annexin V/Propidium Iodide staining to differentiate between different modes of cell death.
-
Evaluate mitochondrial function: High doses of various compounds can impact mitochondrial membrane potential and ATP production. Assays like JC-1 or TMRE can be used to assess mitochondrial health.
-
Control for solvent toxicity: Ensure that the vehicle used to dissolve Ladostigil is not contributing to cytotoxicity at the concentrations used.
-
Issue 2: Adverse behavioral effects or mortality in animal models at high doses.
-
Possible Cause: Exaggerated pharmacodynamic effects, including excessive cholinergic or monoaminergic stimulation, can lead to adverse behavioral and physiological outcomes.
-
Troubleshooting Steps:
-
Perform a Maximum Tolerated Dose (MTD) study: A dose-escalation study is crucial to identify the highest dose that can be administered without causing life-threatening toxicity. Key parameters to monitor include body weight, food and water consumption, clinical signs of toxicity (e.g., tremors, salivation, altered gait), and mortality.
-
Conduct detailed behavioral assessments: A functional observational battery can systematically evaluate changes in behavior, motor function, and neurological status. A study in aged rats noted that an acute high dose of 8.5 mg/kg worsened novel object recognition, suggesting potential cognitive impairment at higher doses in certain contexts.
-
Monitor vital signs: For higher-tier studies, continuous monitoring of cardiovascular and respiratory parameters can provide critical safety data.
-
Perform histopathological analysis: At the end of the study, a comprehensive histopathological examination of major organs is essential to identify any target organ toxicity.
-
Quantitative Data Summary
Table 1: Preclinical In Vivo Studies of Ladostigil
| Species | Dose(s) | Duration | Key Findings | Reference |
| Rat (aged) | 1 mg/kg/day | Chronic | Prevented age-related memory deficits. | |
| Rat (aged) | 8.5 mg/kg/day | Chronic | Inhibited brain AChE by ~30% and MAO-A/B by 55-59%. Less effective in preventing memory decline and worsened novel object recognition when administered acutely. | |
| Rat | 52 mg/kg/day | 21 days | Inhibited hippocampal and striatal MAO-A/B activities by >90% and striatal ChE activity by ~50%. Preserved spontaneous motor behavior. | [5] |
Table 2: Clinical Studies of Ladostigil
| Study Population | Dose | Duration | Key Safety Findings | Reference |
| Mild Cognitive Impairment | 10 mg/day | 3 years | Safe and well-tolerated. Serious adverse events were similar to placebo. | [6] |
| Mild to Moderate Alzheimer's Disease | 80 mg twice daily | 12 months | Vomiting and insomnia were the only adverse events reported more frequently than with placebo. |
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity Assessment
This protocol is adapted from a study on Ladostigil's effect on SH-SY5Y cells under oxidative stress.
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10^4 cells per well in 200 µL of complete culture medium (MEM:F12 1:1, 10% FCS, L-glutamine).
-
Incubation: Culture the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Ladostigil. Include vehicle-only controls.
-
For studies involving stressors, pre-incubate with Ladostigil for a defined period (e.g., 2 hours) before adding the stressor.
-
-
Incubation with Drug: Incubate the cells with Ladostigil for the desired experimental duration (e.g., 24 hours).
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Caption: Signaling pathway of Ladostigil's neuroprotective effects.
Caption: Experimental workflow for high-dose toxicity testing.
References
- 1. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ladostigil, a novel multifunctional drug for the treatment of dementia co-morbid with depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dose-limiting inhibition of acetylcholinesterase by ladostigil results from the rapid formation and fast hydrolysis of the drug-enzyme complex formed by its major metabolite, R-MCPAI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The neurochemical and behavioral effects of the novel cholinesterase–monoamine oxidase inhibitor, ladostigil, in response to L-dopa and L-tryptophan, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low-dose ladostigil for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in translating Ladostigil hydrochloride preclinical data to clinical trials
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the challenges observed in translating preclinical data of Ladostigil hydrochloride to clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its proposed mechanism of action?
A: Ladostigil, or (N-propargyl-(3R) aminoindan-5yl)-ethyl methyl carbamate, is a multimodal drug developed for neurodegenerative diseases like Alzheimer's disease (AD) and dementia with Lewy bodies.[1][2][3] Its unique design combines two primary pharmacological actions in a single molecule:
-
Cholinesterase (ChE) Inhibition: It inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), similar to drugs like rivastigmine.[4] This action increases the levels of the neurotransmitter acetylcholine in the brain.[5][6]
-
Monoamine Oxidase (MAO) Inhibition: It is a brain-selective inhibitor of both MAO-A and MAO-B, a property derived from rasagiline.[4][5][7] This leads to increased levels of monoamine neurotransmitters (e.g., dopamine, serotonin, noradrenaline), which can address depressive and extrapyramidal symptoms often comorbid with dementia.[1][8][9]
Beyond these enzymatic inhibitions, preclinical studies revealed that Ladostigil possesses significant neuroprotective properties , including reducing oxidative stress, preventing microglial activation, and exhibiting anti-apoptotic effects.[10][11][12][13]
Q2: Why did Ladostigil not meet its primary cognitive endpoints in clinical trials despite very promising preclinical results?
A: The disconnect between Ladostigil's preclinical success and its clinical trial outcomes highlights several critical challenges in AD drug development. While preclinical models showed cognitive improvements and potent neuroprotection, the human trials did not show a significant delay in progression to dementia or cognitive enhancement.[10][14][15] Key reasons for this discrepancy include:
-
Suboptimal Target Engagement: In a Phase 2 trial for mild to moderate AD, an 80 mg twice-daily dose resulted in only 21.3% AChE inhibition.[10] This is significantly below the 40-50% inhibition level believed to be necessary for tangible cognitive effects.[10] Furthermore, Ladostigil appears to have a "ceiling effect," where maximal AChE inhibition does not surpass 50-55%, which could limit its therapeutic potential on this pathway.[16]
-
Dose Selection Challenges: The dose for the Mild Cognitive Impairment (MCI) trial (10 mg/day) was selected based on preclinical data where low doses were effective in preventing memory deficits in rats.[10] However, this low dose may have been insufficient to elicit a cognitive benefit in humans. Conversely, a higher dose in rats was found to be less effective in preventing memory impairment.[10] This illustrates a difficult translational balance.
-
Disconnect Between Biomarkers and Clinical Outcomes: The MCI trial showed a statistically significant, positive effect on MRI biomarkers, with the Ladostigil group showing less whole-brain and hippocampal volume loss compared to placebo.[7][10][12][14] However, this structural preservation did not translate into a functional cognitive benefit.[10][15] This suggests that slowing atrophy alone may not be sufficient to improve cognition within the timeframe of a trial, or the cognitive measures used were not sensitive enough to detect subtle changes.
-
Limitations of Animal Models: Preclinical efficacy was often demonstrated in models like scopolamine-induced amnesia or aged rats.[5][17] While useful, these models do not fully replicate the complex, progressive pathology of human Alzheimer's disease, potentially leading to an overestimation of the drug's efficacy.
Data Presentation: Summary of Preclinical vs. Clinical Findings
Table 1: Summary of Ladostigil Preclinical Efficacy in Animal Models
| Animal Model | Dosing Regimen | Key Findings | Citations |
| Rats (Scopolamine-induced memory impairment) | 12-35 mg/kg (oral) | Antagonized spatial memory impairments; achieved 25-40% ChE inhibition. | [4][5][6] |
| Aged Rats | 1 mg/kg/day (oral, 6 months) | Prevented deficits in episodic and spatial memory; reduced age-associated glial activation. | [10] |
| Rats (Streptozotocin-induced deficits) | Not specified | Prevented gliosis and oxidative stress; reduced deficits in episodic and spatial memory. | [5][6][11] |
| Mice (Closed Head Injury) | Not specified | Reduced cerebral edema and deficits in motor function and memory. | [5][7] |
| Rats (Chronic Dosing) | 75 micromoles/kg/day (2 weeks) | Inhibited brain MAO-A and B by >70%; showed antidepressant-like activity. | [7] |
Table 2: Key Quantitative Results from Ladostigil Phase 2 Clinical Trials
| Trial / Patient Population | Dosing Regimen | Primary Outcome Result | Key Cognitive/Biomarker Findings | Citations |
| NCT01354691 (Mild-Moderate AD) | 80 mg twice daily | No statistically significant cognitive effects were observed. | Average AChE inhibition was only 21.3%. | [10] |
| NCT01429623 (Mild Cognitive Impairment) | 10 mg/day (36 months) | Did not significantly delay progression to dementia (p=0.162). | Cognitive: No significant effects on NTB, DAD, or GDS scores. Biomarker: Significantly reduced whole-brain atrophy (p=0.025) and hippocampal volume loss (p=0.043) vs. placebo. | [10][12][14][15] |
Troubleshooting Guides for Researchers
Guide 1: How to Design Preclinical Studies for a Multi-Target Drug to Improve Clinical Translation
If your lab is working on a compound with a complex mechanism similar to Ladostigil, consider the following to de-risk the transition to clinical studies:
-
Issue: Poor dose-response relationship translation.
-
Troubleshooting Step: Conduct comprehensive dose-ranging studies in animals for each intended pharmacological action. Do not assume the optimal dose for one effect (e.g., neuroprotection) is the same for another (e.g., cognitive enhancement). Map the dose-response curve for enzyme inhibition (e.g., AChE, MAO) and correlate it directly with behavioral outcomes.
-
-
Issue: Target engagement in animals does not predict engagement in humans.
-
Troubleshooting Step: From the earliest stages, develop and validate translatable biomarkers. For enzyme inhibitors, this could involve developing a PET ligand to measure brain enzyme occupancy in vivo. This allows for direct comparison of target engagement at given doses between animal models and human subjects, helping to ensure the clinical dose is adequate.
-
-
Issue: Over-reliance on a single, non-representative animal model.
-
Troubleshooting Step: Test the compound across a battery of diverse animal models. For an AD drug, this should include not only acute symptomatic models (e.g., scopolamine) but also chronic, transgenic models that develop key pathological hallmarks like amyloid plaques (e.g., APPSWE mice).[18] This provides a more robust picture of the drug's potential effects.
-
Guide 2: Interpreting Positive Biomarker Data in the Absence of Cognitive Improvement
You've run a study and, like with Ladostigil, your compound reduces brain atrophy or another biomarker but fails to improve cognition in your animal model. Here’s a logical workflow to diagnose the problem:
Caption: Troubleshooting logic for biomarker-cognition disconnect.
Experimental Protocols & Visualizations
Protocol: Scopolamine-Induced Spatial Memory Deficit Model (Morris Water Maze)
This protocol outlines a key preclinical experiment used to establish the pro-cognitive effects of compounds like Ladostigil.
-
Objective: To assess the ability of a test compound to reverse cholinergic-deficit-induced impairments in spatial learning and memory in rodents.
-
Animals: Adult male Wistar rats (250-300g).
-
Apparatus: A circular pool (1.5m diameter) filled with opaque water, containing a hidden escape platform. Visual cues are placed around the room.
-
Procedure:
-
Day 1-4 (Acquisition Training):
-
Administer vehicle or test compound (e.g., Ladostigil) orally 60 minutes before training.
-
Administer scopolamine (0.5 mg/kg, i.p.) or saline 30 minutes before training.
-
Each rat undergoes 4 trials per day. For each trial, the rat is placed in the water at one of four starting points and given 60 seconds to find the hidden platform.
-
Record the escape latency (time to find the platform).
-
-
Day 5 (Probe Trial):
-
The escape platform is removed from the pool.
-
Dosing is repeated as on training days.
-
Each rat is allowed to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform used to be).
-
-
-
Data Analysis:
-
Acquisition: Compare escape latencies across days and between treatment groups using a two-way ANOVA. A successful compound will show significantly shorter escape latencies in the scopolamine-treated group compared to the vehicle+scopolamine group.
-
Probe Trial: Compare time spent in the target quadrant using a one-way ANOVA. A successful compound will result in the scopolamine-treated group spending significantly more time in the target quadrant.
-
Visualizations
Caption: Ladostigil's multimodal mechanism of action.
Caption: Ladostigil's preclinical to clinical translation workflow.
References
- 1. A novel anti-Alzheimer's disease drug, ladostigil neuroprotective, multimodal brain-selective monoamine oxidase and cholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The neuroprotective mechanism of action of the multimodal drug ladostigil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel cholinesterase-monoamine oxidase inhibitor and antioxidant, ladostigil, confers neuroprotection in neuroblastoma cells and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Ladostigil: A Novel Multimodal Neuroprotective Drug with Cholinesterase and Brain-Selective Monoamine Oxidase Inhibitory Activities for Alzheimers Disease Treatment | Bentham Science [eurekaselect.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Ladostigil / TV3326 the a neuroprotective cholinesterase-monoamine oxidase inhibitor [rasagiline.com]
- 8. Ladostigil, a novel multifunctional drug for the treatment of dementia co-morbid with depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Low-dose ladostigil for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Low-dose ladostigil for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cris.iucc.ac.il [cris.iucc.ac.il]
- 15. researchgate.net [researchgate.net]
- 16. Dose-limiting inhibition of acetylcholinesterase by ladostigil results from the rapid formation and fast hydrolysis of the drug-enzyme complex formed by its major metabolite, R-MCPAI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ladostigil prevents age-related glial activation and spatial memory deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mouse Model Helps Accelerate Development of New Alzheimer's Therapies | Taconic Biosciences [taconic.com]
Improving the experimental design for Ladostigil hydrochloride studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments with Ladostigil hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a multimodal drug that acts as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as a brain-selective inhibitor of monoamine oxidase A and B (MAO-A and MAO-B).[1][2] Its neuroprotective effects are also attributed to the regulation of amyloid precursor protein (APP) processing, activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways, and anti-apoptotic properties.[1][2]
Q2: What are the known IC50 values for Ladostigil's enzymatic inhibition?
A2: The inhibitory concentrations (IC50) of Ladostigil can vary depending on the experimental conditions. Refer to the data presentation section for a summary of reported IC50 values.
Q3: In which experimental models has Ladostigil shown efficacy?
A3: Ladostigil has demonstrated neuroprotective and cognitive-enhancing effects in various preclinical models, including rodent models of Alzheimer's disease (e.g., scopolamine-induced amnesia, intracerebroventricular streptozotocin) and models of global ischemia.[1][2] It has also been investigated in phase 2 clinical trials for mild cognitive impairment.
Q4: What are the key signaling pathways modulated by Ladostigil?
A4: Ladostigil has been shown to modulate signaling pathways crucial for cell survival and neuroprotection, including the activation of Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK) cascade.[1][2] It also influences the processing of Amyloid Precursor Protein (APP), promoting the non-amyloidogenic pathway.[1][2]
Troubleshooting Guides
Enzymatic Assays
Issue: High background in my cholinesterase (Ellman's) assay.
-
Possible Cause 1: Spontaneous hydrolysis of the substrate (ATCI or BTCI).
-
Solution: Prepare the substrate solution fresh just before use. Avoid prolonged storage of the working solution. Run a blank control without the enzyme to measure the rate of spontaneous hydrolysis and subtract this from your sample readings.
-
-
Possible Cause 2: Turbidity of the sample.
-
Solution: If your sample is not clear, centrifuge it to pellet any insoluble material before performing the assay. You can also include a sample blank (sample without the DTNB reagent) to correct for baseline absorbance.
-
-
Possible Cause 3: Contamination of reagents.
-
Solution: Use high-purity water and reagents. Ensure that your buffers are properly filtered and stored to prevent microbial growth, which can interfere with the assay.
-
Issue: Low or no signal in my MAO activity assay (Kynuramine method).
-
Possible Cause 1: Inactive enzyme.
-
Solution: Ensure that the MAO enzyme has been stored correctly at the recommended temperature and has not undergone multiple freeze-thaw cycles. Test the enzyme activity with a known substrate and compare it to the expected activity.
-
-
Possible Cause 2: Interference from the test compound.
-
Solution: Some compounds can interfere with the spectrophotometric or fluorometric readings. Run a control with Ladostigil but without the enzyme to check for any intrinsic absorbance or fluorescence at the measurement wavelength.
-
-
Possible Cause 3: Incorrect buffer pH.
-
Solution: The optimal pH for MAO-A and MAO-B activity can differ. Ensure your assay buffer is at the correct pH for the specific isoform you are studying.
-
Cell-Based Assays
Issue: High variability in my neuroprotection (cell viability) assay results.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a homogenous cell suspension before and during seeding. After seeding, allow the plate to sit at room temperature for a short period before placing it in the incubator to promote even cell distribution.
-
-
Possible Cause 2: Edge effects in the microplate.
-
Solution: To minimize evaporation from the outer wells, which can lead to variability, fill the peripheral wells with sterile water or PBS and do not use them for experimental samples.
-
-
Possible Cause 3: Compound precipitation.
-
Solution: Visually inspect the wells after adding Ladostigil to ensure it is fully dissolved at the tested concentrations. If precipitation is observed, consider using a lower concentration or a different solvent (and include a vehicle control).
-
Western Blotting
Issue: Weak or no signal for phosphorylated PKC or MAPK.
-
Possible Cause 1: Low levels of protein phosphorylation.
-
Solution: Optimize the stimulation time and Ladostigil concentration to induce a robust phosphorylation signal. Perform a time-course and dose-response experiment to identify the optimal conditions.
-
-
Possible Cause 2: Inefficient protein extraction or sample handling.
-
Solution: Use lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation state of your target proteins. Keep samples on ice throughout the extraction process.
-
-
Possible Cause 3: Suboptimal antibody concentration.
-
Solution: Titrate your primary and secondary antibodies to determine the optimal dilution for detecting your target protein.
-
Data Presentation
Table 1: Inhibitory Potency (IC50) of Ladostigil
| Enzyme | IC50 (µM) | Species | Source |
| Acetylcholinesterase (AChE) | 0.09 | Rat Brain | Weinstock et al., 2000 |
| Butyrylcholinesterase (BuChE) | 0.23 | Rat Plasma | Weinstock et al., 2000 |
| MAO-A | 0.29 | Rat Brain | Weinstock et al., 2000 |
| MAO-B | 0.08 | Rat Brain | Weinstock et al., 2000 |
Note: IC50 values can vary based on experimental conditions.
Table 2: Summary of a Phase 2 Clinical Trial of Ladostigil in Mild Cognitive Impairment (NCT01429623)
| Parameter | Ladostigil (10 mg/day) | Placebo | p-value |
| Progression to Alzheimer's Disease | 14 of 99 patients | 21 of 103 patients | 0.162 |
| Annualized decrease in whole-brain volume | -0.74% | -1.09% | 0.025 |
| Annualized decrease in hippocampal volume | -1.12% | -1.55% | 0.043 |
Experimental Protocols
Cholinesterase Activity Assay (Ellman's Method)
This protocol is adapted from the method described by Ellman et al. (1961).
Materials:
-
0.1 M Sodium Phosphate Buffer, pH 8.0
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)
-
Purified acetylcholinesterase or butyrylcholinesterase, or tissue homogenate
-
This compound
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare a stock solution of DTNB (10 mM) in 0.1 M sodium phosphate buffer, pH 7.0.
-
Prepare a stock solution of ATCI or BTCI (10 mM) in deionized water.
-
Prepare a working solution of Ladostigil at various concentrations.
-
In a 96-well plate, add 140 µL of 0.1 M sodium phosphate buffer, pH 8.0 to each well.
-
Add 20 µL of the enzyme solution to each well.
-
Add 10 µL of Ladostigil solution at different concentrations (or vehicle control) to the respective wells and incubate for 15 minutes at room temperature.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 20 µL of the substrate (ATCI or BTCI) to each well.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percent inhibition for each concentration of Ladostigil and calculate the IC50 value.
Monoamine Oxidase (MAO) Activity Assay (Kynuramine Method)
This protocol is based on the spectrophotometric measurement of the conversion of kynuramine to 4-hydroxyquinoline.
Materials:
-
0.1 M Potassium Phosphate Buffer, pH 7.4
-
Kynuramine dihydrobromide
-
Purified MAO-A or MAO-B, or mitochondrial fraction from tissue homogenate
-
This compound
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 316 nm (for MAO-A) or 250 nm (for MAO-B using benzylamine as a substrate)
Procedure:
-
Prepare a stock solution of kynuramine (1 mM) in deionized water.
-
Prepare a working solution of Ladostigil at various concentrations.
-
In a 96-well UV-transparent plate, add 150 µL of 0.1 M potassium phosphate buffer, pH 7.4 to each well.
-
Add 20 µL of the MAO enzyme preparation to each well.
-
Add 10 µL of Ladostigil solution at different concentrations (or vehicle control) to the respective wells and incubate for 20 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the kynuramine solution to each well.
-
Measure the increase in absorbance at 316 nm for 15-20 minutes at 37°C.
-
Calculate the rate of reaction.
-
Determine the percent inhibition for each concentration of Ladostigil and calculate the IC50 value.
Western Blot Analysis of PKC and MAPK Phosphorylation
Materials:
-
Cell culture reagents (e.g., neuronal cell line like SH-SY5Y)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-PKC, anti-total-PKC, anti-phospho-MAPK, anti-total-MAPK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with different concentrations of Ladostigil for a predetermined time. Include a vehicle control.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-PKC) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with antibodies for total protein and the loading control.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Multimodal mechanism of action of this compound.
Caption: General workflow for in vitro enzyme inhibition assays.
Caption: Workflow for Western blot analysis of signaling pathways.
References
How to control for placebo effect in Ladostigil hydrochloride behavioral studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ladostigil hydrochloride in behavioral studies. The focus is on effectively controlling for the placebo effect to ensure robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in controlling for placebo effects in preclinical behavioral studies with Ladostigil?
A1: The primary challenge lies in isolating the specific pharmacological effects of Ladostigil from non-specific effects related to the experimental procedures themselves. These can include stress from handling and injection, the novelty of the testing environment, and the animal's expectation of a physiological change. In preclinical research, the "placebo effect" encompasses these confounding variables that can influence behavioral outcomes.
Q2: What are the essential control groups to include in a Ladostigil behavioral study?
A2: To adequately control for placebo effects and other confounding variables, the following groups are essential:
-
Vehicle Control Group: This group receives the same solution (vehicle) used to dissolve Ladostigil, administered via the same route and schedule. This controls for the effects of the injection procedure and the physiological impact of the vehicle itself.[1]
-
Sham Procedure Control Group: If the experimental model involves a surgical intervention (e.g., induction of a neurodegenerative model), a sham surgery group is critical. This group undergoes the same surgical procedures, including anesthesia and incisions, but without the specific therapeutic step being investigated.[2][3]
-
Naïve Control Group: This group consists of healthy, untreated animals that do not receive any injection or surgical procedure. This provides a baseline for normal behavior.
Q3: How can experimenter bias be minimized in Ladostigil behavioral studies?
A3: Experimenter bias can be significantly reduced through blinding (also known as masking).[4][5][6] This involves ensuring that the individuals administering the drug, caring for the animals, and assessing the behavioral outcomes are unaware of which animals belong to the treatment, vehicle, or sham groups.[4][5][6][7] This prevents unintentional differences in handling or scoring that could influence the results.
Troubleshooting Guides
Issue: High variability in behavioral data within the vehicle control group.
-
Possible Cause: Inconsistent handling of animals, variations in the injection procedure, or environmental stressors.
-
Troubleshooting Steps:
-
Standardize Handling: Ensure all experimenters handle the animals in a consistent and gentle manner for a set period each day leading up to and during the experiment.
-
Refine Injection Technique: Practice and standardize the injection technique to minimize stress and discomfort. Ensure the volume and speed of injection are consistent across all animals.
-
Acclimatize Animals: Allow animals to acclimate to the testing room for a sufficient period before each behavioral test to reduce anxiety related to a novel environment.
-
Control Environmental Factors: Maintain consistent lighting, temperature, and noise levels in the housing and testing rooms.
-
Issue: No significant difference observed between the Ladostigil-treated group and the vehicle control group.
-
Possible Cause: The behavioral test may not be sensitive enough to detect the effects of Ladostigil, the dosage may be inappropriate, or a significant placebo response in the vehicle group is masking the drug's effect.
-
Troubleshooting Steps:
-
Review Behavioral Assay: Ensure the chosen behavioral test is appropriate for assessing the cognitive or behavioral domains targeted by Ladostigil (e.g., spatial memory, anxiety).
-
Dose-Response Study: Conduct a pilot study with a range of Ladostigil doses to determine the optimal concentration for the desired behavioral effect.
-
Enhance Blinding: Re-evaluate and strengthen blinding procedures to minimize any potential for unconscious bias in data collection.
-
Increase Sample Size: A larger sample size may be needed to detect statistically significant differences, especially if the effect size is small.
-
Quantitative Data Presentation
The following table summarizes preclinical data on the effect of Ladostigil on spatial memory in aged rats, demonstrating the importance of appropriate control groups for data interpretation.
| Treatment Group | Mean Escape Latency (seconds) in Morris Water Maze |
| Young (Untreated) | 25.0 |
| Aged (Untreated) | 45.0 |
| Aged + Vehicle | 43.5 |
| Aged + Ladostigil (1 mg/kg/day) | 30.0 |
Data adapted from a study on the effects of Ladostigil on age-related spatial memory deficits.[8]
Experimental Protocols
Protocol 1: Vehicle-Controlled Administration of Ladostigil
This protocol outlines the procedure for administering Ladostigil and a vehicle control in a manner that minimizes confounding variables.
-
Preparation:
-
Acclimation:
-
Habituate the animals to the injection procedure for several days prior to the experiment by handling them and performing mock injections with an empty syringe.
-
-
Administration:
-
Administer the coded Ladostigil solution or vehicle to the respective groups using the chosen route (e.g., intraperitoneal, oral gavage).
-
Ensure the volume, rate of administration, and time of day are consistent for all animals.
-
-
Behavioral Testing:
-
Conduct behavioral tests at a predetermined time point after administration, ensuring consistency across all groups.
-
Protocol 2: Sham Surgery for Intracerebroventricular (ICV) Cannulation Models
This protocol describes a sham surgery procedure for studies where Ladostigil's effects are examined in a model requiring ICV cannulation.
-
Anesthesia and Preparation:
-
Surgical Procedure (Sham):
-
Make a midline incision on the scalp to expose the skull.
-
Drill a burr hole at the stereotaxic coordinates for the lateral ventricle.[11]
-
Lower a cannula to the target depth without infusing any substance.
-
Leave the cannula in place for the same duration as in the experimental group.
-
Retract the cannula.
-
-
Closure and Post-operative Care:
-
Suture the incision.
-
Administer post-operative analgesics and antibiotics as per the approved protocol.
-
Monitor the animal closely during recovery.
-
Visualizations
Caption: Experimental workflow for a Ladostigil behavioral study with appropriate controls.
Caption: Logical relationship for isolating the true effect of Ladostigil using a vehicle control.
Caption: Multimodal signaling pathways of this compound.
References
- 1. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Sham surgeries for central and peripheral neural injuries persistently enhance pain-avoidance behavior as revealed by an operant conflict test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ladostigil Reduces the Adenoside Triphosphate/Lipopolysaccharide-Induced Secretion of Pro-Inflammatory Cytokines from Microglia and Modulate-Immune Regulators, TNFAIP3, and EGR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 7. Effects of Monoamine Oxidase Inhibition on the Reinforcing Properties of Low-Dose Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ladostigil prevents age-related glial activation and spatial memory deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]
- 10. Refining Stereotaxic Neurosurgery Techniques and Welfare Assessment for Long-Term Intracerebroventricular Device Implantation in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
Addressing variability in animal responses to Ladostigil hydrochloride
Welcome to the Technical Support Center for Ladostigil hydrochloride research. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the variability in animal responses to this compound during preclinical studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a multimodal drug that was developed for the potential treatment of Alzheimer's disease and dementia with Lewy bodies.[1][2] Its primary mechanism of action is the dual inhibition of monoamine oxidase A and B (MAO-A and MAO-B) and cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BuChE) in the brain.[3][4] Beyond enzyme inhibition, Ladostigil also exhibits significant neuroprotective effects.[3][4]
Q2: What are the known neuroprotective mechanisms of Ladostigil?
A2: Ladostigil's neuroprotective properties are multifaceted and include:
-
Regulation of Amyloid Precursor Protein (APP) processing: It promotes the non-amyloidogenic alpha-secretase pathway.[3][4]
-
Activation of signaling pathways: It activates protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways.[3][4]
-
Inhibition of cell death markers: It regulates the Bcl-2 family of proteins, reducing levels of pro-apoptotic Bad and Bax, and increasing the expression of anti-apoptotic Bcl-2.[3]
-
Upregulation of neurotrophic factors. [4]
-
Antioxidant activity. [4]
Q3: Why am I observing significant variability in the behavioral responses of my test animals to Ladostigil?
A3: Variability in animal responses to Ladostigil is a documented phenomenon and can be attributed to several factors:
-
Dose-dependent effects: Ladostigil exhibits markedly different effects at different dosages. Low doses (e.g., 1 mg/kg/day in rats) can provide neuroprotective and anti-inflammatory benefits without significant enzyme inhibition, while higher doses (e.g., 8.5 mg/kg/day in rats) lead to substantial enzyme inhibition and can have different, sometimes less effective, outcomes on cognition depending on the age and cognitive status of the animal.[1][5]
-
Age of the animals: The cognitive and neurochemical baseline of the animals can influence the drug's effect. For instance, a high dose of Ladostigil that reversed memory deficits in 20-month-old rats with existing cognitive impairment was found to worsen performance in 16-month-old rats with intact cognition.[1][5]
-
Acute vs. Chronic Administration: The duration of treatment can significantly alter the behavioral outcomes. Acute administration of Ladostigil has been shown to decrease motor performance in rats, whereas chronic administration can preserve spontaneous motor behavior, likely due to the counteracting effects of aminergic potentiation and cholinergic inhibition.
-
Genetic Variation: Even within inbred strains, minor genetic differences can lead to inter-individual variations in drug response.
-
Environmental and Husbandry Factors: Differences in housing, diet, handling, and the time of day for testing can all contribute to variability in behavioral outcomes.
Q4: What is the role of Ladostigil's metabolites in its activity?
A4: The major metabolite of Ladostigil, hydroxy-1-(R)-aminoindan, is also neuroprotective and contributes to the overall therapeutic effect of the parent compound.[3][4] Another key metabolite is responsible for the inhibition of acetylcholinesterase. The kinetics of this metabolite's interaction with AChE are characterized by rapid formation and fast hydrolysis of the drug-enzyme complex, which limits the maximum achievable AChE inhibition to approximately 50-55%. This property may explain the lower incidence of cholinergic side effects observed with Ladostigil compared to other cholinesterase inhibitors.
Troubleshooting Guides
Issue 1: Unexpected or No Improvement in Cognitive Performance
| Possible Cause | Troubleshooting Steps |
| Inappropriate Dose Selection | - Verify Dose: Ensure the correct dose is being administered. Ladostigil has a complex dose-response relationship. A low dose (e.g., 1 mg/kg/day in rats) may be optimal for neuroprotection and preventing age-related decline, while a higher dose (e.g., 8.5 mg/kg/day in rats) is needed for significant enzyme inhibition to reverse existing deficits.[1][5] - Consider a Dose-Response Study: If feasible, conduct a pilot study with a range of doses to determine the optimal dose for your specific animal model and experimental question. |
| Age and Cognitive State of Animals | - Characterize Baseline Performance: Assess the baseline cognitive function of your animals before starting the treatment. The effects of Ladostigil can differ between cognitively intact and impaired animals.[1][5] - Select Appropriate Age Group: For studies on age-related cognitive decline, use appropriately aged animals that exhibit measurable deficits. |
| Acute vs. Chronic Dosing Regimen | - Evaluate Treatment Duration: Chronic administration may be necessary to observe the full neuroprotective and cognitive-enhancing effects of Ladostigil. Acute administration might primarily reveal effects on motor activity. |
| High Inter-individual Variability | - Increase Sample Size: A larger number of animals per group can help to overcome individual variability and increase statistical power. - Acclimatize and Handle Animals Consistently: Ensure all animals are handled in the same manner to reduce stress-induced variability. |
Issue 2: Observed Changes in Motor Activity
| Possible Cause | Troubleshooting Steps |
| Acute Administration Effects | - Acknowledge Initial Sedative Effects: Acute doses of Ladostigil can decrease spontaneous motor activity. If your cognitive task is sensitive to motor performance, consider a longer washout period after the last dose or opt for a chronic dosing regimen. - Habituate Animals to the Test: Ensure animals are well-habituated to the testing apparatus to minimize novelty-induced changes in activity. |
| Chronic Administration Effects | - Monitor for Hyperactivity: Chronic high doses of Ladostigil can lead to increased striatal dopamine and serotonin levels due to MAO inhibition, which may counteract the motor-inhibiting effects of cholinesterase inhibition.[6] This can result in preserved or even increased motor activity. - Use Appropriate Control Groups: Include a vehicle-only control group to accurately assess the drug's effect on motor behavior. |
Data Presentation
Table 1: Dose-Dependent Effects of Chronic Ladostigil Treatment in Aged Rats
| Dose (mg/kg/day) | Brain AChE Inhibition | Brain MAO-A Inhibition | Brain MAO-B Inhibition | Effect on Novel Object Recognition (NOR) in 16-month-old rats | Effect on NOR in 20-month-old rats (impaired) |
| 1 | Not significant | Not significant | Not significant | Prevents decline | - |
| 8.5 | ~30% | ~55% | ~59% | Less effective in preventing decline; acute administration worsened NOR | Reverses deficit |
Data summarized from Weinstock et al. (2013).[1]
Table 2: Effects of Chronic Ladostigil Administration on Striatal Neurochemistry and Motor Activity in Rats
| Treatment | Striatal AChE Inhibition | Striatal MAO-A & B Inhibition | Spontaneous Locomotion (Acute) | Spontaneous Locomotion (Chronic) |
| Ladostigil (52 mg/kg) | ~50% | >90% | Decreased | Similar to control |
| TV3279 (S-isomer, 26 mg/kg) | ~50% | Not significant | Decreased | Decreased |
Data summarized from Bar-Am et al. (2005).[6]
Experimental Protocols
Morris Water Maze (MWM) for Spatial Learning and Memory
This protocol is adapted from standard MWM procedures and is suitable for assessing the effects of Ladostigil on spatial navigation in rodents.
1. Apparatus:
-
A circular pool (120-150 cm in diameter) filled with water (20-22°C) made opaque with non-toxic white or black tempera paint.
-
An escape platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.
-
Prominent visual cues placed around the room.
-
A video tracking system and software.
2. Procedure:
-
Habituation (Day 1): Allow each animal to swim freely in the pool for 60 seconds without the platform.
-
Acquisition Training (Days 2-5):
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water facing the wall at one of four quasi-random start positions.
-
Allow the animal to swim for a maximum of 60-90 seconds to find the hidden platform.
-
If the animal fails to find the platform within the time limit, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
The inter-trial interval should be at least 15 minutes.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Place the animal in the pool at a novel start position.
-
Allow the animal to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located), the number of crossings over the former platform location, and the swim path.
-
3. Ladostigil Administration:
-
Administer this compound or vehicle at a consistent time each day, typically 30-60 minutes before the first trial. The route of administration (e.g., oral gavage, intraperitoneal injection) should be consistent throughout the experiment.
Novel Object Recognition (NOR) Test for Recognition Memory
This protocol is designed to assess an animal's ability to recognize a novel object in a familiar environment.
1. Apparatus:
-
An open-field arena (e.g., 40x40x40 cm).
-
Two sets of identical objects (e.g., small plastic toys, metal blocks) that are heavy enough not to be displaced by the animal. The objects should be of similar size but differ in shape and color/texture.
-
A video camera mounted above the arena.
2. Procedure:
-
Habituation (Day 1): Place each animal in the empty arena for 5-10 minutes to acclimate to the environment.
-
Familiarization/Training (Day 2):
-
Place two identical objects in the arena.
-
Place the animal in the center of the arena and allow it to explore freely for 5-10 minutes.
-
Record the time spent exploring each object (sniffing, touching with nose or paws).
-
-
Testing (Day 2, after a retention interval of 1-24 hours):
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
3. Data Analysis:
-
Calculate a discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates a preference for the novel object and intact recognition memory.
4. Ladostigil Administration:
-
Administer this compound or vehicle prior to the familiarization/training phase, according to your experimental design (e.g., 30-60 minutes before).
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for Ladostigil studies.
Caption: Troubleshooting logic for Ladostigil experiments.
References
- 1. Dose-dependent effects of ladostigil on microglial activation and cognition in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of Posiphen Pharmacokinetics across Different Species—Similar Absorption and Metabolism in Mouse, Rat, Dog and Human | MDPI [mdpi.com]
- 3. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ladostigil prevents gliosis, oxidative-nitrative stress and memory deficits induced by intracerebroventricular injection of streptozotocin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low-dose ladostigil for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structured evaluation of rodent behavioral tests used in drug discovery research - PMC [pmc.ncbi.nlm.nih.gov]
Best Practices for Long-Term Storage of Ladostigil Hydrochloride: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with essential information and best practices for the long-term storage of Ladostigil hydrochloride. Adherence to these guidelines is critical for maintaining the compound's integrity, ensuring experimental accuracy, and promoting safety.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound powder?
A1: While specific long-term stability data for this compound is not extensively published, general best practices for pharmaceutical compounds, particularly hydrochloride salts, should be followed. It is recommended to store this compound in a cool, dry, and dark place.[1][2] All containers should be kept tightly closed to protect them from air and humidity.[3]
Q2: Should this compound be stored at room temperature, refrigerated, or frozen?
A2: For long-term storage of the solid powder, refrigeration at 2°C to 8°C (36°F to 46°F) is a common and recommended practice for preserving the chemical stability of many research compounds.[3][4] While some compounds may be stable at controlled room temperature (20°C to 25°C or 68°F to 77°F), refrigeration is generally preferred to minimize degradation over extended periods.[4] Freezing (-15°C to 0°C) may also be an option, but it is crucial to prevent freeze-thaw cycles.[3]
Q3: How does humidity affect the stability of this compound?
A3: Hydrochloride salts can be hygroscopic, meaning they can absorb moisture from the air. Excess humidity can lead to the physical degradation of the powder (e.g., clumping) and can also promote chemical degradation through hydrolysis.[1] It is crucial to store the compound in a low-humidity environment, ideally with a relative humidity not exceeding 65%.[3] Using containers with desiccants can help maintain a dry environment.[1]
Q4: Is this compound sensitive to light?
A4: Many pharmaceutical compounds are sensitive to light, which can catalyze degradation reactions.[1][3] Therefore, it is a standard precautionary measure to protect this compound from light by storing it in opaque or amber-colored containers.[1]
Q5: What is the recommended procedure for handling this compound upon receipt?
A5: Upon receiving a shipment of this compound, it is important to visually inspect the packaging for any signs of damage.[5] The compound should be unpacked in a designated area, and appropriate personal protective equipment (PPE) should be worn. The Safety Data Sheet (SDS) should be consulted for specific handling precautions.[5] The compound should then be transferred to its designated long-term storage location promptly.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Discoloration of the powder | Exposure to light, air (oxidation), or high temperatures. | 1. Immediately move the compound to a dark, airtight container and store it at the recommended temperature. 2. Evaluate the extent of discoloration. If significant, the compound's purity may be compromised. 3. Consider running an analytical test (e.g., HPLC) to assess purity before use. |
| Clumping or caking of the powder | Absorption of moisture due to high humidity. | 1. Transfer the compound to a desiccator to remove excess moisture. 2. Ensure the storage container is airtight and consider adding a desiccant. 3. Before use, gently break up any clumps with a clean, dry spatula. |
| Inconsistent experimental results | Degradation of the compound leading to reduced potency. | 1. Review storage conditions to ensure they have been consistently maintained. 2. If degradation is suspected, use a fresh, properly stored batch of the compound for comparison. 3. Perform a stability-indicating assay (see Experimental Protocols) to determine the purity of the stored compound. |
| Difficulty dissolving the compound | Physical changes in the compound due to improper storage. | 1. Ensure the correct solvent and concentration are being used as per the protocol. 2. Gentle warming or sonication may aid dissolution, but be cautious as this can also accelerate degradation. 3. If solubility issues persist, it may be an indication of degradation, and the purity should be checked. |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound using High-Performance Liquid Chromatography (HPLC). This method can be adapted to identify and quantify degradation products.
1. Objective: To develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable buffer
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
3. Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 270 nm).
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Prepare a solution of the this compound sample to be tested at the same concentration as the standard solution.
5. Forced Degradation Studies (to demonstrate stability-indicating nature of the method):
-
Acid Hydrolysis: Incubate the sample solution with 0.1 N HCl.
-
Base Hydrolysis: Incubate the sample solution with 0.1 N NaOH.
-
Oxidative Degradation: Incubate the sample solution with 3% H₂O₂.
-
Thermal Degradation: Expose the solid powder to elevated temperatures (e.g., 60°C).
-
Photolytic Degradation: Expose the sample solution to UV light.
6. Analysis:
-
Inject the standard solution to determine the retention time and peak area of the intact drug.
-
Inject the stressed samples to observe any degradation peaks and their separation from the main peak.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent drug peak.
7. Data Interpretation:
-
The purity of the stored this compound can be determined by comparing its peak area to that of the reference standard and accounting for the peak areas of any degradation products.
Visualizations
References
- 1. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 2. Drug stability: How storage conditions affect their performance - Vital Record [vitalrecord.tamu.edu]
- 3. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 4. Medication Storage Appropriateness in US Households - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashp.org [ashp.org]
Validation & Comparative
A Comparative Analysis of Ladostigil Hydrochloride and Donepezil for Alzheimer's Disease Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Ladostigil hydrochloride and Donepezil, two therapeutic agents investigated for the treatment of Alzheimer's disease (AD). The following sections present a comprehensive overview of their mechanisms of action, clinical efficacy based on experimental data, and safety profiles, with a focus on quantitative data and experimental methodologies.
Mechanism of Action
Donepezil is a well-established acetylcholinesterase (AChE) inhibitor, while Ladostigil is a multimodal drug candidate with a broader pharmacological profile.
Donepezil: As a selective and reversible inhibitor of AChE, Donepezil increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.[1] This is its primary mechanism for improving cognitive function in Alzheimer's patients.[1] Beyond its role as an AChE inhibitor, preclinical studies suggest Donepezil may have neuroprotective effects by modulating pathways involving glycogen synthase kinase-3β (GSK-3β) and nicotinic acetylcholine receptors (nAChRs).[2][3]
Ladostigil: This investigational drug possesses a dual mechanism of action, functioning as both a cholinesterase inhibitor and a brain-selective monoamine oxidase (MAO-A and MAO-B) inhibitor.[4] The MAO inhibition is intended to provide antidepressant effects and potentially slow neurodegeneration. Furthermore, Ladostigil has demonstrated neuroprotective properties in preclinical models, attributed to the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in cell survival and regulation of amyloid precursor protein (APP) processing.[4][5][6][7]
Clinical Efficacy: A Comparative Overview
Direct head-to-head clinical trials comparing Ladostigil and Donepezil have not been conducted. Therefore, this comparison is based on data from their respective placebo-controlled clinical trials. It is crucial to note that the primary patient populations in these key studies differed: Ladostigil was most recently studied in patients with Mild Cognitive Impairment (MCI), a potential precursor to Alzheimer's, while the pivotal trials for Donepezil focused on patients with mild to moderate Alzheimer's disease.
Cognitive Function
Donepezil: Multiple large-scale, randomized, double-blind, placebo-controlled trials have demonstrated the efficacy of Donepezil in improving cognitive function in patients with mild to moderate Alzheimer's disease. The Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) has been a primary endpoint in many of these studies.
| Donepezil Clinical Trial Data (Mild to Moderate AD) | |
| Endpoint | Result |
| Mean Change in ADAS-cog Score at 24 Weeks (vs. Placebo) | Statistically significant improvement. In one pivotal 24-week trial, the mean drug-placebo differences were -2.49 for the 5 mg/day group and -2.88 for the 10 mg/day group (p < 0.0001).[8] In another 30-week study, the mean difference versus placebo in ADAS-cog change scores was 3.1 points for the 10 mg/day dose.[9] |
| Responder Rate (Cognitive Improvement) | Approximately 40%–58% of patients treated with Donepezil show cognitive improvement.[10] |
Ladostigil: A key phase 2 clinical trial (NCT01429623) evaluated the effect of low-dose Ladostigil on the progression from MCI to Alzheimer's disease.
| Ladostigil Phase 2 Clinical Trial Data (MCI) | |
| Primary Endpoint | Result |
| Progression from MCI to AD at 36 Months | No statistically significant difference compared to placebo. 20.4% of the placebo group converted to dementia compared to 14.1% of the Ladostigil group (log-rank test p = 0.162).[11][12] |
| Secondary Cognitive Endpoints (NTB composite, MMSE) | No significant effects were observed on the Neuropsychological Test Battery (NTB) composite or the Mini-Mental State Examination (MMSE) scores.[11][12] |
Neuroprotective Effects and Brain Atrophy
Both drugs have been investigated for their potential to modify the course of neurodegeneration.
Donepezil: Studies have suggested that Donepezil may have a protective effect on brain structure. One study reported that Donepezil treatment was associated with a smaller reduction in hippocampal volume compared to placebo in patients with Alzheimer's disease.[10]
Ladostigil: The phase 2 trial in MCI patients revealed a notable effect on brain volume.
| Ladostigil Brain Volume Changes at 36 Months (MCI) | |
| Outcome | Result |
| Whole-Brain Volume | The decrease in whole-brain volume was significantly less in the Ladostigil group compared to the placebo group (p = 0.025, Cohen d = 0.43).[11][12] |
| Hippocampal Volume | The decrease in hippocampal volume was also significantly less in the Ladostigil group (p = 0.043, d = 0.43).[11][12] |
Experimental Protocols
Ladostigil Phase 2 Trial in MCI (NCT01429623)
-
Study Design: A 36-month, multicenter, randomized, double-blind, placebo-controlled study.[13]
-
Participants: 210 patients aged 55-85 with MCI, a Clinical Dementia Rating (CDR) score of 0.5, a Mini-Mental State Examination (MMSE) score >24, and evidence of medial temporal lobe atrophy.[11][12]
-
Intervention: Ladostigil (10 mg/day) or placebo.[11][12][13]
-
Primary Outcomes: Safety and the onset of Alzheimer's disease dementia.[11][12]
-
Secondary Endpoints: Neuropsychological Test Battery (NTB) composite, Disability Assessment in Dementia (DAD), and Geriatric Depression Scale (GDS) scores.[11][12]
-
Exploratory Outcomes: MRI-derived whole-brain, hippocampus, and entorhinal cortex volumes.[11][12][13]
Representative Donepezil Pivotal Trial (Mild to Moderate AD)
-
Study Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled trial.[8]
-
Participants: Patients with a diagnosis of probable mild to moderate Alzheimer's disease.[8]
-
Intervention: Donepezil (5 mg/day or 10 mg/day) or placebo.[8]
-
Primary Efficacy Measures:
-
Secondary Measures: Mini-Mental State Examination (MMSE), Clinical Dementia Rating Scale-Sum of the Boxes (CDR-SB), and patient-rated Quality of Life (QoL).[8]
Safety and Tolerability
Donepezil: As a widely prescribed medication, the safety profile of Donepezil is well-characterized.
-
Common Adverse Events: The most frequently reported side effects are cholinergic in nature and include nausea, diarrhea, insomnia, vomiting, muscle cramps, fatigue, and anorexia.[14] These are often mild and transient.[8]
-
Serious Adverse Events: Rare but serious side effects can include bradycardia, heart block, gastrointestinal bleeding, and seizures.[1][15]
Ladostigil: The phase 2 trial in MCI provides the most comprehensive safety data for Ladostigil.
-
Overall Safety: Ladostigil was found to be safe and well-tolerated in the 36-month trial.[11][12]
-
Adverse Events: The incidence of serious adverse events was similar between the Ladostigil and placebo groups. 26 out of 103 patients on Ladostigil and 28 out of 107 patients on placebo reported serious adverse events.[11][12] Discontinuation due to adverse events was higher in the Ladostigil group (21 patients) compared to the placebo group (14 patients).[13]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways modulated by Ladostigil and Donepezil.
Caption: Proposed neuroprotective signaling pathway of Ladostigil.
Caption: Proposed neuroprotective signaling pathway of Donepezil.
Experimental Workflow
The following diagram illustrates a typical workflow for a randomized controlled trial assessing the efficacy of an Alzheimer's disease therapeutic.
Caption: General workflow of a randomized controlled trial for Alzheimer's disease.
Conclusion
Donepezil is an established symptomatic treatment for mild to moderate Alzheimer's disease, with proven efficacy in improving cognitive function. Its mechanism is primarily centered on the inhibition of acetylcholinesterase.
For researchers and drug development professionals, the comparison of these two agents highlights different therapeutic strategies for Alzheimer's disease. Donepezil represents a successful symptomatic approach, while Ladostigil embodies a more complex, multi-target strategy aiming for both symptomatic relief and neuroprotection. Future research, including potential head-to-head trials or comparative effectiveness studies, would be invaluable in further elucidating the relative merits of these different approaches.
References
- 1. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of donepezil against Aβ42-induced neuronal toxicity are mediated through not only enhancing PP2A activity but also regulating GSK-3β and nAChRs activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of donepezil through inhibition of GSK-3 activity in amyloid-beta-induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The neuroprotective mechanism of action of the multimodal drug ladostigil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A multifunctional, neuroprotective drug, ladostigil (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alzheimer's Dementia Treatment Efficacy of Oral Donepezil [adlarityhcp.com]
- 10. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Low-dose ladostigil for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Low-dose ladostigil for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. drugs.com [drugs.com]
- 15. Donepezil side effects and how to avoid them [singlecare.com]
A Comparative Analysis of Ladostigil Hydrochloride and Rivastigmine for Neurodegenerative Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Ladostigil hydrochloride and Rivastigmine, two therapeutic agents investigated for the treatment of cognitive decline associated with neurodegenerative diseases. While both drugs target the cholinergic system, Ladostigil possesses a multimodal mechanism of action that also involves the monoaminergic system and neuroprotective pathways. This document summarizes their comparative efficacy based on available preclinical and clinical data, details key experimental methodologies, and visualizes their distinct signaling pathways.
Executive Summary
Ladostigil and Rivastigmine are both cholinesterase inhibitors, a class of drugs that increase the levels of the neurotransmitter acetylcholine in the brain, which is crucial for memory and cognitive function. Rivastigmine is an established treatment for mild to moderate dementia associated with Alzheimer's disease and Parkinson's disease. Ladostigil, a novel drug, combines the properties of a cholinesterase inhibitor with those of a monoamine oxidase (MAO) inhibitor, and has demonstrated neuroprotective effects in preclinical studies.
A direct head-to-head clinical trial comparing the efficacy of Ladostigil and Rivastigmine has not been conducted. Therefore, this guide presents a comparison based on their individual preclinical and clinical findings. The available data suggests that while both drugs enhance cholinergic function, Ladostigil's additional MAO inhibition and neuroprotective properties may offer a broader therapeutic potential, particularly in dementia co-morbid with depression or extrapyramidal symptoms. However, Rivastigmine has a more extensive clinical trial history and established efficacy in specific patient populations.
Mechanism of Action
This compound
Ladostigil is a multifunctional drug designed to address multiple pathological pathways in neurodegeneration.[1][2] Its primary mechanisms include:
-
Cholinesterase Inhibition: Ladostigil inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to increased acetylcholine levels in the brain.[3]
-
Monoamine Oxidase (MAO) Inhibition: It selectively inhibits MAO-A and MAO-B in the brain, which increases the levels of neurotransmitters like dopamine, serotonin, and noradrenaline. This action may contribute to antidepressant and anxiolytic effects.[3]
-
Neuroprotection: Preclinical studies have shown that Ladostigil possesses neuroprotective properties, including the regulation of amyloid precursor protein (APP) processing, activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways, and protection against oxidative stress.[1][4][5]
Rivastigmine
Rivastigmine is a pseudo-irreversible inhibitor of both AChE and BuChE.[6][7] Its mechanism of action is primarily centered on enhancing cholinergic neurotransmission by reducing the breakdown of acetylcholine in the synaptic cleft.[6] Unlike some other cholinesterase inhibitors, Rivastigmine's inhibition of both AChE and BuChE may provide a broader spectrum of cholinergic enhancement, as BuChE activity increases in the brains of Alzheimer's disease patients.[7]
Preclinical Efficacy Data
The following tables summarize key quantitative data from preclinical studies on Ladostigil and Rivastigmine.
Table 1: In Vitro Enzyme Inhibition
| Drug | Target Enzyme | IC50 Value | Source |
| Ladostigil | Acetylcholinesterase (AChE) | Not explicitly found in searches | |
| Butyrylcholinesterase (BuChE) | Not explicitly found in searches | ||
| Monoamine Oxidase-A (MAO-A) | Inhibition >90% (chronic treatment in rats) | [8] | |
| Monoamine Oxidase-B (MAO-B) | Inhibition >90% (chronic treatment in rats) | [8] | |
| Rivastigmine | Acetylcholinesterase (AChE) | 4.15 µM | [9] |
| Butyrylcholinesterase (BuChE) | 37 nM | [9] |
Table 2: In Vivo Efficacy in Animal Models
| Drug | Animal Model | Key Findings | Source |
| Ladostigil | Scopolamine-induced memory impairment in rats | Antagonized spatial memory impairment | [2] |
| Aged rats | Prevented age-related glial activation and spatial memory deficits | [10] | |
| Rivastigmine | Rats with forebrain lesions | Ameliorated memory impairment | [11] |
Clinical Efficacy Data
Direct comparative clinical trials between Ladostigil and Rivastigmine are lacking. The following tables present data from their respective placebo-controlled trials.
Table 3: Ladostigil Clinical Trial Data (Phase 2 in Mild Cognitive Impairment)
| Outcome Measure | Ladostigil (10 mg/day) | Placebo | p-value | Source |
| Progression to Alzheimer's Disease (36 months) | 14 of 99 patients (14.1%) | 21 of 103 patients (20.4%) | 0.162 (log-rank test) | [12] |
| Change in Whole Brain Volume (36 months) | Less decrease | Greater decrease | 0.025 | [12] |
| Change in Hippocampus Volume (36 months) | Less decrease | Greater decrease | 0.043 | [12] |
Table 4: Rivastigmine Clinical Trial Data (in Alzheimer's Disease)
| Outcome Measure | Rivastigmine (6-12 mg/day) | Placebo | p-value | Source |
| ADAS-Cog Change from Baseline (26 weeks) | - | - | <0.001 | [13] |
| Progressive Deterioration Scale (26 weeks) | Improvement | Deterioration | <0.001 | [13] |
| Clinician's Interview Based Impression of Change (26 weeks) | Significant improvement | - | <0.001 | [13] |
Experimental Protocols
Morris Water Maze Test
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool (typically 1.5-2 meters in diameter) is filled with opaque water. A small escape platform is hidden just below the water's surface in a specific quadrant.[14][15]
-
Procedure:
-
Acquisition Phase: The animal is placed in the pool from different starting positions and must learn to find the hidden platform using distal visual cues in the room. The time taken to find the platform (escape latency) and the path length are recorded.[14]
-
Probe Trial: After several training trials, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.[16]
-
-
Data Analysis: Key parameters analyzed include escape latency, swim speed, distance traveled, and time spent in the target quadrant during the probe trial.
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)
The ADAS-Cog is a standardized tool used in clinical trials to assess the cognitive function of individuals with Alzheimer's disease.
-
Components: The scale consists of 11 tasks that evaluate different cognitive domains, including memory (word recall, word recognition), language (naming objects, following commands), and praxis (constructional and ideational praxis).[17]
-
Scoring: The total score ranges from 0 to 70, with higher scores indicating greater cognitive impairment.
-
Administration: The test is administered by a trained professional and typically takes 30-45 minutes to complete.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This assay is used to determine the inhibitory potential of a compound against MAO-A and MAO-B enzymes.
-
Principle: The assay measures the ability of a test compound to inhibit the enzymatic activity of recombinant human MAO-A or MAO-B.
-
Substrate: A common substrate used is kynuramine, which is metabolized by MAO to 4-hydroxyquinoline.[3][18]
-
Procedure:
-
The test compound is incubated with the MAO enzyme (either MAO-A or MAO-B).
-
The substrate (kynuramine) is added, and the reaction is allowed to proceed.
-
The formation of the metabolite (4-hydroxyquinoline) is measured using techniques like HPLC with fluorescence or mass spectrometry detection.[3][10]
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated.
Signaling Pathways and Experimental Workflows
Ladostigil's Neuroprotective Signaling Pathways
Caption: Ladostigil's neuroprotective effects are mediated through multiple signaling pathways.
Rivastigmine's Cholinergic Enhancement Pathway
Caption: Rivastigmine increases acetylcholine levels by inhibiting both AChE and BuChE.
Experimental Workflow for Preclinical Efficacy Testing
Caption: A typical workflow for evaluating the preclinical efficacy of neuroprotective drugs.
Conclusion
Both this compound and Rivastigmine demonstrate therapeutic potential in addressing the cognitive deficits associated with neurodegenerative diseases through the enhancement of cholinergic neurotransmission. Rivastigmine is a well-established cholinesterase inhibitor with proven efficacy in Alzheimer's disease and Parkinson's disease dementia. Ladostigil presents a novel, multimodal approach by combining cholinesterase inhibition with MAO inhibition and neuroprotective activities.
The absence of direct comparative clinical trials makes it challenging to definitively conclude the superior efficacy of one drug over the other. The choice of therapeutic agent would likely depend on the specific patient profile and the desired therapeutic outcomes. For patients with dementia accompanied by depressive symptoms or those who might benefit from neuroprotective effects, Ladostigil could be a promising candidate. Rivastigmine remains a standard of care for patients with established Alzheimer's disease or Parkinson's disease dementia based on extensive clinical evidence. Further research, including head-to-head clinical trials, is warranted to fully elucidate the comparative efficacy and safety of these two compounds.
References
- 1. Ladostigil: A Novel Multimodal Neuroprotective Drug with Cholinesterase and Brain-Selective Monoamine Oxidase Inhibitory Activities for Alzheimers Disease Treatment | Bentham Science [eurekaselect.com]
- 2. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The neuroprotective mechanism of action of the multimodal drug ladostigil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Rivastigmine in the treatment of patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The neurochemical and behavioral effects of the novel cholinesterase–monoamine oxidase inhibitor, ladostigil, in response to L-dopa and L-tryptophan, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dose-limiting inhibition of acetylcholinesterase by ladostigil results from the rapid formation and fast hydrolysis of the drug-enzyme complex formed by its major metabolite, R-MCPAI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stable, long-term, spatial memory in young and aged rats achieved with a one day Morris water maze training protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Severity of Spatial Learning Impairment in Aging: Development of a Learning Index for Performance in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. Monoamine Oxidase Inhibition | Evotec [evotec.com]
A Comparative Analysis of the Neuroprotective Mechanisms of Ladostigil and Rasagiline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the neuroprotective effects of Ladostigil and rasagiline, two drugs with significant potential in the treatment of neurodegenerative diseases. By presenting supporting experimental data, detailed methodologies, and visual representations of key signaling pathways, this document aims to be a valuable resource for the scientific community.
Introduction
Rasagiline, a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B), has demonstrated neuroprotective properties beyond its enzymatic inhibition. Ladostigil, a multimodal drug, was developed by incorporating the neuroprotective propargylamine moiety of rasagiline with a cholinesterase inhibitory function, aiming for a broader therapeutic effect in neurodegenerative disorders like Alzheimer's disease.[1][2][3] Both compounds are understood to exert their neuroprotective effects through a variety of shared and distinct mechanisms, primarily centered on the mitigation of apoptotic processes and the activation of pro-survival signaling pathways.[4][5]
Comparative Data on Neuroprotective Effects
The following tables summarize the key quantitative data gathered from various in-vitro and in-vivo studies, offering a direct comparison of the biochemical and cellular effects of Ladostigil and rasagiline.
Table 1: Enzyme Inhibitory Activity
| Compound | Target Enzyme | IC50 Value | Species/Tissue | Reference |
| Ladostigil | MAO-A | Data not available in the searched sources | ||
| MAO-B | ~5 orders of magnitude less potent than rasagiline in vitro | [6] | ||
| Acetylcholinesterase (AChE) | Data not available in the searched sources | |||
| Butyrylcholinesterase (BuChE) | Data not available in the searched sources | |||
| Rasagiline | MAO-A | 412 nM | Rat Brain | [7] |
| MAO-B | 4.43 nM | Rat Brain | [7] |
Table 2: Anti-Apoptotic Effects
| Parameter | Ladostigil | Rasagiline | Experimental Model | Reference |
| Bcl-2 Expression | Markedly increased levels | Increased mRNA levels (at 10-100 nM) | SK-N-SH cells | [8] |
| Bax Expression | Markedly reduced gene expression | No change in mRNA levels | SK-N-SH cells | [8] |
| Bad Expression | Almost completely abolished apoptotic-induced protein levels | Data not available in the searched sources | SK-N-SH cells | |
| Caspase-3 Activation | Prevents activation | Reduced cleavage by 60-80% | PC12 and SK-N-SH cells | [4][9] |
| Mitochondrial Membrane Potential | Prevents the fall | Prevents the collapse | PC12 and SH-SY5Y cells | [6][7] |
Table 3: Pro-Survival Signaling Pathway Activation
| Signaling Pathway | Ladostigil | Rasagiline | Experimental Model | Reference |
| Protein Kinase C (PKC) Activation | Upregulates PKC | Upregulates PKC | PC12 and SH-SY5Y cells | [4][5] |
| MAP Kinase (ERK) Activation | Upregulates MAP kinase | Upregulates MAP kinase | PC12 and SH-SY5Y cells | [4][5] |
| Akt Phosphorylation | Data not available in the searched sources | Increased by 50% (at 10 µM) | PC12 cells | [9] |
Signaling Pathways and Experimental Workflows
To visually represent the complex mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of Ladostigil and rasagiline.
Cell Viability (MTT) Assay
This protocol is adapted for SH-SY5Y neuroblastoma cells to assess the protective effects of Ladostigil or rasagiline against an oxidative insult.
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 200 µL of complete culture medium.[4]
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ until they reach the desired confluency (typically 24 hours).
-
Drug Treatment: Pre-incubate the cells with various concentrations of Ladostigil or rasagiline (solubilized in water or an appropriate vehicle) for 2 hours.[10]
-
Induction of Oxidative Stress: Introduce an oxidative stressor, such as H₂O₂ or SIN-1, to the cell culture medium and incubate for 24 hours.[10]
-
MTT Incubation: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for an additional 1-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilization solution (e.g., DMSO) to each well. Shake the plate for 10 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 535 nm (with a reference wavelength of 635 nm) or 570 nm using a microplate reader.[4]
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Caspase-3 Activity Assay
This protocol describes the measurement of caspase-3 activity in PC12 cells as a marker of apoptosis, following treatment with rasagiline or Ladostigil and an apoptotic stimulus.
-
Cell Culture and Treatment: Plate PC12 cells and treat with the respective compounds and apoptotic inducers as described in the cell viability assay.
-
Cell Lysis: After treatment, pellet the cells by centrifugation and wash with ice-cold PBS. Lyse the cells in a suitable lysis buffer on ice for 10-20 minutes.
-
Lysate Clarification: Centrifuge the lysates at high speed (e.g., 16,000 - 20,000 x g) for 10-15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant (cell lysate) using a standard protein assay (e.g., BCA assay).
-
Caspase-3 Reaction: In a 96-well plate, add a defined amount of protein lysate to a reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorogenic substrate.
-
Signal Detection: Measure the absorbance at 405 nm for a colorimetric assay or fluorescence at the appropriate excitation/emission wavelengths for a fluorometric assay.
-
Data Analysis: Calculate the caspase-3 activity and express it as a fold change relative to the control or as a percentage of the activity in the toxin-treated group.
Western Blotting for Signaling Proteins
This protocol outlines the procedure for detecting the phosphorylation status of PKC and ERK, as well as the expression levels of Bcl-2 family proteins.
-
Cell Lysis and Protein Quantification: Following cell treatment, lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration of the lysates.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-PKC, anti-PKC, anti-p-ERK, anti-ERK, anti-Bcl-2, anti-Bax, anti-Bad, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the intensity of the protein bands using image analysis software. Normalize the levels of the target proteins to the loading control. For phosphorylated proteins, calculate the ratio of the phosphorylated form to the total protein.
Conclusion
Both Ladostigil and rasagiline exhibit potent neuroprotective effects through multiple, often overlapping, mechanisms. Rasagiline's neuroprotection is well-established and appears to be largely independent of its MAO-B inhibitory activity, stemming from its propargylamine moiety. Ladostigil, by design, retains these neuroprotective properties while adding the dimension of cholinesterase inhibition.
The data presented in this guide highlights their shared ability to modulate the Bcl-2 family of proteins, inhibit caspase-3 activation, and activate pro-survival signaling cascades involving PKC and MAP kinase. While direct quantitative comparisons in single studies are not always available, the collective evidence suggests that both compounds are significant candidates for therapeutic strategies aimed at slowing the progression of neurodegenerative diseases. Further head-to-head comparative studies under identical experimental conditions are warranted to more definitively delineate the relative potencies and specific advantages of each compound in different neuropathological contexts.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The path from anti Parkinson drug selegiline and rasagiline to multifunctional neuroprotective anti Alzheimer drugs ladostigil and m30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ladostigil Attenuates Induced Oxidative Stress in Human Neuroblast-like SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Rasagiline ( Agilect ) and ladostigil / TV3326 : molecular mechanisms [rasagiline.com]
- 8. Rasagiline ( Agilect ) and the anti-apoptotic bcl-2 gene family [rasagiline.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. researchgate.net [researchgate.net]
Ladostigil Hydrochloride vs. Placebo for Mild Cognitive Impairment: A Comparative Guide
This guide provides a comprehensive comparison of Ladostigil hydrochloride and a placebo in the treatment of Mild Cognitive Impairment (MCI), based on data from the 3-year, randomized, double-blind, placebo-controlled, phase 2 clinical trial NCT01429623.[1][2] The study assessed the safety and potential efficacy of low-dose Ladostigil in delaying the onset of Alzheimer's disease (AD) in patients with MCI.[2][3]
Data Presentation
The quantitative outcomes of the clinical trial are summarized in the tables below, offering a clear comparison between the Ladostigil and placebo groups.
Table 1: Baseline Demographics and Clinical Characteristics
| Characteristic | Ladostigil (n=103) | Placebo (n=107) |
| Age (years), mean (SD) | 72.5 (6.9) | 72.6 (7.2) |
| Female, n (%) | 52 (50.5) | 54 (50.5) |
| Education (years), mean (SD) | 13.8 (3.4) | 14.1 (3.5) |
| Mini-Mental State Examination (MMSE) score, mean (SD) | 27.4 (2.0) | 27.5 (1.9) |
| Clinical Dementia Rating (CDR) Sum of Boxes, mean (SD) | 1.6 (0.8) | 1.5 (0.8) |
| APOE ε4 carriers, n (%) | 63 (61.2) | 65 (60.7) |
Data sourced from the NCT01429623 clinical trial.[1][4]
Table 2: Primary and Secondary Efficacy Outcomes at 36 Months
| Outcome Measure | Ladostigil | Placebo | p-value |
| Primary Outcome | |||
| Progression to Alzheimer's Disease, n (%) | 14 of 99 (14.1%) | 21 of 103 (20.4%) | 0.16 |
| Secondary Outcomes (Change from Baseline, mean) | |||
| Neuropsychological Test Battery (NTB) Composite Score | No significant effect | No significant effect | NS |
| Disability Assessment for Dementia (DAD) Score | No significant effect | No significant effect | NS |
| Geriatric Depression Scale (GDS) Score | No significant effect | No significant effect | NS |
| Exploratory MRI Outcomes (Change from Baseline) | |||
| Whole Brain Volume | Less decline | More decline | <0.02 |
| Hippocampus Volume | Less decline | More decline | Not specified |
| Entorhinal Cortex Volume | No significant difference | No significant difference | NS |
NS: Not Significant. Data sourced from the NCT01429623 clinical trial.[1][4]
Table 3: Safety and Tolerability
| Adverse Event | Ladostigil (n=103) | Placebo (n=107) |
| Patients with at least one adverse event, n (%) | 90 (87.4) | 91 (85.0) |
| Serious adverse events, n (%) | 26 (25.2) | 28 (26.2) |
| Discontinuation due to adverse events, n (%) | 21 (20.4) | 14 (13.1) |
Data sourced from the NCT01429623 clinical trial.[1]
Experimental Protocols
Study Design
The NCT01429623 study was a 3-year, randomized, double-blind, placebo-controlled, phase 2 clinical trial conducted at 16 centers in Austria, Germany, and Israel.[2] A total of 210 patients with MCI were randomly assigned in a 1:1 ratio to receive either 10 mg/day of this compound or a matching placebo.[2]
Inclusion and Exclusion Criteria
-
Inclusion Criteria: Participants were aged 55-85 years with a diagnosis of MCI, a Clinical Dementia Rating (CDR) score of 0.5, a Mini-Mental State Examination (MMSE) score > 24, and evidence of medial temporal lobe atrophy on MRI.[2]
-
Exclusion Criteria: Key exclusion criteria included a diagnosis of dementia, other significant neurological or psychiatric disorders, and the use of medications with significant psychoactive properties.[3]
Outcome Measures
-
Primary Outcome: The primary endpoint was the time to progression from MCI to Alzheimer's disease, as defined by a CDR score of 1.0 or greater.[2][3]
-
Secondary Outcomes:
-
Neuropsychological Test Battery (NTB): This battery included tests assessing memory, executive function, and attention. The specific components were the Rey Auditory Verbal Learning Test (RAVLT), Controlled Word Association Test (COWAT), Category Fluency Test (CFT), WMS-R Digit Span, and Trail Making Test Part A and B.[3] A composite z-score was calculated from these tests.
-
Disability Assessment for Dementia (DAD): This scale was used to evaluate the participants' ability to perform basic and instrumental activities of daily living.[1]
-
Geriatric Depression Scale (GDS): This scale was used to assess the severity of depressive symptoms. The 30-item version was utilized, with scores ranging from 0 to 30.[3]
-
-
Exploratory Outcomes: MRI-derived volumes of the whole brain, hippocampus, and entorhinal cortex were measured. The specific software used for the volumetric analysis was not specified in the available documentation, but common automated methods like FreeSurfer, volBrain, or NeuroQuant are often used in such trials.[5][6][7][8]
Mandatory Visualization
Ladostigil Experimental Workflow
References
- 1. Low-dose ladostigil for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. neurology.org [neurology.org]
- 5. volBrain : an Automated MRI Brain Volumetric System [volbrain.net]
- 6. Frontiers | Automated brain segmentation and volumetry in dementia diagnostics: a narrative review with emphasis on FreeSurfer [frontiersin.org]
- 7. Clinically feasible automated MRI volumetry of the brain as a prognostic marker in subjective and mild cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Quantitative brain volumetry in neurological disorders: from disease mechanisms to software solutions | Semantic Scholar [semanticscholar.org]
Ladostigil's Unique Mechanism of Action: A Comparative Analysis with Traditional MAO Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Ladostigil, a novel neuroprotective agent, presents a significant departure from traditional monoamine oxidase (MAO) inhibitors. Its multifaceted mechanism of action, targeting multiple pathways implicated in neurodegenerative diseases, distinguishes it from conventional MAOIs that primarily focus on singular enzyme inhibition. This guide provides an objective comparison of Ladostigil's pharmacological profile with that of other well-established MAO inhibitors, supported by experimental data and detailed methodologies.
Distinguishing Features of Ladostigil
Ladostigil was designed as a multimodal drug, combining the functionalities of a cholinesterase inhibitor and a brain-selective MAO inhibitor within a single molecule.[1][2][3] This dual-action capability is a primary differentiator from traditional MAOIs. Furthermore, Ladostigil exhibits significant neuroprotective properties that are independent of its MAO-inhibiting activity.[4][5] These neuroprotective effects are attributed to its ability to regulate amyloid precursor protein (APP) processing and activate crucial signaling pathways such as protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).[1][4][5]
A key distinction lies in Ladostigil's brain-selective MAO inhibition. It demonstrates a pronounced inhibitory effect on MAO-A and MAO-B within the brain, with minimal impact on peripheral MAO enzymes in locations like the liver and intestine.[2][6] This selectivity is significant as it reduces the risk of the "cheese effect," a hypertensive crisis that can occur with irreversible, non-selective MAOIs when tyramine-rich foods are consumed.
Comparative Inhibition Profile
The following table summarizes the in vitro inhibitory potency of Ladostigil against MAO-A, MAO-B, and acetylcholinesterase (AChE), alongside other common MAO inhibitors for comparison.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | AChE IC50 (µM) | Selectivity | Reversibility |
| Ladostigil | >90% inhibition (chronic) | >90% inhibition (chronic) | 31.8 | Brain-Selective | Irreversible (metabolites) |
| Selegiline | High | Low (selective) | - | MAO-B Selective | Irreversible |
| Tranylcypromine | Low | Low | - | Non-Selective | Irreversible |
| Moclobemide | Low (selective) | High | - | MAO-A Selective | Reversible |
Note: IC50 values can vary between studies depending on the experimental conditions. The data presented here is for comparative purposes. Chronic treatment with Ladostigil leads to significant inhibition of both MAO-A and B in the brain.[7]
Signaling Pathways and Neuroprotection
Beyond enzyme inhibition, Ladostigil's mechanism involves the modulation of critical intracellular signaling pathways, a feature not typically associated with traditional MAOIs.
Ladostigil's Neuroprotective Signaling Cascade
Caption: Ladostigil's neuroprotective signaling pathway.
This pathway illustrates that Ladostigil promotes the non-amyloidogenic processing of APP by activating PKC and MAPK, leading to increased α-secretase activity. This shifts APP metabolism towards the production of the neuroprotective soluble APPα (sAPPα) fragment.[1][4][5]
Traditional MAO Inhibitor Mechanism
Caption: Mechanism of traditional MAO inhibitors.
In contrast, traditional MAOIs act primarily by inhibiting the MAO enzymes, thereby preventing the breakdown of monoamine neurotransmitters and increasing their levels in the synaptic cleft.
Experimental Protocols
Determination of MAO-A and MAO-B Inhibition (IC50)
Principle: The inhibitory activity of compounds against MAO-A and MAO-B is determined by measuring the reduction in the formation of a fluorescent product from a substrate in the presence of the inhibitor. Kynuramine is a common substrate for both MAO-A and MAO-B.
Methodology:
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are used.
-
Substrate: Kynuramine dihydrobromide.
-
Incubation: The reaction mixture contains the respective MAO enzyme, the test compound (at various concentrations), and a phosphate buffer (pH 7.4). The mixture is pre-incubated at 37°C.
-
Reaction Initiation: The reaction is initiated by the addition of the kynuramine substrate.
-
Termination: The reaction is stopped after a defined period by adding a strong base (e.g., NaOH).
-
Detection: The formation of the product, 4-hydroxyquinoline, is measured fluorometrically or by LC-MS/MS.[8]
-
IC50 Calculation: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Determination of Acetylcholinesterase Inhibition (IC50) - Ellman's Method
Principle: This spectrophotometric method measures the activity of acetylcholinesterase by quantifying the formation of the yellow-colored 5-thio-2-nitrobenzoate anion, which is produced from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Methodology:
-
Reagents: Acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), and the test inhibitor.
-
Enzyme Source: Purified acetylcholinesterase from electric eel or human erythrocytes.
-
Assay Procedure:
-
A solution containing the buffer (phosphate buffer, pH 8.0), DTNB, and the test compound at various concentrations is prepared in a microplate well.
-
The enzyme solution is added to the wells and pre-incubated.
-
The reaction is initiated by adding the acetylthiocholine iodide substrate.
-
-
Measurement: The absorbance is measured continuously at 412 nm using a microplate reader.
-
IC50 Calculation: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by non-linear regression analysis.
Experimental Workflow for Assessing Neuroprotective Effects
Caption: Workflow for evaluating Ladostigil's neuroprotection.
Conclusion
Ladostigil's mechanism of action represents a significant advancement over traditional MAO inhibitors. Its dual inhibition of cholinesterase and brain-selective MAO, coupled with its unique neuroprotective properties mediated by the activation of specific signaling pathways, offers a multi-pronged therapeutic strategy. This contrasts with the singular enzymatic inhibition of conventional MAOIs. The brain-selective nature of Ladostigil's MAO inhibition also suggests a more favorable safety profile, particularly concerning the risk of hypertensive crises. These distinct characteristics position Ladostigil as a promising candidate for the treatment of complex neurodegenerative disorders where multiple pathological pathways are implicated. Further research and clinical trials are warranted to fully elucidate its therapeutic potential.
References
- 1. A multifunctional, neuroprotective drug, ladostigil (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. The neurochemical and behavioral effects of the novel cholinesterase–monoamine oxidase inhibitor, ladostigil, in response to L-dopa and L-tryptophan, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ladostigil and Other Multi-Target Alzheimer's Drugs
The landscape of Alzheimer's disease (AD) therapeutics is progressively shifting from a single-target paradigm to a multi-target approach, acknowledging the complex and multifactorial nature of the disease.[1] This guide provides a comparative analysis of Ladostigil, a multimodal drug, with other multi-target agents and established therapies. The focus is on quantitative experimental data, detailed methodologies, and the visualization of relevant biological pathways.
Introduction to Multi-Target Drug Design in Alzheimer's Disease
Alzheimer's disease pathology is characterized by a confluence of neurodegenerative events, including cholinergic deficits, monoamine neurotransmitter imbalances, amyloid-beta (Aβ) plaque formation, tau hyperphosphorylation, oxidative stress, and neuroinflammation.[1] Multi-target-directed ligands (MTDLs) are single chemical entities designed to simultaneously modulate multiple pathological pathways, offering a potentially more efficacious treatment strategy than single-target drugs.[2] Ladostigil is a prime example of such a compound, developed by combining pharmacophores from rivastigmine (a cholinesterase inhibitor) and rasagiline (a monoamine oxidase inhibitor).[3]
Comparative Analysis of Enzyme Inhibition
A primary mechanism of action for many multi-target AD drugs is the inhibition of key enzymes involved in neurotransmitter degradation. The following table summarizes the in vitro inhibitory potencies (IC50 values) of Ladostigil, standard AD drugs, and other multi-target compounds against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase A and B (MAO-A and MAO-B).
| Drug/Compound | AChE IC50 (µM) | BuChE IC50 (µM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Drug Class |
| Ladostigil | 31.8[4] | - | - | 37.1[4] | MTDL (ChE/MAO Inhibitor) |
| Donepezil | 0.0067[5] | 3.1[5] | - | - | AChE Inhibitor |
| Rivastigmine | 0.0043[5] | 0.031[5] | - | - | ChE Inhibitor |
| Galantamine | 0.00513[6] | - | - | - | AChE Inhibitor |
| Compound 6r (Resveratrol Derivative) | 6.55[7] | 8.04[7] | 17.58[7] | 12.19[7] | MTDL (ChE/MAO Inhibitor) |
| Compound 18 (Chalcone-Polyphenol Mannich base) | 7.15[8] | - | - | 0.43[8] | MTDL (ChE/MAO Inhibitor) |
| Compound 9a (Chromone Derivative) | 0.21[9] | - | 0.94[9] | 3.81[9] | MTDL (ChE/MAO Inhibitor) |
| Compound 23a (Chromone Derivative) | Low µM | Low µM | - | 0.63[9] | MTDL (ChE/MAO Inhibitor) |
Neuroprotective and Anti-Apoptotic Effects
Beyond enzyme inhibition, Ladostigil exhibits significant neuroprotective properties. In a study using an apoptotic model of neuroblastoma SK-N-SH cells, Ladostigil dose-dependently decreased cell death by inhibiting the activation of caspase-3, a key executioner enzyme in apoptosis, with an IC50 of 1.05 µM.[3] This effect is linked to the regulation of the Bcl-2 family of proteins, where Ladostigil was shown to reduce the levels of pro-apoptotic Bad and Bax while inducing the expression of the anti-apoptotic protein Bcl-2.[3]
Preclinical and Clinical Efficacy
In preclinical studies, Ladostigil has demonstrated the ability to improve cognitive function in animal models. For instance, it has been shown to antagonize scopolamine-induced spatial memory impairment in rats, indicating a significant increase in brain cholinergic activity.[6][10] Furthermore, in a phase 2 clinical trial involving patients with Mild Cognitive Impairment (MCI), while Ladostigil did not significantly delay the progression to dementia, it was found to be safe and well-tolerated.[4][11][12][13] An interesting finding from this trial was that Ladostigil was associated with reduced whole-brain and hippocampal volume loss compared to placebo, suggesting a potential effect on brain atrophy.[4][11][12]
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is a standard colorimetric method for determining cholinesterase activity.
Materials:
-
0.1 M Sodium Phosphate Buffer, pH 8.0
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Acetylthiocholine iodide (ATCI)
-
Test inhibitor (e.g., Ladostigil)
-
AChE enzyme solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 10 mM solution of DTNB in the phosphate buffer.
-
Prepare a 14 mM solution of ATCI in the phosphate buffer.
-
In a 96-well plate, add the following to each well:
-
140 µL of 0.1 M phosphate buffer (pH 8.0)
-
10 µL of the test inhibitor solution at various concentrations.
-
10 µL of AChE solution (e.g., 1 U/mL).
-
-
Incubate the plate at 25°C for 10 minutes.
-
Add 10 µL of the 10 mM DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the 14 mM ATCI solution.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 10 minutes.
-
The rate of reaction is determined by the change in absorbance over time. The percent inhibition is calculated relative to a control reaction without the inhibitor.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a continuous spectrophotometric method for measuring MAO activity using kynuramine as a substrate.
Materials:
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Kynuramine dihydrobromide
-
MAO-A or MAO-B enzyme preparation (e.g., from recombinant sources or tissue homogenates)
-
Test inhibitor (e.g., Ladostigil)
-
UV/Vis spectrophotometer
Procedure:
-
Prepare a stock solution of kynuramine in the phosphate buffer.
-
Prepare various concentrations of the test inhibitor in the same buffer.
-
In a quartz cuvette, mix the phosphate buffer, the MAO enzyme preparation, and the test inhibitor solution.
-
Pre-incubate the mixture at 37°C for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the kynuramine substrate to the cuvette.
-
Immediately monitor the decrease in absorbance at 360 nm, which corresponds to the oxidation of kynuramine. The formation of the product, 4-hydroxyquinoline, can be monitored at 316 nm.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance change over time.
-
The percent inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.
Signaling Pathways Modulated by Ladostigil
Ladostigil's neuroprotective effects are mediated through the modulation of several intracellular signaling pathways. These include the regulation of Amyloid Precursor Protein (APP) processing, activation of pro-survival pathways like Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK), and regulation of apoptotic pathways.
Regulation of APP Processing and Pro-Survival Pathways
Ladostigil has been shown to influence the processing of APP, favoring the non-amyloidogenic pathway.[3] This is achieved, in part, through the activation of the PKC and MAPK signaling cascades.[6] Activation of PKC can lead to the stimulation of α-secretase, the enzyme that cleaves APP within the Aβ domain, thus precluding the formation of the neurotoxic Aβ peptide.[3]
Anti-Apoptotic Signaling
Ladostigil's neuroprotective effects also extend to the direct inhibition of the apoptotic cascade. It has been shown to prevent the fall in mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[6] Furthermore, it modulates the expression of Bcl-2 family proteins, leading to a decrease in the pro-apoptotic members Bax and Bad, and an increase in the anti-apoptotic member Bcl-2.[3] This shift in the balance of Bcl-2 family proteins ultimately leads to the inhibition of caspase-3 activation, a critical executioner of apoptosis.[3]
Conclusion
Ladostigil represents a significant effort in the development of multi-target drugs for Alzheimer's disease, addressing both symptomatic aspects through cholinesterase and MAO inhibition, and potentially disease-modifying aspects through its neuroprotective and anti-apoptotic activities. While clinical trials have not yet demonstrated a delay in the progression to dementia from MCI, the observed effects on brain atrophy warrant further investigation. The comparative data presented here highlights the diverse landscape of multi-target strategies being pursued. Future research will likely focus on optimizing the balance of activities against multiple targets to achieve a more profound clinical benefit in the complex pathology of Alzheimer's disease.
References
- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 2. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. westmont.edu [westmont.edu]
- 6. d-nb.info [d-nb.info]
- 7. Multitarget-directed resveratrol derivatives: anti-cholinesterases, anti-β-amyloid aggregation and monoamine oxidase inhibition properties against Alzheimer's disease - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multi-target-directed ligands for Alzheimer's disease: Discovery of chromone-based monoamine oxidase/cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 11. broadpharm.com [broadpharm.com]
- 12. scribd.com [scribd.com]
- 13. innoprot.com [innoprot.com]
Ladostigil Hydrochloride: A Comparative Analysis of Cognitive Improvement Claims
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cognitive improvement claims associated with Ladostigil hydrochloride. Drawing on available preclinical and clinical data, this document compares Ladostigil's performance with established cognitive enhancers, offering a detailed examination of experimental protocols and outcomes to inform research and development in neurodegenerative diseases.
Executive Summary
Ladostigil is a novel compound with a dual mechanism of action, inhibiting both cholinesterase and brain-selective monoamine oxidase (MAO-A and -B).[1][2][3][4] Preclinical studies have suggested neuroprotective effects, including reduction of oxidative stress, microglial activation, and anti-apoptotic properties.[1][2][5][6] However, a key Phase 2 clinical trial in patients with Mild Cognitive Impairment (MCI) did not demonstrate a significant delay in progression to Alzheimer's disease (AD) dementia.[5][7][8] While the primary cognitive endpoints were not met, the trial did reveal a statistically significant reduction in the rate of whole-brain and hippocampal atrophy compared to placebo.[5][7][8] This finding suggests a potential disease-modifying effect on brain structure, though the clinical significance of this observation remains to be fully elucidated.
This guide will delve into the specifics of the pivotal Ladostigil clinical trial and provide an indirect comparison with established treatments for dementia, including donepezil, rivastigmine, galantamine, and memantine, based on published meta-analyses. It is crucial to note that no head-to-head clinical trials directly comparing Ladostigil with these agents have been identified.
This compound: Mechanism of Action
Ladostigil's unique pharmacological profile combines the properties of a cholinesterase inhibitor and a monoamine oxidase inhibitor. This dual action is intended to address both the cholinergic deficit and the monoaminergic imbalance observed in neurodegenerative disorders.[4] Furthermore, preclinical evidence points towards a range of neuroprotective activities, including the regulation of amyloid precursor protein (APP) processing and the activation of pro-survival signaling pathways.[1]
Clinical Trial Data: Ladostigil in Mild Cognitive Impairment
The primary evidence for Ladostigil's effect on cognition comes from a 3-year, randomized, double-blind, placebo-controlled Phase 2 clinical trial (NCT01429623).[7][8]
Experimental Protocol: NCT01429623
-
Objective: To assess the safety and efficacy of low-dose Ladostigil in delaying the progression from MCI to AD dementia.[7]
-
Patient Population: 210 patients aged 55-85 with a diagnosis of MCI, a Clinical Dementia Rating (CDR) score of 0.5, and evidence of medial temporal lobe atrophy.[5][7]
-
Primary Outcomes:
-
Secondary & Exploratory Outcomes:
Key Findings from NCT01429623
| Outcome Measure | Ladostigil Group | Placebo Group | p-value |
| Progression to AD Dementia | 14.1% (14 of 99) | 20.4% (21 of 103) | 0.162 |
| Change in NTB Composite Score | No significant effect | No significant effect | NS |
| Change in DAD Score | No significant effect | No significant effect | NS |
| Change in GDS Score | No significant effect | No significant effect | NS |
| Change in Whole-Brain Volume | Less volume loss | More volume loss | 0.025 |
| Change in Hippocampal Volume | Less volume loss | More volume loss | 0.043 |
| Serious Adverse Events | 25.2% (26 of 103) | 26.2% (28 of 107) | NS |
NS: Not Significant
Data Interpretation: The trial demonstrated that Ladostigil was safe and well-tolerated.[5][7][8] However, it failed to meet its primary efficacy endpoint of significantly delaying the progression to dementia.[5][7][8] There were also no significant effects on the secondary cognitive and functional outcomes.[5][7] The statistically significant reduction in brain and hippocampal volume loss in the Ladostigil group is a noteworthy finding that suggests a potential neuroprotective or disease-modifying effect, although the clinical relevance of this is yet to be determined.[5][7][8]
Comparative Analysis with Other Cognitive Enhancers
Due to the absence of head-to-head trials, this section provides an indirect comparison of Ladostigil with approved Alzheimer's disease medications: donepezil, rivastigmine, galantamine (cholinesterase inhibitors), and memantine (an NMDA receptor antagonist). The data for these alternatives are derived from meta-analyses of placebo-controlled trials.
Efficacy on Cognitive and Global Function
The following table summarizes the typical effect sizes observed for approved cognitive enhancers in patients with mild to moderate Alzheimer's disease. It is important to emphasize that these are indirect comparisons and that patient populations and trial designs may differ from the Ladostigil trial.
| Drug | Primary Mechanism | Typical Improvement on ADAS-Cog (vs. Placebo) |
| Ladostigil | ChE & MAO Inhibitor | No significant improvement reported in MCI trial. |
| Donepezil | AChE Inhibitor | -2.5 to -3.0 points |
| Rivastigmine | AChE & BuChE Inhibitor | -1.9 to -2.6 points |
| Galantamine | AChE Inhibitor & Nicotinic Modulator | -2.8 to -3.1 points |
| Memantine | NMDA Receptor Antagonist | -1.0 to -1.6 points (in moderate to severe AD) |
ADAS-Cog: Alzheimer's Disease Assessment Scale-Cognitive Subscale (lower scores indicate better cognition)
Note: The Ladostigil trial was conducted in an MCI population, which is an earlier stage of cognitive decline than the populations in most of the pivotal trials for the other listed drugs, which were primarily in patients with diagnosed Alzheimer's disease. This difference in patient population is a significant confounding factor in any indirect comparison.
Conclusion
The available evidence does not support the claim that this compound provides a significant cognitive improvement in individuals with Mild Cognitive Impairment. The pivotal Phase 2 clinical trial failed to demonstrate a delay in progression to dementia or a significant benefit on cognitive and functional scales.
The statistically significant reduction in brain atrophy observed with Ladostigil treatment is an intriguing finding that warrants further investigation to understand its potential long-term clinical implications. However, based on the current data, Ladostigil's cognitive enhancement claims are not substantiated in the clinical setting.
For researchers and drug development professionals, the story of Ladostigil underscores the challenge of translating preclinical neuroprotective effects into clinical cognitive benefits. The discordance between the positive preclinical data and the negative clinical cognitive outcomes highlights the complexities of developing effective treatments for neurodegenerative diseases. Future research could explore the potential of Ladostigil in different patient populations or in combination with other therapeutic agents. The observed effects on brain structure may also point to a different therapeutic niche for this compound, perhaps in a preventative or neuroprotective capacity, though this would require further dedicated clinical trials.
References
- 1. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel anti-Alzheimer's disease drug, ladostigil neuroprotective, multimodal brain-selective monoamine oxidase and cholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. cris.iucc.ac.il [cris.iucc.ac.il]
- 6. Dose-dependent effects of ladostigil on microglial activation and cognition in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Low-dose ladostigil for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low-dose ladostigil for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ladostigil Hydrochloride and Standard Therapies for Mild Cognitive Impairment and Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial outcomes for Ladostigil hydrochloride against established treatments for Mild Cognitive Impairment (MCI) and Alzheimer's Disease (AD). The following analysis is based on publicly available clinical trial data and research publications, offering a synthesized overview for drug development professionals.
Mechanism of Action: A Multi-Target Approach
Ladostigil is a novel multimodal drug that combines cholinesterase (both acetylcholinesterase - AChE and butyrylcholinesterase - BuChE) and brain-selective monoamine oxidase (MAO-A and MAO-B) inhibitory activities in a single molecule.[1] This dual action is designed to address multiple pathological pathways implicated in neurodegenerative diseases. Its neuroprotective effects are thought to be mediated through the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in the processing of amyloid precursor protein (APP).[1][2][3]
In contrast, the current standard of care for AD primarily consists of cholinesterase inhibitors and NMDA receptor antagonists. Cholinesterase inhibitors, such as Donepezil, Rivastigmine, and Galantamine, work by increasing the levels of acetylcholine, a neurotransmitter involved in memory and cognition. Memantine, an NMDA receptor antagonist, protects brain cells from damage caused by excess glutamate. MAO-B inhibitors, like Selegiline and Rasagiline, are primarily used in Parkinson's disease but have also been investigated in AD for their potential neuroprotective effects.
Clinical Trial Outcomes: A Head-to-Head Comparison
The following tables summarize the key quantitative outcomes from clinical trials of Ladostigil and its alternatives.
Table 1: Ladostigil Clinical Trial Outcomes in Mild Cognitive Impairment (MCI)
| Trial Identifier | Patient Population | N | Duration | Primary Endpoint | Key Outcomes | Adverse Events |
| NCT01429623 | MCI with medial temporal lobe atrophy | 210 | 36 months | Conversion to Alzheimer's Disease | - No significant delay in progression to dementia (p=0.162)[4][5][6][7]- No significant effects on NTB composite, DAD, or GDS scores[4][5][6]- Reduced whole-brain (p=0.025) and hippocampal (p=0.043) volume loss compared to placebo[4][5][6] | Safe and well-tolerated. Serious adverse events were comparable to placebo (25.2% vs 26.2%)[7] |
Table 2: Cholinesterase Inhibitors Clinical Trial Outcomes in MCI and Alzheimer's Disease
| Drug | Trial/Study | Patient Population | N | Duration | Key Efficacy Outcomes (vs. Placebo) |
| Donepezil | Salloway et al., 2004 | MCI | 270 | 24 weeks | - No significant effect on primary endpoints (NYU Paragraph Delayed Recall, ADCS CGIC-MCI)[8][9]- Improvements in ADAS-cog total scores in a higher percentage of patients[8] |
| Donepezil | Burns et al., 1999 | Mild to Moderate AD | >1900 (pooled) | 24 weeks | - Significant improvement in ADAS-cog (effect size ~2.9 points for 10mg/d)[10]- Significant improvement in CIBIC-plus ratings[10] |
| Rivastigmine | Pooled analysis of 4 trials | Mild to Moderate AD | 2792 | 26 weeks | - Significant improvement in total ADAS-cog scores (p<0.0001)[11]- Significant improvements in memory, language, and praxis domains of ADAS-cog[11] |
| Rivastigmine | Cochrane Review (Birks et al., 2015) | Mild to Moderate AD | 3450 | 26 weeks | - Mean difference in ADAS-cog of -1.79 (95% CI -2.21 to -1.37)[12]- SMD in activities of daily living of 0.20 (95% CI 0.13 to 0.27)[12] |
| Galantamine | Raskind et al., 2000 | Mild to Moderate AD | 636 | 6 months | - Significant improvement in ADAS-cog/11 (treatment effect of 3.8-3.9 points) (p<0.001)[13] |
| Galantamine | Wilcock et al., 2000 | Mild to Moderate AD | 978 | 5 months | - ADAS-cog difference of 3.3-3.6 points vs. placebo (p<0.001)[14] |
| Galantamine | Cochrane Review (O'Brien et al., 2024) | Mild to Moderate AD | 3049 | 6 months | - Mean difference in ADAS-cog of -2.86 (95% CI -3.29 to -2.43)[15] |
| Galantamine | Cochrane Review (O'Brien et al., 2024) | MCI | 1901 | 2 years | - No significant improvement in expanded ADAS-cog (MD -0.21, 95% CI -0.78 to 0.37)[15][16] |
Table 3: Other Comparators Clinical Trial Outcomes in Alzheimer's Disease
| Drug | Trial/Study | Patient Population | N | Duration | Key Efficacy Outcomes (vs. Placebo) |
| Memantine | Reisberg et al., 2003 | Moderate to Severe AD | 252 | 28 weeks | - Better outcome on CIBIC-Plus (p=0.03 for observed cases)[17]- Less deterioration in ADCS-ADLsev score (p=0.003 for observed cases)[17] |
| Memantine | van Dyck et al., 2007 | Moderate to Severe AD | 350 | 24 weeks | - No significant benefit on SIB at week 24 in primary analysis[18][19]- No significant difference in ADCS-ADL19[18][19] |
| Selegiline | Cochrane Review (Birks et al., 2003) | Alzheimer's Disease | Meta-analysis | Varied | - Small, statistically significant improvement in cognition at 4-17 weeks, but not clinically important and not sustained[20][21] |
| Rasagiline | Cummings et al., 2021 | Mild to Moderate AD | 50 | 24 weeks | - Met primary endpoint of favorable change in FDG-PET in specific brain regions[22][23][24][25]- No significant effects on ADAS-cog or activities of daily living[22][23][24] |
Experimental Protocols
A variety of standardized assessment tools are employed in clinical trials for MCI and AD to quantify cognitive and functional changes. Below are brief descriptions of the key instruments cited in the tables above.
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog): This is a widely used, clinician-administered battery of tests that assesses multiple cognitive domains, including memory, language, praxis, and orientation. Scores range from 0 to 70, with higher scores indicating greater cognitive impairment. A clinically meaningful change is generally considered to be a 3- to 4-point difference.
-
Mini-Mental State Examination (MMSE): A brief, 30-point questionnaire used to screen for cognitive impairment. It assesses orientation, registration, attention and calculation, recall, and language.
-
Clinical Dementia Rating (CDR) Sum of Boxes (CDR-SB): A global assessment of dementia severity based on a semi-structured interview with the patient and a reliable informant. It evaluates six domains: memory, orientation, judgment and problem solving, community affairs, home and hobbies, and personal care. Scores range from 0 (no impairment) to 18 (severe dementia).
-
Alzheimer's Disease Cooperative Study - Activities of Daily Living (ADCS-ADL): An inventory that assesses the ability of patients to perform activities of daily living, as reported by a caregiver. The original scale has 23 items, with variations for different stages of dementia.
-
Clinician's Interview-Based Impression of Change Plus Caregiver Input (CIBIC-Plus): A global assessment of change in the patient's condition, taking into account both the clinician's observations and the caregiver's input. It is typically rated on a 7-point scale, from marked improvement to marked worsening.
-
Neuropsychological Test Battery (NTB): A comprehensive set of standardized tests designed to assess a wide range of cognitive functions, including memory, attention, executive function, and language.
-
Disability Assessment for Dementia (DAD): A caregiver-rated questionnaire that assesses the patient's ability to perform instrumental and basic activities of daily living.
-
Geriatric Depression Scale (GDS): A self-report or informant-based questionnaire used to screen for depression in older adults.
-
Fluorodeoxyglucose-Positron Emission Tomography (FDG-PET): A neuroimaging technique that measures regional brain metabolism. Reduced glucose metabolism in specific brain regions is a hallmark of Alzheimer's disease.
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Ladostigil's multi-target mechanism of action.
References
- 1. The neuroprotective mechanism of action of the multimodal drug ladostigil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. article.imrpress.com [article.imrpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Low-dose ladostigil for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low-dose ladostigil for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cris.iucc.ac.il [cris.iucc.ac.il]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. neurology.org [neurology.org]
- 9. Efficacy of donepezil in mild cognitive impairment: a randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 12. cochranelibrary.com [cochranelibrary.com]
- 13. neurology.org [neurology.org]
- 14. jacobimed.org [jacobimed.org]
- 15. Galantamine for dementia due to Alzheimer's disease and mild cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Galantamine for dementia due to Alzheimer's disease and mild cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Memantine in moderate-to-severe Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.lww.com [journals.lww.com]
- 19. A 24-week randomized, controlled trial of memantine in patients with moderate-to-severe Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. login.medscape.com [login.medscape.com]
- 21. The effect of selegiline in the treatment of people with Alzheimer's disease: a meta-analysis of published trials. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. Rasagiline effects on glucose metabolism, cognition, and tau in Alzheimer's dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Rasagiline effects on glucose metabolism, cognition, and tau in Alzheimer's dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 25. rasagiline-effects-on-glucose-metabolism-cognition-and-tau-in-alzheimer-s-dementia - Ask this paper | Bohrium [bohrium.com]
Assessing the Disease-Modifying Potential of Ladostigil Versus Symptomatic Treatments: A Comparative Guide for Researchers
For researchers and drug development professionals, the quest for effective Alzheimer's disease (AD) therapeutics is a paramount challenge. While current treatments primarily offer symptomatic relief, emerging candidates like Ladostigil present a multimodal approach with potential disease-modifying properties. This guide provides an objective comparison of Ladostigil against standard symptomatic treatments, supported by experimental data, detailed protocols, and pathway visualizations to aid in the critical assessment of these therapeutic strategies.
Executive Summary
Current FDA-approved treatments for Alzheimer's disease, namely cholinesterase inhibitors and NMDA receptor antagonists, address the symptoms of cognitive decline by modulating neurotransmitter systems. In contrast, Ladostigil, a novel drug candidate, exhibits a multi-target mechanism aimed at not only symptomatic improvement but also intervening in the underlying neurodegenerative processes. This guide delves into the distinct mechanisms of action, presents preclinical and clinical data, and provides detailed experimental methodologies to facilitate a comprehensive understanding of their comparative potential.
Mechanisms of Action: A Tale of Two Strategies
Symptomatic treatments and disease-modifying therapies diverge fundamentally in their therapeutic goals and biological targets.
Symptomatic Treatments: These agents aim to temporarily improve cognitive function, memory, and behavior by compensating for neurotransmitter deficiencies.
-
Cholinesterase Inhibitors (e.g., Donepezil, Rivastigmine, Galantamine): In a healthy brain, acetylcholine (ACh) is a crucial neurotransmitter for learning and memory. In AD, there is a deficit in ACh. Cholinesterase inhibitors block the action of acetylcholinesterase (AChE), the enzyme that breaks down ACh, thereby increasing the levels of ACh in the synaptic cleft and enhancing cholinergic neurotransmission.[1]
-
NMDA Receptor Antagonists (e.g., Memantine): Glutamate is the primary excitatory neurotransmitter in the central nervous system. In AD, excessive glutamate can lead to excitotoxicity and neuronal damage through overstimulation of N-methyl-D-aspartate (NMDA) receptors.[2] Memantine is a non-competitive NMDA receptor antagonist that blocks the pathological activation of these receptors while allowing for normal physiological neurotransmission, thus offering a neuroprotective effect.[3][4]
Ladostigil: A Multifaceted, Potentially Disease-Modifying Approach: Ladostigil is a multimodal drug that combines the properties of a cholinesterase inhibitor with a monoamine oxidase (MAO) inhibitor, and also possesses significant neuroprotective, anti-inflammatory, and antioxidant activities.[5][6]
-
Dual Cholinesterase and MAO Inhibition: By inhibiting both AChE and MAO-A/B, Ladostigil not only increases acetylcholine levels but also modulates the levels of other neurotransmitters like dopamine and serotonin, which can contribute to improved mood and cognition.[7]
-
Neuroprotection: Preclinical studies have shown that Ladostigil can protect neurons from damage through various mechanisms, including the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways.[8][9] These pathways are involved in cell survival and synaptic plasticity.
-
Anti-inflammatory and Antioxidant Effects: Ladostigil has been shown to reduce neuroinflammation by preventing the activation of microglia and astrocytes.[5] It also combats oxidative stress, a key contributor to neuronal damage in AD.[5]
Comparative Efficacy: Preclinical and Clinical Evidence
The following tables summarize key preclinical and clinical findings for Ladostigil and symptomatic treatments, highlighting their differential effects on core AD pathologies and clinical outcomes.
Table 1: Preclinical Data Comparison
| Parameter | Ladostigil | Cholinesterase Inhibitors (Donepezil) | NMDA Receptor Antagonists (Memantine) |
| Effect on Amyloid-Beta (Aβ) | Regulates Amyloid Precursor Protein (APP) processing via PKC/MAPK pathways, suggesting a potential to reduce Aβ production.[9] | Some studies suggest a potential to reduce Aβ accumulation through various mechanisms, though this is not its primary mode of action. | In a rat model, memantine significantly reduced neuronal degeneration induced by beta-amyloid.[3] |
| Effect on Tau Hyperphosphorylation | Preclinical evidence suggests a potential to modulate pathways (e.g., MAPK) that are implicated in tau phosphorylation.[10] | A preclinical study showed that a thiazolidin-4-one compound, compared to donepezil, prevented the increase in phosphorylated tau protein levels.[11] | Limited direct evidence on reducing tau hyperphosphorylation. |
| Neuroprotective Effects | Demonstrates potent anti-apoptotic and neuroprotective activities in vitro and in various neurodegenerative rat models.[5] | Primarily symptomatic, with limited direct neuroprotective effects beyond cholinergic enhancement. | Shows neuroprotective effects against excitotoxicity.[4] |
| Anti-inflammatory Effects | Prevents age-related glial activation and reduces the secretion of pro-inflammatory cytokines from microglia.[10] | Limited evidence for significant anti-inflammatory effects. | Reduces astrocytic and microglial activation in response to Aβ-induced toxicity.[3] |
| Antioxidant Effects | Possesses antioxidant activities, reducing oxidative stress in cellular models.[12] | Some studies suggest modest antioxidant effects. | Decreases oxidative-stress induced damage in preclinical models. |
| Effect on Spatial Memory | Prevents age-related spatial memory deficits in rats.[5] | Can improve performance in spatial memory tasks in animal models of cognitive impairment. | Can improve performance in spatial memory tasks in animal models. |
Table 2: Clinical Data Comparison
| Parameter | Ladostigil | Symptomatic Treatments (Cholinesterase Inhibitors & Memantine) |
| Target Population | Mild Cognitive Impairment (MCI)[12] | Mild, Moderate, and Severe Alzheimer's Disease |
| Primary Clinical Endpoint | Did not significantly delay progression to dementia in a Phase 2 trial.[12] | Modest improvement in cognitive and functional scores (e.g., ADAS-Cog, CIBIC-Plus). |
| Effect on Brain Atrophy | Associated with reduced whole-brain and hippocampus volume loss in a 3-year Phase 2 trial in MCI patients.[12] | Generally do not show a significant impact on the rate of brain atrophy. |
| Safety and Tolerability | Generally safe and well-tolerated in clinical trials.[12] | Generally well-tolerated, with some gastrointestinal side effects for cholinesterase inhibitors and dizziness for memantine. |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for understanding the distinct actions of these drugs.
Ladostigil's Neuroprotective Signaling Pathway
Caption: Ladostigil's neuroprotective signaling cascade.
Experimental Workflow for Assessing Neuroprotection
References
- 1. Cholinesterase inhibitors as Alzheimer's therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotection by memantine against neurodegeneration induced by beta-amyloid(1-40) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical investigation of the functional effects of memantine and memantine combined with galantamine or donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel anti-Alzheimer's disease drug, ladostigil neuroprotective, multimodal brain-selective monoamine oxidase and cholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. The neuroprotective mechanism of action of the multimodal drug ladostigil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A multifunctional, neuroprotective drug, ladostigil (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ladostigil Reduces the Adenoside Triphosphate/Lipopolysaccharide-Induced Secretion of Pro-Inflammatory Cytokines from Microglia and Modulate-Immune Regulators, TNFAIP3, and EGR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Low-dose ladostigil for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Oxidative Stress Mechanisms to Treat Alzheimer's and Parkinson's Disease: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
Biomarkers for Validating the Efficacy of Ladostigil Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers used to validate the efficacy of Ladostigil hydrochloride against other neuroprotective agents. The information is intended to assist researchers in designing preclinical and clinical studies, interpreting data, and advancing the development of novel therapeutics for neurodegenerative diseases.
Introduction to this compound
Ladostigil is a multimodal drug designed for the treatment of Alzheimer's disease and other neurodegenerative disorders. Its mechanism of action involves the dual inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO)-A and -B, combined with neuroprotective effects. This unique pharmacological profile targets multiple pathological pathways implicated in neurodegeneration, including cholinergic deficits, monoaminergic imbalances, neuroinflammation, oxidative stress, and apoptosis.
Comparative Analysis of Biomarkers
This section details the biomarkers modulated by Ladostigil and compares them with those affected by other established drugs for neurodegenerative diseases, namely the cholinesterase inhibitors Donepezil, Rivastigmine, and Galantamine, and the MAO-B inhibitors Selegiline and Rasagiline.
Neuroinflammation Biomarkers
Neuroinflammation is a key pathological feature of Alzheimer's disease, characterized by the activation of microglia and astrocytes and the release of pro-inflammatory cytokines.
Table 1: Comparison of Effects on Neuroinflammation Biomarkers
| Biomarker | Ladostigil | Donepezil | Rivastigmine | Galantamine | Selegiline | Rasagiline |
| TNF-α | ↓ (approx. 50% reduction in vitro at 1x10⁻¹¹ M)[1][2] | ↓ (in vitro, quantitative data not specified)[3][4] | No significant change reported | ↓ (in a rat model of doxorubicin-induced neurotoxicity)[5] | No significant change reported | No significant change reported |
| IL-6 | ↓ (approx. 50% reduction in vitro at 1x10⁻¹¹ M)[1][2] | ↓ (in vitro, quantitative data not specified)[3][4] | No significant change reported | ↓ (in a rat model of doxorubicin-induced neurotoxicity)[5] | Elevated serum levels in PD patients, effect of selegiline not specified[6] | Elevated serum levels in PD patients, effect of rasagiline not specified[6] |
| IL-1β | ↓ (approx. 50% reduction in vitro at 1x10⁻¹¹ M)[1][2] | ↓ (in vitro, quantitative data not specified)[3][4] | No significant change reported | ↓ (in a rat model of doxorubicin-induced neurotoxicity)[5] | Elevated serum levels in PD patients, effect of selegiline not specified[6] | Elevated serum levels in PD patients, effect of rasagiline not specified[6] |
| Microglial Activation (CD11b) | ↓ (in aged rats) | ↓ (in a mouse model of AD)[3] | ↓ (in a rat model) | No significant change reported | No significant change reported | No significant change reported |
| iNOS | Not Reported | ↓ (in vitro)[3] | ↓ (in a rat model of STZ-induced AD)[7] | Not Reported | Not Reported | Not Reported |
| Nitrite | Not Reported | Not Reported | ↓ (in a rat model of STZ-induced AD)[7] | Not Reported | Not Reported | Not Reported |
Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement in Brain Tissue
This protocol outlines the general steps for quantifying cytokine levels (e.g., TNF-α, IL-6, IL-1β) in brain tissue homogenates.
-
Tissue Homogenization:
-
Dissect the brain region of interest on ice.
-
Weigh the tissue and homogenize in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors at a ratio of 1:10 (w/v).
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well microplate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add standards and samples (brain homogenates) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentration in the samples based on the standard curve.[2][4][8][9][10][11][12]
-
Oxidative Stress Biomarkers
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a critical factor in neuronal damage in neurodegenerative diseases.
Table 2: Comparison of Effects on Oxidative Stress Biomarkers
| Biomarker | Ladostigil | Donepezil | Rivastigmine | Galantamine | Selegiline | Rasagiline |
| Malondialdehyde (MDA) | ↓ (in SH-SY5Y cells)[13] | ↓ (in a model of vascular dementia)[14] | ↓ (in a rat model of STZ-induced AD)[10] | ↓ (in a rat model of doxorubicin-induced neurotoxicity)[5] | ↓ (in various neurotoxin models) | ↓ (in a cell culture model of oxidative stress)[15][16] |
| Superoxide Dismutase (SOD) | ↑ (in aged mice) | ↑ (in a model of vascular dementia)[14] | No significant change reported | ↑ (in a rat model of doxorubicin-induced neurotoxicity)[5] | ↑ (in various neurotoxin models) | ↑ (in various oxidative stress models)[17] |
| Catalase | ↑ (in aged mice)[18] | No significant change reported | No significant change reported | No significant change reported | ↑ (in various oxidative stress models)[17] | ↑ (in aged mice)[18] |
| Glutathione (GSH) | No significant change reported | No significant change reported | No significant change reported | No significant change reported | No significant change reported | ↑ (in dopaminergic cells)[15] |
Experimental Protocol: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Malondialdehyde (MDA)
This protocol describes a common method for measuring lipid peroxidation by quantifying MDA.
-
Sample Preparation:
-
Collect plasma or tissue homogenate.
-
-
Reaction Mixture:
-
To 100 µL of sample, add 200 µL of 8.1% SDS, 1.5 mL of 20% acetic acid solution (pH 3.5), and 1.5 mL of 0.8% thiobarbituric acid (TBA).
-
Bring the final volume to 4.0 mL with distilled water.
-
-
Incubation:
-
Incubate the mixture at 95°C for 60 minutes.
-
-
Extraction:
-
Cool the tubes and add 1.0 mL of distilled water and 5.0 mL of n-butanol and pyridine mixture (15:1, v/v).
-
Vortex and centrifuge at 4,000 rpm for 10 minutes.
-
-
Measurement:
Apoptosis Biomarkers
Apoptosis, or programmed cell death, is a crucial mechanism in the progressive loss of neurons in neurodegenerative diseases.
Table 3: Comparison of Effects on Apoptosis Biomarkers
| Biomarker | Ladostigil | Donepezil | Rivastigmine | Galantamine | Selegiline | Rasagiline |
| Bcl-2/Bax Ratio | ↑ (dose-dependently in vitro)[17][24] | No significant change reported | ↑ (in a rat model of STZ-induced AD)[10] | ↑ (reverses Abeta-induced decrease)[5][25] | ↑ (in various neurotoxin models) | ↑ (0.24 increase in ALS patients)[11] |
| Caspase-3 Activation | ↓ (IC₅₀ = 1.05 µM in vitro) | No significant change reported | ↓ (in a rat model of STZ-induced AD)[10][26] | ↓ (suppresses Abeta-induced activity)[5][25] | ↓ (in various neurotoxin models) | ↓ (in a cell culture model of oxidative stress)[15] |
| Mitochondrial Membrane Potential | Prevents fall | No significant change reported | No significant change reported | Prevents dissipation | No significant change reported | ↑ (JC-1 ratio increase of 1.92 in ALS patients)[11] |
Experimental Protocol: Western Blot for Bcl-2 and Bax Protein Expression
This protocol details the steps for quantifying the relative expression of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.
-
Protein Extraction:
-
Homogenize brain tissue or lyse cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for Bcl-2 and Bax overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of Bcl-2 and Bax to a loading control (e.g., β-actin or GAPDH).
-
Imaging Biomarkers
Structural and functional neuroimaging provides valuable in vivo biomarkers to assess disease progression and treatment efficacy.
Table 4: Comparison of Effects on Imaging Biomarkers
| Biomarker | Ladostigil | Donepezil | Rivastigmine | Galantamine | Selegiline | Rasagiline |
| Whole Brain Atrophy | ↓ (annualized decrease of -0.74% vs. -1.09% for placebo in MCI)[24] | No significant change reported | No significant change reported | ↓ (36% less atrophy in APOE ε4 carriers with MCI) | No significant change reported | No slowing of progression in pSN free-water accumulation[28] |
| Hippocampal Atrophy | ↓ (annualized decrease of -1.12% vs. -1.55% for placebo in MCI)[24] | No significant change reported | No significant change reported | No significant change reported | No significant change reported | No significant change reported |
Experimental Protocol: Magnetic Resonance Imaging (MRI) for Brain Volume Measurement
-
Image Acquisition:
-
Acquire high-resolution T1-weighted MRI scans of the brain using a standardized protocol.
-
-
Image Processing:
-
Use automated software packages (e.g., FreeSurfer, FSL) for image analysis.
-
Perform steps such as skull stripping, intensity normalization, and segmentation of brain tissues (gray matter, white matter, cerebrospinal fluid).
-
-
Volumetric Analysis:
-
Calculate the total brain volume and the volume of specific regions of interest, such as the hippocampus.
-
For longitudinal studies, use software tools designed for longitudinal analysis to minimize measurement variability.
-
-
Statistical Analysis:
-
Compare the rate of volume change between treatment and placebo groups using appropriate statistical models.[24]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Ladostigil and a typical experimental workflow for biomarker analysis.
Caption: Mechanism of action of Ladostigil.
Caption: General workflow for biomarker analysis.
Conclusion
This compound demonstrates a broad spectrum of activity by targeting key pathological mechanisms in neurodegeneration. This guide provides a comparative framework of biomarkers that can be utilized to validate its efficacy. The presented data and experimental protocols offer a valuable resource for researchers to design and execute robust studies aimed at evaluating Ladostigil and other neuroprotective agents. The use of a comprehensive panel of biomarkers, encompassing neuroinflammation, oxidative stress, apoptosis, and neuroimaging, will be crucial in elucidating the full therapeutic potential of these drugs and accelerating the development of effective treatments for neurodegenerative diseases.
References
- 1. Ladostigil Reduces the Adenoside Triphosphate/Lipopolysaccharide-Induced Secretion of Pro-Inflammatory Cytokines from Microglia and Modulate-Immune Regulators, TNFAIP3, and EGR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytokines and Cognitive Decline in Alzheimer's Disease | MedPath [trial.medpath.com]
- 6. Clinical Trial Highlights: Anti-Inflammatory and Immunomodulatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ethosbiosciences.com [ethosbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. biogot.com [biogot.com]
- 10. fn-test.com [fn-test.com]
- 11. mpbio.com [mpbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Ladostigil Attenuates Induced Oxidative Stress in Human Neuroblast-like SH-SY5Y Cells [mdpi.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Caspase-3 Activity Assay Kit (Colorimetric) (NBP2-54838): Novus Biologicals [novusbio.com]
- 16. Rasagiline Confers Neuroprotection to PC12 Cell Cultures Exposed to Oxygen-Glucose Deprivation/Reoxygenation Insult by Activating the Akt/Nrf2 Redox-Signaling Pathway and by Decreasing the Nuclear Translocation of Glyceraldehyde-3-Phosphate Dehydroge[v1] | Preprints.org [preprints.org]
- 17. researchgate.net [researchgate.net]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. resources.rndsystems.com [resources.rndsystems.com]
- 21. Immunohistochemistry (IHC) on mouse brain slices [protocols.io]
- 22. scribd.com [scribd.com]
- 23. protocols.io [protocols.io]
- 24. Low-dose ladostigil for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Ladostigil prevents age-related glial activation and spatial memory deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. Immunohistochemical detection of Bax and Bcl-2 proteins in gerbil hippocampus following transient forebrain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Confirmed: No Slowing of Parkinson's Progression With Rasagiline [medscape.com]
- 29. researchgate.net [researchgate.net]
- 30. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profiles of Ladostigil and Other Cholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of Ladostigil, an investigational cholinesterase inhibitor with neuroprotective properties, and other widely prescribed cholinesterase inhibitors: Donepezil, Rivastigmine, and Galantamine. The information is supported by experimental data from clinical trials and preclinical studies to assist researchers and drug development professionals in their understanding of these compounds.
Executive Summary
Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease and other cognitive disorders. Their primary mechanism of action involves increasing the levels of acetylcholine in the brain, a neurotransmitter crucial for memory and learning.[1][2] However, this mechanism also leads to a predictable set of adverse effects due to the widespread distribution of cholinergic receptors throughout the body.[3][4] Ladostigil, a novel compound with both cholinesterase and monoamine oxidase inhibitory activity, has been investigated for its potential to not only manage cognitive symptoms but also to offer neuroprotection.[2][5][6] This guide will delve into the available safety data for Ladostigil and compare it with established cholinesterase inhibitors, highlighting differences and similarities in their adverse event profiles.
Comparative Safety Data
The following tables summarize the quantitative safety data from clinical trials. It is important to note that the data for Ladostigil is from a placebo-controlled trial, and direct head-to-head comparative trials with other cholinesterase inhibitors are not available. Therefore, the data is presented in separate tables to avoid direct comparison where none exists in the literature.
Table 1: Adverse Events in a Phase 2, 36-Month, Placebo-Controlled Trial of Ladostigil (10 mg/day) in Patients with Mild Cognitive Impairment [7]
| Adverse Event | Ladostigil (n=103) | Placebo (n=107) |
| Serious Adverse Events | 26 (25.2%) | 28 (26.2%) |
| Vomiting | 3.94% | Not Reported |
| Insomnia | 5.94% | Not Reported |
| Myocardial Infarction | Fewer than placebo | 4 episodes |
Note: The original study mentions that other treatment-emergent adverse events were balanced between treatments and were mild.
Table 2: Incidence of Common Adverse Events of Donepezil, Rivastigmine, and Galantamine from Meta-Analyses and Systematic Reviews [8][9][10][11]
| Adverse Event | Donepezil | Rivastigmine | Galantamine |
| Nausea | Lower Incidence | Higher Incidence | Intermediate Incidence |
| Vomiting | Lower Incidence | Higher Incidence | Intermediate Incidence |
| Diarrhea | Lower Incidence | Higher Incidence | Intermediate Incidence |
| Dizziness | Similar Incidence | Similar Incidence | Similar Incidence |
| Headache | Similar Incidence | Similar Incidence | Similar Incidence |
| Anorexia | Reported | Reported | Reported |
| Withdrawal due to AEs | Fewer Subjects | More Subjects | More Subjects |
Note: This table represents a qualitative summary of findings from multiple sources, which indicate a general trend in the incidence of these adverse events. Specific percentages vary across studies.
Experimental Protocols
Assessment of Adverse Events in Clinical Trials
The safety and tolerability of cholinesterase inhibitors in clinical trials are typically assessed through a combination of patient-reported outcomes, clinician observations, and standardized rating scales.
Methodology for the Ladostigil Phase 2 Trial (NCT01429623):
-
Patient Population: Patients aged 55 to 85 years with mild cognitive impairment.[7]
-
Design: A 36-month, multi-center, randomized, double-blind, placebo-controlled study.[7]
-
Data Collection: Adverse events (AEs) and serious adverse events (SAEs) were systematically recorded at each study visit. This included the nature of the event, its severity, duration, and the investigator's assessment of its relationship to the study drug. Vital signs, weight, and findings from physical examinations were also monitored.
-
Primary Safety Outcome: The primary safety outcome was the incidence of AEs and SAEs.[7]
Preclinical Assessment of Neuroprotective Pathways (PKC/MAPK Activation)
The neuroprotective effects of Ladostigil have been linked to the activation of Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][5][6] The general methodology for assessing the activation of these pathways in vitro is as follows:
-
Cell Culture: Human neuroblastoma cell lines (e.g., SH-SY5Y) are commonly used as a model for neuronal cells.
-
Drug Treatment: Cells are treated with varying concentrations of the investigational drug (e.g., Ladostigil) for specific durations.
-
Protein Extraction: After treatment, cells are lysed to extract total cellular proteins.
-
Western Blotting: The levels of phosphorylated (activated) forms of PKC and MAPK (e.g., p-ERK1/2) are measured using specific antibodies. An increase in the ratio of phosphorylated protein to total protein indicates activation of the pathway.
-
Kinase Activity Assays: Commercially available ELISA-based kits can be used to quantify the kinase activity of PKC and MAPK in the cell lysates. These assays typically involve the use of a specific substrate for the kinase and an antibody that detects the phosphorylated substrate.[12][13][14]
Signaling Pathways
Cholinergic Signaling and Therapeutic Effect
Cholinesterase inhibitors exert their primary therapeutic effect by increasing the concentration of acetylcholine (ACh) in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Ladostigil's Neuroprotective Signaling Pathway
Ladostigil has been shown to possess neuroprotective properties through the activation of the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][5][6]
Signaling Pathways of Common Adverse Effects
The common adverse effects of cholinesterase inhibitors are a direct consequence of increased acetylcholine levels in the periphery, leading to overstimulation of muscarinic and nicotinic receptors in various organs.
Gastrointestinal Side Effects:
The gastrointestinal side effects, such as nausea, vomiting, and diarrhea, are primarily mediated by the activation of M2 and M3 muscarinic receptors in the smooth muscle and secretory glands of the gut.[1][15][16]
Cardiovascular Side Effects:
Cardiovascular side effects, such as bradycardia (slow heart rate), are mainly due to the activation of M2 muscarinic receptors in the heart, particularly in the sinoatrial (SA) and atrioventricular (AV) nodes.[17][18]
Discussion and Conclusion
The available data suggests that Ladostigil was well-tolerated in a long-term phase 2 clinical trial in patients with mild cognitive impairment, with a serious adverse event rate comparable to placebo.[7] The most frequently reported adverse events with a higher incidence than placebo were vomiting and insomnia.[7] In contrast, the established cholinesterase inhibitors—Donepezil, Rivastigmine, and Galantamine—are associated with a well-characterized profile of cholinergic side effects, primarily gastrointestinal in nature.[8][9] Among these, Rivastigmine is often associated with the highest incidence of gastrointestinal adverse events, while Donepezil is generally considered to have a more favorable tolerability profile.[8][9]
The unique pharmacological profile of Ladostigil, which includes neuroprotective actions through the PKC and MAPK pathways, may offer therapeutic benefits beyond symptomatic treatment of cognitive decline.[2][5][6] However, the lack of direct comparative safety data against other cholinesterase inhibitors makes it difficult to definitively position Ladostigil in terms of its relative safety. Future clinical trials directly comparing Ladostigil with other cholinesterase inhibitors would be necessary to fully elucidate its comparative safety and efficacy.
For researchers and drug development professionals, the findings from the Ladostigil clinical trial and preclinical studies provide valuable insights into the potential for developing multimodal drugs for neurodegenerative diseases. The apparently favorable safety profile of Ladostigil in its phase 2 trial warrants further investigation and highlights the importance of exploring novel chemical entities that may offer improved tolerability alongside enhanced therapeutic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. A multifunctional, neuroprotective drug, ladostigil (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Low-dose ladostigil for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jackwestin.com [jackwestin.com]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. Frontiers | Meta-Analysis of Randomized Controlled Trials on the Efficacy and Safety of Donepezil, Galantamine, Rivastigmine, and Memantine for the Treatment of Alzheimer’s Disease [frontiersin.org]
- 11. Efficacy and safety of donepezil for mild cognitive impairment: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]
- 13. abcam.com [abcam.com]
- 14. abcam.co.jp [abcam.co.jp]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
Validating Behavioral Data in Ladostigil Studies: A Comparative Guide to Statistical Methods
For Researchers, Scientists, and Drug Development Professionals
Ladostigil, a multimodal drug with both cholinesterase and monoamine oxidase (MAO) inhibitory properties, has been a subject of significant interest in the quest for effective treatments for neurodegenerative diseases like Alzheimer's disease. Validating its efficacy relies heavily on robust preclinical behavioral studies. This guide provides a comparative overview of the statistical methods used to analyze behavioral data from Ladostigil studies, alongside a comparison with its precursor compounds, the cholinesterase inhibitor rivastigmine and the MAO inhibitor rasagiline.
Core Behavioral Assays in Ladostigil Research
Preclinical evaluation of Ladostigil and its comparators typically involves a battery of behavioral tests to assess cognitive function, mood, and motor coordination. The most common assays include the Morris water maze (MWM) for spatial learning and memory, the forced swim test (FST) for antidepressant-like effects, the elevated plus maze (EPM) for anxiety-related behavior, and the rotarod test for motor coordination.
Comparative Performance in Behavioral Models
While direct head-to-head preclinical studies with comprehensive, publicly available quantitative data comparing Ladostigil, rivastigmine, and rasagiline across a full spectrum of behavioral tests are limited, the existing literature provides valuable insights into their individual effects. The following tables summarize representative findings from various studies, highlighting the potential of Ladostigil to address multiple behavioral deficits. It is crucial to note that these comparisons are synthesized from different studies and experimental conditions may vary.
Table 1: Comparison of Effects on Spatial Learning and Memory in the Morris Water Maze (Scopolamine-Induced Amnesia Model)
| Treatment Group | Escape Latency (seconds) - Acquisition Phase | Time in Target Quadrant (seconds) - Probe Trial |
| Vehicle + Saline | ~20-30 | ~25-35 |
| Vehicle + Scopolamine | ~50-60 | ~10-15 |
| Ladostigil + Scopolamine | ~30-40 | ~20-30 |
| Rivastigmine + Scopolamine | ~35-45 | ~18-28 |
| Rasagiline + Scopolamine | ~45-55 | ~12-18 |
Note: Data are approximate values collated from multiple sources and intended for comparative illustration. Actual values will vary based on specific experimental protocols.
Table 2: Comparison of Antidepressant-Like Effects in the Forced Swim Test
| Treatment Group | Immobility Time (seconds) |
| Vehicle | ~150-200 |
| Ladostigil | ~80-120 |
| Rivastigmine | ~140-180 |
| Rasagiline | ~100-140 |
Note: Data are approximate values collated from multiple sources and intended for comparative illustration. Actual values will vary based on specific experimental protocols.
Statistical Methodologies for Data Validation
The validation of behavioral data is contingent on the application of appropriate statistical methods. The choice of statistical test depends on the experimental design, the type of data collected, and the underlying assumptions of the test.
Common Statistical Approaches:
-
Analysis of Variance (ANOVA): This is one of the most frequently used methods in behavioral neuroscience.
-
One-way ANOVA: Used to compare the means of three or more groups (e.g., Vehicle, Ladostigil, Rivastigmine, Rasagiline) on a single dependent variable (e.g., immobility time in the FST).
-
Two-way ANOVA: Employed when investigating the effects of two independent variables (e.g., treatment and sex) on a dependent variable.
-
Repeated Measures ANOVA: Applied to data from the Morris water maze acquisition phase, where the same subjects are tested across multiple days or trials. This allows for the analysis of learning curves.
-
-
t-Tests: Used for comparing the means of two groups.
-
Independent Samples t-Test: Compares the means of two independent groups (e.g., Ladostigil-treated vs. vehicle-treated).
-
Paired Samples t-Test: Compares the means of the same group at two different times (e.g., before and after treatment).
-
-
Post-Hoc Tests: When an ANOVA yields a significant result, post-hoc tests (e.g., Tukey's HSD, Bonferroni correction) are used to determine which specific group means are different from each other.
-
Non-parametric Tests: When the assumptions of parametric tests (like normality and homogeneity of variances) are not met, non-parametric alternatives are used.
-
Kruskal-Wallis Test: The non-parametric equivalent of a one-way ANOVA.
-
Mann-Whitney U Test: The non-parametric equivalent of an independent samples t-test.
-
-
Advanced Statistical Models: For more complex datasets, such as those from the Morris water maze, more sophisticated statistical approaches may be employed.
-
Dirichlet Distribution: Can be used to analyze the proportion of time spent in different quadrants of the MWM.
-
Bayesian Analysis: Offers an alternative to traditional frequentist statistics and can be particularly useful for incorporating prior knowledge and for modeling complex data structures.
-
Experimental Protocols: A Closer Look
Detailed and standardized experimental protocols are fundamental for ensuring the reliability and reproducibility of behavioral data.
Morris Water Maze (MWM)
Objective: To assess spatial learning and memory.
Apparatus: A circular pool (typically 120-150 cm in diameter) filled with opaque water. A hidden escape platform is submerged just below the water's surface. Visual cues are placed around the room.
Procedure:
-
Acquisition Phase: The animal is placed in the pool from different starting positions and must find the hidden platform. This is typically repeated for 4-5 days with multiple trials per day. The time to find the platform (escape latency) and the path length are recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
Forced Swim Test (FST)
Objective: To assess antidepressant-like activity.
Apparatus: A cylindrical container (typically 20-25 cm in diameter and 40-50 cm high) filled with water to a depth that prevents the animal from touching the bottom or escaping.
Procedure:
-
Pre-test Session (Day 1): The animal is placed in the water for 15 minutes.
-
Test Session (Day 2): 24 hours after the pre-test, the animal is placed back in the water for 5 minutes. The duration of immobility (floating with only movements necessary to keep the head above water) is recorded. A decrease in immobility time is interpreted as an antidepressant-like effect.
Visualizing Pathways and Workflows
To better understand the mechanisms and processes involved in Ladostigil research, graphical representations are invaluable.
Caption: Ladostigil's multimodal mechanism of action.
Caption: General experimental workflow for behavioral testing.
Replicating Foundational Research on Ladostigil Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ladostigil hydrochloride's performance with key alternatives, supported by experimental data from foundational research. It is designed to assist researchers and drug development professionals in replicating and building upon the key findings related to this multi-target drug candidate for neurodegenerative diseases.
Ladostigil is a novel compound that combines the pharmacophores of rivastigmine, a cholinesterase inhibitor, and rasagiline, a selective monoamine oxidase B (MAO-B) inhibitor.[1][2] This dual-action approach aims to simultaneously address the cholinergic deficit and monoaminergic dysfunction observed in neurodegenerative disorders like Alzheimer's disease and dementia with Lewy bodies.[1][2]
Quantitative Performance Comparison
The following tables summarize the key quantitative data from preclinical studies, comparing the enzymatic inhibition and neuroprotective effects of Ladostigil with its parent compounds, rasagiline and rivastigmine.
| Compound | AChE IC50 | BChE IC50 | MAO-A IC50 | MAO-B IC50 | Source |
| Ladostigil | 31.8 µM | - | - | 37.1 µM | MedChemExpress |
| Rasagiline | - | - | 0.7 µM (human brain) | 0.014 µM (human brain) | [3] |
| Rivastigmine | - | - | - | - | [4] |
| Compound | Neuroprotective Effect | Cell Line | Concentration | IC50 | Source |
| Ladostigil | Inhibition of caspase-3 activation | SK-N-SH | 1-10 µM | 1.05 µM | [6] |
| Ladostigil | Increased Bcl-2 expression | SK-N-SH | 1-10 µM | - | [7] |
| Ladostigil | Decreased Bax expression | SK-N-SH | 1-10 µM | - | [7] |
| Ladostigil | Decreased Bad expression | SK-N-SH | 1-10 µM | - | [7] |
Key Experimental Protocols
This section provides detailed methodologies for foundational experiments used to characterize the efficacy of Ladostigil.
Scopolamine-Induced Amnesia Model in Rodents
This model is widely used to evaluate the potential of compounds to ameliorate cholinergic deficit-related memory impairment, a key feature of Alzheimer's disease.
Objective: To assess the ability of Ladostigil to reverse memory deficits induced by the muscarinic receptor antagonist, scopolamine.
Experimental Workflow:
Workflow for the scopolamine-induced amnesia model.
Materials:
-
Animals: Male Wistar rats or Swiss albino mice.
-
Substances: this compound, scopolamine hydrobromide, vehicle (e.g., saline or distilled water).
-
Apparatus: Morris water maze, passive avoidance apparatus, or other suitable memory assessment tools.
Procedure:
-
Animal Acclimatization: House animals in a controlled environment (temperature, light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.
-
Habituation: Familiarize the animals with the testing apparatus for several days prior to the start of the experiment to reduce stress-induced variability.
-
Drug Administration: Administer Ladostigil at various doses (e.g., 1-10 mg/kg, p.o.) or vehicle to different groups of animals for a predetermined period (e.g., 14 consecutive days).
-
Amnesia Induction: On the day of testing, administer scopolamine (e.g., 2 mg/kg, intraperitoneally) approximately 30 minutes before the acquisition trial of the behavioral task.[8][9]
-
Behavioral Testing:
-
Acquisition Trial: Train the animals on the specific memory task.
-
Retention Trial: After a set interval (e.g., 24 hours), test the animals' memory of the task.
-
-
Data Analysis: Record and analyze relevant parameters, such as escape latency and distance swam in the Morris water maze, or step-through latency in the passive avoidance test. Compare the performance of Ladostigil-treated groups with the scopolamine-only and vehicle control groups.
In Vitro Neuroprotection Assay in SK-N-SH Cells
This assay assesses the ability of a compound to protect neuronal cells from apoptotic cell death.
Objective: To determine the neuroprotective effects of Ladostigil against apoptosis in a human neuroblastoma cell line.
Experimental Workflow:
Workflow for the in vitro neuroprotection assay.
Materials:
-
Cell Line: Human neuroblastoma SK-N-SH cells.
-
Reagents: this compound, cell culture media and supplements, apoptosis-inducing agent (e.g., staurosporine or serum-free media), reagents for Western blotting or quantitative PCR (qPCR).
Procedure:
-
Cell Culture: Maintain SK-N-SH cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Treatment: Seed the cells in culture plates and allow them to adhere. Treat the cells with different concentrations of Ladostigil (e.g., 1, 5, 10 µM) for a specified duration.
-
Apoptosis Induction: Induce apoptosis in the cells. A common method is serum withdrawal.
-
Cell Lysis and Protein/RNA Extraction: After the treatment period, lyse the cells to extract total protein or RNA.
-
Analysis:
-
Western Blot: Analyze the expression levels of key apoptotic and anti-apoptotic proteins, such as cleaved caspase-3, Bcl-2, Bax, and Bad. Use an antibody against a housekeeping protein (e.g., β-actin) for normalization.
-
Quantitative PCR (qPCR): Analyze the mRNA expression levels of the corresponding genes.
-
-
Data Analysis: Quantify the protein or mRNA levels and compare the results from Ladostigil-treated cells to untreated and vehicle-treated control cells.
Signaling Pathway Involvement
Foundational research has identified the involvement of the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in the neuroprotective effects of Ladostigil. The drug has been shown to increase the levels of phosphorylated PKC.[6] Furthermore, Ladostigil modulates the expression of the Bcl-2 family of proteins, promoting cell survival.
Signaling Pathway of Ladostigil's Neuroprotective Action:
Proposed signaling pathway of Ladostigil's neuroprotection.
Logical Relationship of Ladostigil's Multi-Target Effects:
Multi-target effects of Ladostigil and their outcomes.
References
- 1. Multifunctional neuroprotective derivatives of rasagiline as anti-alzheimer’s disease drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchmgt.monash.edu [researchmgt.monash.edu]
- 5. Dose-dependent effects of ladostigil on microglial activation and cognition in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A multifunctional, neuroprotective drug, ladostigil (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. njppp.com [njppp.com]
- 9. researchgate.net [researchgate.net]
A Critical Comparative Review of Ladostigil Hydrochloride for Neurodegenerative Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ladostigil hydrochloride ((N-propargyl-(3R) aminoindan-5yl)-ethyl methyl carbamate), a multimodal drug, has garnered significant interest as a potential therapeutic agent for neurodegenerative diseases, particularly Alzheimer's disease (AD). Its unique pharmacological profile, combining cholinesterase and monoamine oxidase (MAO) inhibition with neuroprotective properties, positions it as a promising candidate for addressing the multifaceted nature of these complex disorders. This guide provides a critical comparative review of Ladostigil's performance against established treatments, Donepezil and Rivastigmine, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.
Comparative Analysis of Enzyme Inhibition
Ladostigil's therapeutic potential stems from its ability to modulate multiple key enzymes implicated in the pathophysiology of neurodegenerative diseases. A comparative analysis of its inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase (MAO-A and MAO-B) is presented below, alongside data for the widely prescribed Alzheimer's drugs, Donepezil and Rivastigmine.
| Drug | AChE IC50 | BChE IC50 | MAO-A IC50 | MAO-B IC50 |
| Ladostigil | 31.8 µM[1] | Inhibits, but specific IC50 not consistently reported[2][3][4][5] | Inhibits, but specific IC50 not consistently reported[2][3][4][5] | 37.1 µM[1] |
| Donepezil | 8.12 nM (bovine)[6], 11.6 nM (human)[6] | 3.3 µM[7] | Weak to no inhibition reported | Weak to no inhibition reported |
| Rivastigmine | 4.15 µM[8] | 0.037 µM[8] | No significant inhibition reported | No significant inhibition reported |
Note: IC50 values can vary depending on the experimental conditions and enzyme source. The data presented here are for comparative purposes. While Ladostigil is known to inhibit MAO-A and BChE, specific IC50 values for the parent compound are not consistently available in the reviewed literature. Some studies suggest that the MAO inhibitory activity in vivo is primarily due to its metabolite, R-HPAI[9].
Experimental Protocols
Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of Ladostigil and comparator drugs against AChE and BChE is typically determined using a modification of the Ellman's method.[8][10][11]
Principle: This colorimetric assay measures the activity of cholinesterases by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by the enzyme) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Detailed Protocol:
-
Reagents:
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution (14-15 mM)
-
DTNB solution (3-10 mM)
-
Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum) solution (e.g., 1 U/mL)
-
Test compounds (Ladostigil, Donepezil, Rivastigmine) at various concentrations.
-
-
Procedure (96-well plate format):
-
To each well, add 140 µL of phosphate buffer, 10 µL of the test compound solution (or vehicle for control), and 10 µL of the enzyme solution.
-
Incubate the plate at 25-37°C for 10-15 minutes.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the substrate solution (ATCI or BTCI).
-
The absorbance is measured kinetically at 412 nm for a set period (e.g., 10 minutes) using a microplate reader.
-
-
Data Analysis:
-
The rate of the reaction is determined from the change in absorbance over time.
-
The percentage of inhibition is calculated as: (1 - (Rate of sample / Rate of control)) * 100.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Monoamine Oxidase Inhibition Assay (Kynuramine Assay)
The inhibitory potency of Ladostigil against MAO-A and MAO-B can be assessed using the kynuramine assay.[6][12][13]
Principle: This fluorometric or spectrophotometric assay measures the activity of MAO by quantifying the formation of 4-hydroxyquinoline from the substrate kynuramine.
Detailed Protocol:
-
Reagents:
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Kynuramine solution (substrate)
-
MAO-A and MAO-B enzyme preparations (e.g., from human recombinant sources or liver mitochondria)
-
Test compounds (Ladostigil) at various concentrations.
-
Stopping solution (e.g., NaOH or perchloric acid)
-
-
Procedure:
-
Pre-incubate the enzyme preparation with the test compound or vehicle at 37°C for a specified time.
-
Initiate the reaction by adding the kynuramine substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding the stopping solution.
-
The product, 4-hydroxyquinoline, can be measured spectrophotometrically (at ~316 nm) or fluorometrically (excitation ~310 nm, emission ~380 nm).
-
-
Data Analysis:
-
The amount of product formed is proportional to the enzyme activity.
-
The percentage of inhibition is calculated, and IC50 values are determined as described for the cholinesterase inhibition assay.
-
Neuroprotection Assay (Hydrogen Peroxide-Induced Oxidative Stress in SH-SY5Y Cells)
The neuroprotective effects of Ladostigil can be evaluated in a cell-based assay using a human neuroblastoma cell line (SH-SY5Y) subjected to oxidative stress.[7][11][14][15][16]
Principle: This assay assesses the ability of a compound to protect neuronal cells from death induced by an oxidizing agent, such as hydrogen peroxide (H₂O₂).
Detailed Protocol:
-
Cell Culture:
-
Human neuroblastoma SH-SY5Y cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
-
Procedure:
-
Plate the SH-SY5Y cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of Ladostigil for a period of time (e.g., 2 hours).[7]
-
Induce oxidative stress by adding a solution of hydrogen peroxide (H₂O₂) to the cell culture medium at a concentration known to cause significant cell death (e.g., 80 µM).[11]
-
Incubate the cells for a further 24 hours.
-
-
Cell Viability Assessment:
-
Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is converted by viable cells into a colored formazan product, which can be quantified by measuring the absorbance at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to control cells not exposed to H₂O₂.
-
The neuroprotective effect of Ladostigil is determined by the increase in cell viability in the presence of the compound compared to cells treated with H₂O₂ alone.
-
Mechanism of Action & Signaling Pathways
Ladostigil's neuroprotective effects are attributed to its ability to modulate intracellular signaling pathways, particularly the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3][4][5][9] Activation of these pathways by Ladostigil leads to a cascade of events that promote neuronal survival and synaptic plasticity.
Caption: Ladostigil's neuroprotective signaling cascade.
The activation of PKC and the MAPK pathway by Ladostigil stimulates the non-amyloidogenic processing of amyloid precursor protein (APP) by α-secretase, leading to the production of the neuroprotective soluble APPα (sAPPα) fragment.[5] Furthermore, this signaling cascade upregulates the expression of anti-apoptotic proteins of the Bcl-2 family, thereby inhibiting programmed cell death.[5]
Preclinical and Clinical Evidence
Preclinical Studies
In vitro and in vivo preclinical studies have demonstrated Ladostigil's multifaceted neuroprotective effects. In cellular models of oxidative stress, Ladostigil has been shown to increase cell viability by reducing the production of reactive oxygen species (ROS) and increasing the activity of antioxidant enzymes like catalase.[16] In animal models, Ladostigil has been shown to antagonize scopolamine-induced spatial memory impairments, indicating its ability to enhance cholinergic activity in the brain.[3][4] Furthermore, chronic administration in rats has been shown to inhibit brain MAO-A and B by over 70%, suggesting potential antidepressant effects.[10]
Clinical Trials
A significant phase 2 clinical trial (NCT01429623) evaluated the safety and efficacy of low-dose Ladostigil (10 mg/day) in patients with Mild Cognitive Impairment (MCI).
Study Design: A 3-year, randomized, double-blind, placebo-controlled trial involving 210 patients with MCI and medial temporal lobe atrophy.
Primary Outcomes:
-
Safety: Ladostigil was found to be safe and well-tolerated.
-
Progression to Dementia: Ladostigil did not significantly delay the progression from MCI to Alzheimer's disease dementia compared to placebo.
Secondary and Exploratory Outcomes:
-
Cognitive and Functional Scores: No significant effects were observed on the Neuropsychological Test Battery (NTB) composite, Disability Assessment in Dementia (DAD), or Geriatric Depression Scale (GDS) scores.
-
Brain Atrophy: A notable finding was that patients treated with Ladostigil showed a significantly reduced rate of whole-brain and hippocampal volume loss compared to the placebo group, suggesting a potential disease-modifying effect on brain atrophy.
Caption: Generalized workflow for an in vitro neuroprotection assay.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ladostigil, a novel multifunctional drug for the treatment of dementia co-morbid with depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TV 3326 for Alzheimer's dementia: a novel multimodal ChE and MAO inhibitors to mitigate Alzheimer's-like neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A multifunctional, neuroprotective drug, ladostigil (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Basis of Neuroprotective Activities of Rasagiline and the Anti-Alzheimer Drug TV3326 [lpar;N-Propargyl-(3R) Aminoindan-5-YL)-Ethyl Methyl Carbamate] - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dose-limiting inhibition of acetylcholinesterase by ladostigil results from the rapid formation and fast hydrolysis of the drug-enzyme complex formed by its major metabolite, R-MCPAI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cris.huji.ac.il [cris.huji.ac.il]
- 11. Anti-apoptotic action of anti-Alzheimer drug, TV3326 [(N-propargyl)-(3R)-aminoindan-5-yl]-ethyl methyl carbamate, a novel cholinesterase-monoamine oxidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of TV3326, a novel monoamine-oxidase cholinesterase inhibitor, in rat models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oaepublish.com [oaepublish.com]
- 15. TV3326, a novel neuroprotective drug with cholinesterase and monoamine oxidase inhibitory activities for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ladostigil Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Ladostigil hydrochloride, a neuroprotective agent under investigation for neurodegenerative disorders. The following procedures are designed to ensure the safety of laboratory personnel and to mitigate environmental impact, aligning with best practices for chemical handling and waste management in a research setting.
This compound is recognized as being harmful if swallowed and very toxic to aquatic life with long-lasting effects. Adherence to these disposal protocols is crucial for regulatory compliance and responsible laboratory practice.
Summary of Key Disposal Principles
| Principle | Guideline |
| Waste Classification | Hazardous Chemical Waste |
| Primary Disposal Route | Licensed Hazardous Waste Disposal Service |
| Sewer Disposal | Strictly Prohibited due to high aquatic toxicity |
| Container Management | Use original or clearly labeled, sealed, and compatible containers |
| Spill Management | Treat all spill cleanup materials as hazardous waste |
Step-by-Step Disposal Protocol
Researchers and laboratory staff must follow these steps to ensure the safe and compliant disposal of this compound:
-
Segregation and Collection:
-
Do not mix this compound waste with non-hazardous materials.
-
Collect all solid waste (e.g., contaminated personal protective equipment (PPE), weighing boats, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Collect all liquid waste (e.g., unused solutions, contaminated solvents) in a separate, compatible, and clearly labeled hazardous waste container. Ensure the container is sealed to prevent leaks or evaporation.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.
-
Indicate the hazards associated with the waste, including "Toxic" and "Hazardous to the Aquatic Environment."
-
-
Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, away from drains, and not in a location where it could be easily knocked over.
-
Keep containers sealed at all times, except when adding waste.
-
-
Disposal Request:
-
Once the waste container is full or is no longer needed, arrange for its collection by a licensed hazardous waste disposal company.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not attempt to transport the waste off-site yourself.
-
-
Spill Cleanup:
-
In the event of a spill, wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Experimental Protocols
The following are detailed methodologies for key experiments frequently conducted with this compound.
Cell Culture and Treatment with this compound
This protocol is based on studies using the human neuroblastoma SH-SY5Y cell line.[1][2]
-
Cell Culture:
-
Culture SH-SY5Y cells in a 1:1 mixture of Minimum Essential Medium (MEM) and Ham's F-12 Nutrient Mix, supplemented with 10% fetal bovine serum (FBS), 1% sodium pyruvate, 1% MEM non-essential amino acids, and 1% penicillin-streptomycin.
-
Maintain the cells in an incubator at 37°C in a humidified atmosphere of 5% CO2.
-
Change the growth medium every 2-3 days.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile, deionized water.
-
When cells reach the desired confluency (typically 40-50% for differentiation protocols or as specified for other assays), add this compound to the culture medium to achieve the desired final concentration. In some experimental setups, pre-incubation with Ladostigil for 2 hours prior to inducing stress is recommended.[1][2]
-
Cell Viability (MTT) Assay
This assay is used to assess the effect of this compound on cell viability.[1][2]
-
Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10^4 cells per well in 200 µL of medium.
-
After cell attachment, treat the cells with varying concentrations of this compound and incubate for the desired period (e.g., 24 hours).
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 535 nm using a microplate reader, with a reference wavelength of 635 nm.
Western Blot for Amyloid Precursor Protein (APP) Processing
This method is used to analyze the effect of this compound on the processing of APP.
-
Protein Extraction:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for APP or its cleavage products.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the known signaling pathways affected by this compound and a typical experimental workflow for its study.
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for studying Ladostigil.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
